2,3-Dihydrofuran
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTCBAGSMQIFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75454-45-4 | |
| Record name | Furan, 2,3-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75454-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061594 | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1191-99-7, 36312-17-1 | |
| Record name | 2,3-Dihydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M2EY3BG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3-Dihydrofuran basic properties and structure
An In-depth Technical Guide to 2,3-Dihydrofuran: Core Properties, Structure, and Reactivity
Introduction
This compound (2,3-DHF) is a heterocyclic organic compound and one of the simplest enol ethers, with the chemical formula C₄H₆O.[1] This colorless, volatile liquid is a crucial building block in organic synthesis due to the unique reactivity imparted by the endocyclic double bond adjacent to the oxygen atom.[1][2] Its structure allows for a wide range of chemical transformations, making it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry for the development of biologically active compounds such as anti-tumor agents.[3][4][5] This guide provides a comprehensive overview of the fundamental properties, molecular structure, spectroscopic signature, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a highly flammable liquid that is slightly soluble in water.[6][7] A critical safety consideration is its tendency to form explosive peroxides upon exposure to air, necessitating careful storage and handling procedures.[8][9]
| Property | Value | Source |
| Molecular Formula | C₄H₆O | [1][10] |
| Molar Mass | 70.09 g/mol | [1][9] |
| Appearance | Clear, colorless liquid | [3][6][8] |
| Density | 0.927 g/mL at 25 °C | [1] |
| Boiling Point | 54-55 °C | [8] |
| Flash Point | -24 °C (-11.2 °F) (closed cup) | |
| Refractive Index | 1.423 at 20 °C | [8] |
| Vapor Pressure | 14.46 mmHg at 55 °C | [8] |
Molecular Structure
The structure of this compound consists of a five-membered ring containing one oxygen atom and a double bond between carbons 2 and 3. This arrangement defines it as a cyclic enol ether. The molecule is assumed to be planar, though detailed experimental data on its precise conformation is not as readily available as for its aromatic counterpart, furan.[11] The structure's reactivity is primarily dictated by the interplay between the electron-donating oxygen atom and the electron-rich carbon-carbon double bond.[2]
Caption: Molecular structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The key spectral features are summarized below.
| Spectroscopy | Key Features and Observations |
| ¹H NMR | In CDCl₃, the spectrum typically shows three distinct signals: a triplet around 2.6 ppm for the two protons at C4, a triplet around 4.3 ppm for the two protons at C5, and two signals in the vinyl region for the protons at C2 and C3.[12][13] |
| ¹³C NMR | The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The olefinic carbons (C2 and C3) will appear downfield, while the saturated carbons (C4 and C5) will be upfield. |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands. Key vibrations include C-H stretching, a prominent C=C stretching vibration for the enol ether double bond, and strong C-O stretching frequencies.[10][14] |
| Mass Spec (MS) | The electron ionization mass spectrum shows a molecular ion (M+) peak at m/z = 70, corresponding to the molecular weight of C₄H₆O.[10][15] |
Reactivity and Synthetic Applications
This compound is a versatile reagent in a multitude of organic reactions, serving as a precursor to a wide array of functionalized heterocycles and other complex structures.[3]
Key Reactions:
-
Heck Arylation: It readily undergoes palladium-catalyzed Heck arylation with aryl iodides and bromides to afford 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans, demonstrating its utility in forming C-C bonds.[16]
-
Cycloadditions: As a dienophile, it participates in Diels-Alder reactions.[3] It also undergoes [3+2] and [4+1] cycloadditions with various partners, often catalyzed by transition metals like copper or gold, to construct highly substituted dihydrofuran cores.[8][16]
-
Lithiation: Treatment with strong bases like butyllithium results in lithiation at the 2-position, generating a versatile intermediate for further functionalization.[1]
-
Ring-Opening Reactions: Under certain conditions, the dihydrofuran ring can be opened to yield other functionalized molecules.[17]
Its application as a key intermediate is particularly prominent in the pharmaceutical sector for synthesizing anti-tumor agents and other biologically active molecules.[4][5][18] It is also used in the formulation of electronic chemicals and in the flavor and fragrance industry.[5][19]
Caption: General reaction workflow involving this compound.
Synthesis Protocols
This compound and its derivatives can be synthesized through various routes. Classically, they are known as intermediates in the Feist–Benary furan synthesis.[1] Modern methods often involve metal-catalyzed cyclization or cycloaddition reactions.[20] For instance, a common strategy involves the reaction of carbonyl ylides, generated from diazo compounds in the presence of a copper catalyst, which then undergo a 1,5-electrocyclization.[20] Another approach is the tandem Knoevenagel-Michael cyclization using α-tosyloxy ketone precursors.[21]
General Experimental Protocol for Synthesis via Cyclization: Causality: This protocol illustrates a common strategy where a linear precursor is induced to cyclize, forming the heterocyclic ring. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.
-
Reactant Preparation: A suitable precursor, such as an α-allenic alcohol, is dissolved in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: A catalytic amount of a transition metal catalyst (e.g., an iron or gold complex) is added to the reaction mixture.[16] The choice of catalyst is crucial for promoting the desired intramolecular hydroalkoxylation while suppressing side reactions.
-
Reaction Execution: The mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., via TLC or GC-MS). The inert atmosphere is maintained to prevent degradation of the catalyst and reactants.
-
Workup: Upon completion, the reaction is quenched (e.g., with water or a saturated salt solution). The organic product is extracted into an appropriate solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound derivative.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Flammability: It is a highly flammable liquid and vapor, with a very low flash point.[6] It must be kept away from heat, sparks, open flames, and other ignition sources.[22][23] All equipment must be properly grounded to prevent static discharge.[23]
-
Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[8][9] Containers should be dated upon opening, and the material should be tested for the presence of peroxides periodically and before distillation.[22] Store under an inert atmosphere if possible.
-
Toxicity and Irritation: It is harmful if swallowed and causes serious eye irritation.[8][22] Avoid contact with skin and eyes, and prevent inhalation of vapors.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[5][22]
Conclusion
This compound is a fundamentally important heterocyclic compound whose value is derived from the versatile reactivity of its enol ether moiety. Its well-defined physical, chemical, and spectroscopic properties make it a reliable and characterizable intermediate. For researchers in organic synthesis and drug development, a thorough understanding of its structure, reactivity, and handling requirements is paramount for leveraging its potential in the construction of novel and complex molecular architectures that drive innovation in medicine and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1191-99-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound CAS#: 1191-99-7 [m.chemicalbook.com]
- 8. This compound, 1191-99-7 [thegoodscentscompany.com]
- 9. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Furan, 2,3-dihydro- [webbook.nist.gov]
- 11. Furan [wsteinmetz.sites.pomona.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. lehigh.edu [lehigh.edu]
- 16. This compound synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. innospk.com [innospk.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. fishersci.com [fishersci.com]
- 24. This compound | CAS No: 1191-99-7 [aquigenbio.com]
An In-Depth Technical Guide to the Discovery and First Synthesis of 2,3-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Enduring Relevance of a Simple Heterocycle
As a Senior Application Scientist, it is often the seemingly simple molecules that reveal the most profound complexities and opportunities in chemical synthesis. 2,3-Dihydrofuran is a prime example of such a compound. Its unassuming five-membered heterocyclic structure belies a rich history of discovery and a remarkable versatility that continues to be exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended to provide a comprehensive technical overview of the origins of this compound, from its initial discovery to its first definitive synthesis, and to equip the modern researcher with a robust understanding of its foundational chemistry.
I. The Dawn of an Intermediate: Discovery and Early Investigations
The formal "discovery" of this compound is not marked by a singular, celebrated event but rather a gradual emergence from the broader exploration of furan chemistry in the early 20th century. Early synthetic endeavors, such as the Feist-Bénary synthesis of furans, first described independently by Franz Feist in 1902 and Erich Benary in 1911, provided the first glimpses into the existence of dihydrofuran structures as transient intermediates.[1] While this reaction is a cornerstone for the synthesis of substituted furans, the parent, unsubstituted this compound was not the primary focus of this early work.
The Feist-Bénary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][3] The mechanism proceeds through the formation of a this compound intermediate, which then typically dehydrates to the corresponding furan. The "interrupted" Feist-Bénary reaction, where the dihydrofuran intermediate is isolated, has become a valuable synthetic tool in its own right, although it is primarily applied to the synthesis of more complex, substituted dihydrofurans.[4]
It wasn't until the mid-20th century that the isolation and characterization of unsubstituted this compound were definitively reported. A pivotal moment in the history of this compound came in 1947 , with the work of Christopher L. Wilson . His paper, "Reactions of Furan Compounds. VII. Thermal Interconversion of this compound and Cyclopropane Aldehyde," stands as a landmark publication, providing one of the first detailed descriptions of the synthesis and reactivity of this compound.[5][6][7] Concurrently, in the same year, Paul and Tchelitcheff reported on the action of Raney nickel on furanic compounds, contributing to the early understanding of the hydrogenation of furan to its partially and fully saturated derivatives.
II. The First Synthesis: A Detailed Examination of Historical Methodologies
The seminal work of Wilson in 1947 described the synthesis of this compound through the catalytic hydrogenation of furan. This method, while conceptually straightforward, required careful control of reaction conditions to achieve the desired partial hydrogenation, as over-reduction to tetrahydrofuran (THF) is a common side reaction.
A. The Wilson Synthesis (1947): Catalytic Hydrogenation of Furan
The experimental details from Wilson's 1947 publication, while not presented in the exhaustive step-by-step format of modern protocols, laid the groundwork for subsequent syntheses. The synthesis involved the vapor-phase hydrogenation of furan over a Raney nickel catalyst at elevated temperatures. The key to isolating this compound was the careful control of the reaction temperature and the residence time of the reactants over the catalyst.
Conceptual Workflow of the Wilson Synthesis:
Caption: Conceptual workflow of the early vapor-phase synthesis of this compound.
The causality behind this experimental choice lies in the differential reactivity of the double bonds in the furan ring. The initial hydrogenation across one double bond to yield this compound is kinetically feasible. However, the resulting enol ether is also susceptible to further reduction. By employing a vapor-phase system, Wilson could precisely control the contact time, minimizing the over-hydrogenation to tetrahydrofuran.
B. Modern Laboratory Synthesis: Isomerization of 2,5-Dihydrofuran
While the direct hydrogenation of furan is historically significant, a more common and often more selective modern laboratory preparation involves the isomerization of the readily available 2,5-dihydrofuran. This process is typically catalyzed by a supported palladium or platinum catalyst, often in the presence of a selectivity-enhancing agent like carbon monoxide.[8][9]
Reaction Mechanism: Isomerization of 2,5-Dihydrofuran to this compound
Caption: Simplified mechanism for the palladium-catalyzed isomerization of 2,5-dihydrofuran.
Detailed Experimental Protocol: Isomerization of 2,5-Dihydrofuran
This protocol is a representative example of a modern laboratory-scale synthesis.
Materials:
-
2,5-Dihydrofuran (99%)
-
Palladium on activated carbon (5 wt. %)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 5% palladium on carbon (0.1 g, ~1 mol% relative to the substrate).
-
The flask is purged with an inert gas for 15 minutes.
-
Anhydrous toluene (50 mL) is added to the flask via a cannula, followed by 2,5-dihydrofuran (10 g, 0.14 mol).
-
The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring under a continuous inert gas atmosphere.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 4-6 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The palladium catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with a small amount of fresh toluene.
-
The solvent is carefully removed from the filtrate by rotary evaporation at low pressure and a bath temperature not exceeding 40 °C.
-
The crude this compound is purified by fractional distillation under a nitrogen atmosphere to yield the pure product.
Expected Yield: 85-95%
This self-validating system relies on the careful exclusion of air and moisture, as the catalyst can be sensitive and side reactions may occur. The progress monitoring via GC or TLC ensures that the reaction is driven to completion, and the final purification by fractional distillation provides a product of high purity, as confirmed by spectroscopic analysis.
III. Spectroscopic and Physical Data
Accurate characterization of this compound is crucial for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆O |
| Molar Mass | 70.09 g/mol |
| Boiling Point | 54-55 °C |
| Density | 0.927 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.422 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.27 | t | 2.0 | H-2 | |
| 4.95 | t | 2.0 | H-3 | |
| 4.29 | t | 9.5 | H-5 | |
| 2.65 | dt | 9.5, 2.0 | H-4 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 145.2 | C-2 | |
| 100.1 | C-3 | |
| 71.3 | C-5 | |
| 31.0 | C-4 |
| Infrared (IR, neat) | ν (cm⁻¹) | Assignment |
| 3100-3000 | =C-H stretch | |
| 2950-2850 | C-H stretch | |
| 1620 | C=C stretch | |
| 1150 | C-O stretch |
IV. Conclusion: A Foundation for Future Innovation
The journey of this compound from a hypothetical intermediate in the early 20th century to a well-characterized and synthetically valuable building block is a testament to the progress of organic chemistry. The pioneering work of scientists like Christopher L. Wilson provided the crucial first steps in isolating and understanding this simple yet reactive molecule. Today, with a plethora of sophisticated synthetic methods at our disposal, this compound continues to be a cornerstone in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. A thorough understanding of its fundamental chemistry, from its historical roots to modern synthetic protocols, is indispensable for any researcher seeking to harness its full potential.
V. References
-
BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. --INVALID-LINK--[2]
-
Wilson, C. L. (1947). Reactions of Furan Compounds. VII. Thermal Interconversion of this compound and Cyclopropane Aldehyde. Journal of the American Chemical Society, 69(12), 3002–3004. --INVALID-LINK--[5]
-
Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Retrieved from --INVALID-LINK--[4]
-
Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from --INVALID-LINK--[3]
-
Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. Retrieved from --INVALID-LINK--[10]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from --INVALID-LINK--[11]
-
Serafimov, J. M., & Hudlicky, T. (2018). Benefits of Unconventional Methods in the Total Synthesis of Natural Products. ACS Omega, 3(12), 17827–17845. --INVALID-LINK--[6]
-
Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from --INVALID-LINK--[12]
-
Google Patents. (n.d.). US5536851A - Preparation of 2,3-dihydrofurans. Retrieved from --INVALID-LINK--[8]
-
Pandey, G., & Kumar, A. (2022). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 12(1), 1-22. --INVALID-LINK--[6]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Feist-Benary synthesis of furan [quimicaorganica.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefits of Unconventional Methods in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound synthesis [organic-chemistry.org]
- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic data for 2,3-Dihydrofuran (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydrofuran
Introduction
This compound (C₄H₆O, MW: 70.09 g/mol ) is a heterocyclic organic compound and one of the simplest enol ethers.[1][2] As a volatile, colorless liquid, it serves as a versatile intermediate in various chemical syntheses, including the formation of more complex furan derivatives and in cycloaddition reactions.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of this compound. The interpretation herein is grounded in established principles of spectroscopy, offering researchers a definitive reference for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR): Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three unique proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (CH₂) | ~4.3 | Triplet | ~9.5 | 2H |
| H-4 (CH₂) | ~2.6 | Triplet | ~9.5 | 2H |
| H-2 (=CH) | ~6.3 | Triplet | ~2.0 | 1H |
| H-3 (=CH) | ~5.0 | Triplet | ~2.0 | 1H |
Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is synthesized from typical values for this structural motif.[3][4]
Spectral Interpretation (¹H NMR): The proton at the C-2 position is the most deshielded (~6.3 ppm) due to its vinylic nature and direct attachment to the electron-withdrawing oxygen atom. The proton at C-3 (~5.0 ppm) is also vinylic but is less deshielded as it is further from the oxygen. The two methylene groups (CH₂) at C-4 and C-5 are in the aliphatic region. The protons at C-5 (~4.3 ppm) are adjacent to the oxygen and are therefore shifted further downfield compared to the protons at C-4 (~2.6 ppm). The triplet multiplicity for all signals arises from coupling to adjacent CH₂ or CH groups.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum displays four signals, one for each unique carbon atom.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~100 |
| C-5 | ~70 |
| C-4 | ~30 |
Data is referenced from ChemicalBook for a spectrum recorded in CDCl₃.[5]
Spectral Interpretation (¹³C NMR): The two sp² hybridized (olefinic) carbons are found furthest downfield. C-2 (~145 ppm) is significantly deshielded because it is directly bonded to the electronegative oxygen atom. C-3 (~100 ppm) appears further upfield. Of the two sp³ hybridized carbons, C-5 (~70 ppm) is deshielded by the adjacent oxygen atom, while C-4 (~30 ppm) is a typical aliphatic methylene carbon.
Caption: ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat. A drop of the liquid is placed between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum is collected first, followed by the sample spectrum. The instrument measures the transmittance or absorbance of IR radiation over a range, typically 4000-400 cm⁻¹.
IR Spectral Data
The IR spectrum of this compound is characterized by several key absorption bands.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 | Medium | =C-H Stretch (vinylic) |
| ~2950-2850 | Strong | C-H Stretch (aliphatic) |
| ~1620 | Strong | C=C Stretch (enol ether) |
| ~1140 | Strong | C-O Stretch (enol ether) |
Data is compiled from the NIST Chemistry WebBook.[6]
Spectral Interpretation (IR): The presence of both sp² and sp³ hybridized C-H bonds is confirmed by the absorptions just above and below 3000 cm⁻¹, respectively. The strong peak around 1620 cm⁻¹ is highly characteristic of the carbon-carbon double bond of the enol ether system. Another key feature is the strong C-O stretching vibration around 1140 cm⁻¹, which is typical for ethers.
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: Electron Ionization (EI) is a common method. The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[8]
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, and it fragments into smaller, charged ions and neutral radicals.
-
Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.
Mass Spectral Data
The EI mass spectrum of this compound shows a clear molecular ion and a characteristic fragmentation pattern.[9]
| m/z | Relative Intensity | Proposed Fragment Identity |
| 70 | High | [C₄H₆O]⁺• (Molecular Ion) |
| 42 | High | [C₃H₆]⁺• or [C₂H₂O]⁺• |
| 41 | Base Peak | [C₃H₅]⁺ (Allyl cation) |
| 39 | High | [C₃H₃]⁺ (Propargyl cation) |
Data is compiled from the NIST Mass Spectrometry Data Center.[9][10]
Spectral Interpretation (MS): The peak at m/z 70 corresponds to the molecular weight of this compound, confirming its elemental formula.[9] The fragmentation process is key to structural analysis. The molecular ion can undergo cleavage to produce various fragments. The base peak at m/z 41 is likely the highly stable allyl cation, formed after ring-opening and rearrangement. The peak at m/z 42 could result from the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction. The ion at m/z 39 is a common fragment in many organic molecules, corresponding to the stable propargyl cation.[11][12]
Caption: Proposed MS fragmentation pathways for this compound.
Summary and Conclusion
The spectroscopic data for this compound provide a cohesive and definitive structural portrait. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the vinylic and aliphatic regions and the electronic influence of the oxygen atom. Infrared spectroscopy confirms the presence of key functional groups, notably the enol ether C=C and C-O bonds. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the molecule's cyclic ether structure. Together, these techniques offer a robust and self-validating system for the identification and characterization of this compound, essential for its use in scientific research and drug development.
References
- 1. This compound 2,3-DHF [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(1191-99-7) 13C NMR spectrum [chemicalbook.com]
- 6. Furan, 2,3-dihydro- [webbook.nist.gov]
- 7. This compound(1191-99-7) IR Spectrum [m.chemicalbook.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Furan, 2,3-dihydro- [webbook.nist.gov]
- 10. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Chemical formula and molecular weight of 2,3-Dihydrofuran
An In-Depth Technical Guide to 2,3-Dihydrofuran: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
This compound (2,3-DHF) is a heterocyclic organic compound and one of the simplest enol ethers.[1] This colorless, volatile liquid is a pivotal intermediate in a multitude of synthetic transformations, prized for its unique reactivity that enables the construction of complex molecular architectures.[1][2] Its utility spans from foundational organic synthesis to the development of high-value products, including pharmaceuticals, electronic chemicals, and flavor compounds.[3][4] In the pharmaceutical sector, 2,3-DHF is a crucial building block for synthesizing biologically active molecules, particularly those with anti-tumor properties.[3][4] This guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthetic methodologies, key reactions, and critical applications for professionals in research and drug development.
Physicochemical Properties and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₄H₆O | [1][5][6] |
| Molecular Weight | 70.09 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1191-99-7 | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 0.927 g/mL at 25 °C | [1][4] |
| Boiling Point | 54-55 °C | [1][4] |
| Flash Point | -20 °C (-4 °F) | [8] |
| Refractive Index | 1.423 at 20 °C | [4][8] |
| SMILES | C1COC=C1 | [5] |
| InChI Key | JKTCBAGSMQIFNL-UHFFFAOYSA-N | [1][5] |
Spectroscopic data is critical for the identification and characterization of this compound. Comprehensive ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are publicly available through resources like the NIST Chemistry WebBook and other chemical databases.[7][9][10][11]
Synthesis of this compound
The this compound scaffold can be constructed through various synthetic strategies, often involving metal-catalyzed reactions or classical cyclizations. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Feist-Benary Furan Synthesis: This classical method involves the reaction of α-halogen ketones with β-dicarbonyl compounds, where 2,3-dihydrofurans can be formed as key intermediates.[1]
-
Metal-Catalyzed Cycloadditions: Modern methods frequently employ transition metal catalysts (e.g., copper, palladium, rhodium) to facilitate cycloaddition reactions. For example, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds can produce highly substituted 2,3-dihydrofurans.[12]
-
Intramolecular Cyclization: Hydroalkoxylation of readily available α-allenic alcohols, catalyzed by air- and moisture-stable iron catalysts, provides an efficient route to 2,3-dihydrofurans.[12]
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions such as the Heck arylation of this compound itself, which can also be adapted to synthesize substituted derivatives.[12][13]
-
Tandem Reactions: Novel this compound derivatives can be synthesized in good yields via a tandem Knoevenagel-Michael cyclization involving an α-tosyloxy ketone, an aldehyde, and a 1,3-dicarbonyl compound.[14]
Caption: General synthetic pathways to this compound derivatives.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by its enol ether functionality, making the C2 position both nucleophilic and susceptible to electrophilic attack after modification.
Heck Arylation
The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation. The arylation of 2,3-DHF is a frequently studied model reaction for assessing catalyst performance in asymmetric synthesis.[13] The reaction typically involves an aryl halide, a palladium precursor, a base, and often a phosphine ligand or an ionic liquid to promote the reaction. Arylation occurs exclusively at the C2 position.[13] Depending on the reaction conditions, the double bond may migrate, leading to different isomers (2-aryl-2,5-dihydrofuran or 2-aryl-2,3-dihydrofuran).[12][13]
Caption: Key components of the Heck arylation of this compound.
Lithiation
Treatment of this compound with a strong base like butyllithium results in deprotonation at the C2 position.[1] This generates a 2-lithio derivative, which is a potent nucleophile and a versatile intermediate for introducing a wide range of electrophiles, further functionalizing the heterocyclic ring.[1]
Cycloadditions and Ring-Opening
The electron-rich double bond of 2,3-DHF can participate in various cycloaddition reactions. Furthermore, substituted this compound acetals can undergo Lewis acid-catalyzed intramolecular ring-opening and benzannulation reactions to form complex polycyclic structures, such as 1-hydroxycarbazoles, which are scaffolds for bioactive natural products.[15]
Applications in Drug Development and Organic Synthesis
This compound's role as a versatile intermediate is particularly pronounced in the pharmaceutical industry. Its structural motif is incorporated into numerous complex molecules, and its reactivity is exploited to build chiral centers and functionalized ring systems.
-
Anti-Tumor Agents: The compound is a well-established intermediate in the synthesis of anti-cancer drugs.[3][4] Its framework allows for the stereocontrolled introduction of substituents, a critical aspect in designing molecules that interact specifically with biological targets.
-
Bioactive Carbazole Synthesis: As demonstrated in the formal total synthesis of murrayafoline A, dihydrofuran acetals derived from 2,3-DHF are precursors to carbazole alkaloids, a class of compounds with a wide range of biological activities.[15]
-
Vitamin Synthesis: Certain derivatives, such as α-methyl dihydrofurans, serve as intermediates in the synthesis of essential vitamins like Vitamin B1.[16]
-
General Synthetic Utility: Beyond specific drug targets, 2,3-DHF is used to access other important heterocyclic systems. For example, it can be hydrogenated to form tetrahydrofuran or used as a precursor for furan derivatives.[7][17]
Experimental Protocol: Palladium-Catalyzed Heck Arylation of this compound
This protocol is a representative example of a common transformation involving 2,3-DHF, based on methodologies described in the literature for palladium-catalyzed arylations.[13]
Objective: To synthesize 2-phenyl-2,3-dihydrofuran via Heck coupling.
Materials:
-
This compound (DHF)
-
Iodobenzene
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Pd(acac)₂ (0.01 mmol, 1 mol%).
-
Reagent Addition: Sequentially add K₂CO₃ (2.0 mmol), TBAB (1.0 mmol), and anhydrous DMF (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add iodobenzene (1.0 mmol) followed by this compound (1.5 mmol) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of iodobenzene), cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-2,3-dihydrofuran.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights:
-
Palladium Precursor: Pd(acac)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
-
Base: K₂CO₃ is essential for neutralizing the hydroiodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.
-
Additive: TBAB can act as a phase-transfer catalyst and helps stabilize the palladium nanoparticles that may form, improving catalytic activity and longevity.[13]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Flammability: It is a highly flammable liquid and vapor with a low flash point.[5][18] It must be kept away from heat, sparks, open flames, and other ignition sources.[18][19] All equipment must be properly grounded to prevent static discharge.[19]
-
Peroxide Formation: Like many ethers, 2,3-DHF can form explosive peroxides upon exposure to air and light, especially during storage.[8][19] Containers should be dated upon opening, stored under an inert atmosphere, and tested for peroxides periodically and before distillation.[19][20]
-
Toxicity and Irritation: The compound is harmful if swallowed and causes serious eye irritation.[20] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[19] All handling should be performed in a well-ventilated fume hood.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, preferably in a refrigerator (2-8 °C).[4][19][20]
Conclusion
This compound is far more than a simple cyclic ether; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its well-defined reactivity, particularly as an enol ether, provides reliable pathways for C-C bond formation and the construction of complex heterocyclic systems. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of 2,3-DHF is essential for leveraging its full potential in creating the next generation of therapeutic agents and advanced materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. Furan, 2,3-dihydro- [webbook.nist.gov]
- 8. This compound, 1191-99-7 [thegoodscentscompany.com]
- 9. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Furan, 2,3-dihydro- [webbook.nist.gov]
- 12. This compound synthesis [organic-chemistry.org]
- 13. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lewis Acid-Catalyzed this compound Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 16. Reactions of furan compounds. Part III. Formation of tetrahydrofuran, 2 : 3-dihydrofuran, and other substances by passage of tetrahydrofurfuryl alcohol vapour over a nickel catalyst - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
Introduction: The Versatile Role of 2,3-Dihydrofuran
An In-depth Technical Guide to 2,3-Dihydrofuran as a Precursor in Organic Synthesis
This compound (2,3-DHF) is a heterocyclic organic compound that has emerged as a cornerstone in modern synthetic chemistry. As one of the simplest enol ethers, its unique electronic structure—an electron-rich carbon-carbon double bond influenced by an adjacent endocyclic oxygen atom—renders it a highly versatile precursor for a multitude of complex molecular architectures.[1][2] This guide, intended for researchers, chemists, and drug development professionals, explores the core reactivity of 2,3-DHF and provides practical insights into its application as a strategic building block in the synthesis of pharmaceuticals and other high-value chemical entities.[3][4]
The reactivity of 2,3-DHF is primarily governed by the interplay between the π-system of the double bond and the p-orbitals of the oxygen atom.[1] This arrangement makes the molecule susceptible to a range of transformations, including electrophilic additions, cycloadditions, and metal-catalyzed functionalizations.[1][5][6] Its ability to serve as a precursor to the ubiquitous tetrahydrofuran (THF) scaffold, a common motif in numerous bioactive natural products, further cements its importance in the synthetic chemist's toolkit.[7][8]
Core Reactivity and Mechanistic Pathways
The utility of 2,3-DHF stems from several key reaction classes. Understanding the causality behind these transformations is critical for designing efficient and selective synthetic routes.
Electrophilic Addition Reactions
The electron-rich nature of the double bond in 2,3-DHF makes it an excellent nucleophile, readily reacting with a variety of electrophiles. The driving force is the formation of a covalent bond between the electrophile and the C2 or C3 carbon, which generates a carbocation intermediate. This intermediate is significantly stabilized by the resonance contribution from the adjacent oxygen atom, which can donate a lone pair of electrons.[9][10]
The general mechanism involves the initial attack of the π-bond on an electrophile (E+), followed by the capture of the resulting oxocarbenium ion intermediate by a nucleophile (Nu-).
Caption: General mechanism of electrophilic addition to 2,3-DHF.
A notable example is electrophilic bromination. The reaction of 2,3-DHF with N-Bromosuccinimide (NBS) can lead to an unexpected C4-C5 bond cleavage, ultimately yielding a synthetically valuable 1,2-diketo building block.[11] This highlights how reaction conditions can be manipulated to access complex functionalities beyond simple addition.
Cycloaddition Reactions: Building Molecular Complexity
2,3-DHF is an exceptional partner in various cycloaddition reactions, enabling the rapid construction of complex polycyclic systems.
-
[3+2] Cycloadditions: This is one of the most powerful applications of 2,3-DHF. It serves as the two-atom component (alkene) in reactions with three-atom synthons like carbonyl ylides. These ylides are typically generated in situ from the metal-catalyzed decomposition of α-diazo compounds. Catalysts such as Rh₂(OAc)₄ or copper complexes are commonly employed.[5][6][8] The resulting reaction efficiently constructs a new five-membered ring fused to the original dihydrofuran core.
Caption: Key steps in the [3+2] cycloaddition of 2,3-DHF.
-
[2+2] Cycloadditions: These reactions provide access to cyclobutane derivatives. For instance, the methylaluminoxane (MAO) mediated [2+2] cycloaddition of 2,3-DHF with acylaminoacrylates yields functionalized cyclobutane rings fused to the furan scaffold.[12]
-
[4+1] Cycloadditions: Copper-catalyzed reactions with diazo compounds can also proceed via a [4+1] pathway to produce highly substituted 2,3-dihydrofurans, demonstrating the tunability of metal-catalyzed processes.[6]
Catalytic Hydrogenation to Tetrahydrofuran (THF)
One of the most fundamental and industrially relevant transformations of 2,3-DHF is its hydrogenation to tetrahydrofuran. THF is not only a crucial solvent but also a prevalent structural motif in a vast number of natural products and pharmaceuticals.[7][8]
The selective hydrogenation of the double bond is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts.[13][14] Studies on Pd(111) surfaces have shown that 2,3-DHF can be hydrogenated to THF at around 330 K.[14] The choice of catalyst and reaction conditions is critical to prevent over-reduction or side reactions like dehydrogenation back to furan.[14][15]
Metal-Catalyzed Cross-Coupling Reactions
Modern C-C bond-forming reactions have been successfully applied to 2,3-DHF, enabling its direct functionalization. The Heck reaction, catalyzed by palladium complexes, allows for the regioselective arylation of 2,3-DHF with aryl iodides or diaryliodonium salts.[6] This reaction is highly valuable for introducing aromatic moieties, significantly increasing molecular complexity and providing access to precursors for drug discovery programs. The choice of phosphine ligand can influence whether the product is the 2-aryl-2,3-dihydrofuran or its isomerized 2-aryl-2,5-dihydrofuran.[6]
| Catalyst/Ligand System | Aryl Source | Product | Yield (%) | Reference |
| P-containing palladacycle | Aryl Iodide | 2-Aryl-2,3-dihydrofuran | Good | [Lei et al., Org. Lett., 2022][6] |
| P-containing palladacycle | Diaryliodonium Salt | 2-Aryl-2,5-dihydrofuran | Good | [Lei et al., Org. Lett., 2022][6] |
| Pd(OAc)₂ / DTBNpP | Aryl Bromide | 2-Aryl-2,5-dihydrofuran | 60-95 | [Lauer et al., J. Org. Chem., 2014][6] |
| Pd(OAc)₂ / TNpP | Aryl Bromide | 2-Aryl-2,3-dihydrofuran | 55-85 | [Lauer et al., J. Org. Chem., 2014][6] |
Synthetic Applications & Experimental Protocols
The true value of 2,3-DHF is demonstrated in its application to construct molecules of biological and material significance. It is a key intermediate in the synthesis of compounds with potential antitumor, antibacterial, and cytotoxic activities.[3][4]
Workflow: From Precursor to Core Scaffolds
The following workflow illustrates the central role of 2,3-DHF as a divergent precursor.
Caption: 2,3-DHF as a divergent precursor to key molecular scaffolds.
Experimental Protocol 1: Catalytic Hydrogenation to Tetrahydrofuran
This protocol describes a standard procedure for the synthesis of tetrahydrofuran from this compound.
Objective: To selectively hydrogenate the C=C bond of 2,3-DHF.
Materials:
-
This compound (1.0 g, 14.27 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 50 mg)
-
Methanol (20 mL)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound and methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask with a septum and purge the system with nitrogen or argon gas for 5 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure to afford tetrahydrofuran. The product can be further purified by distillation if necessary.
Self-Validation: The successful conversion can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the olefinic protons of 2,3-DHF (typically δ 6.2-6.4 and 4.8-5.0 ppm) and the appearance of the characteristic multiplets for THF (typically δ ~3.7 and ~1.8 ppm).
Experimental Protocol 2: [3+2] Cycloaddition with a Diazo Compound
This protocol provides a general method for the synthesis of a fused furanofuran system.
Objective: To construct a bicyclic ether via a rhodium-catalyzed [3+2] cycloaddition.
Materials:
-
This compound (5 eq.)
-
Ethyl 2-diazoacetate (1 eq.)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add Rh₂(OAc)₄ and anhydrous DCM.
-
Stir the solution at room temperature and add this compound.
-
In a separate syringe, prepare a solution of ethyl 2-diazoacetate in anhydrous DCM.
-
Add the diazoacetate solution to the reaction mixture dropwise via a syringe pump over 2-3 hours. A slow addition rate is crucial to maintain a low concentration of the reactive rhodium carbenoid and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour.
-
Monitor the reaction by TLC for the consumption of the diazo compound.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired bicyclic product.
Trustworthiness: The protocol's reliability hinges on the slow addition of the diazo compound to prevent its dimerization. The use of excess 2,3-DHF serves both as a reactant and a solvent, ensuring the reactive intermediate is trapped efficiently.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its defined reactivity allows for predictable and efficient transformations into a wide array of valuable molecular structures. From the fundamental synthesis of tetrahydrofurans to the intricate construction of polycyclic systems via cycloadditions and the direct introduction of functionality through cross-coupling, 2,3-DHF offers chemists a reliable tool for innovation. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this fundamental heterocycle will undoubtedly play a significant role in advancing chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 1191-99-7 [thegoodscentscompany.com]
- 6. This compound synthesis [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. An unexpected this compound derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. US3828077A - Production of this compound - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
The Versatile Scaffold: A Technical Guide to the Applications of 2,3-Dihydrofuran in Medicinal Chemistry
Introduction: The Unassuming Power of a Five-Membered Ring
In the vast and ever-expanding universe of medicinal chemistry, the discovery and utilization of privileged scaffolds—molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target—are paramount to the efficient development of novel therapeutics. Among these, the unassuming five-membered heterocyclic compound, 2,3-dihydrofuran, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique electronic and structural properties make it a versatile building block, amenable to a wide range of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, from its fundamental reactivity to its incorporation into complex drug molecules targeting a spectrum of diseases. We will delve into the causality behind synthetic strategies and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Principles: Why this compound is a Privileged Scaffold
The utility of this compound in medicinal chemistry stems from several key features of its structure and reactivity:
-
Strain and Reactivity: The five-membered ring possesses a degree of ring strain that, while not compromising stability, renders the double bond susceptible to a variety of addition and cycloaddition reactions.
-
Electron-Rich Olefin: The endocyclic enol ether functionality makes the double bond electron-rich, predisposing it to react with a range of electrophiles and to participate in metal-catalyzed cross-coupling reactions.
-
Stereochemical Control: The rigid ring structure allows for the stereoselective introduction of substituents, a critical aspect in the design of chiral drugs that interact with specific biological targets.
-
Synthetic Versatility: this compound can be readily functionalized at multiple positions, serving as a precursor to more complex heterocyclic systems such as furans, tetrahydrofurans, and as a key component in the synthesis of nucleoside analogues and other intricate molecular architectures.
Strategic Synthesis of Bioactive this compound Derivatives
The true power of this compound lies in the ability to strategically elaborate its core structure. Several robust synthetic methodologies have been developed to generate libraries of derivatives with diverse pharmacological profiles.
Palladium-Catalyzed Heck Arylation: A Gateway to Arylated Scaffolds
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and its application to this compound has been extensively studied.[1][2][3][4][5] This reaction allows for the direct introduction of aryl groups at the 2-position of the dihydrofuran ring, a common motif in many biologically active compounds.
Causality in Catalyst and Ligand Choice: The success of the Heck arylation of this compound is highly dependent on the choice of the palladium precursor and the ligand. Phosphine-free palladium precursors, such as [PdCl(allyl)]₂, have shown high conversions.[1][2][3] The use of chiral ionic liquids containing L-prolinate anions can induce enantioselectivity, crucial for developing stereospecific drugs.[4] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the dihydrofuran double bond into the Pd-aryl bond, and subsequent β-hydride elimination to yield the arylated product and regenerate the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Heck Arylation of this compound
This protocol is a representative example for the synthesis of 2-phenyl-2,3-dihydrofuran.
Materials:
-
This compound
-
Iodobenzene
-
[PdCl(allyl)]₂
-
Tetrabutylammonium L-prolinate (as a chiral ionic liquid)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add [PdCl(allyl)]₂ (e.g., 0.01 mmol, 1 mol%).
-
Add tetrabutylammonium L-prolinate (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous DMF (e.g., 5 mL).
-
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add iodobenzene (e.g., 1 mmol, 1 equivalent).
-
Add this compound (e.g., 2 mmol, 2 equivalents) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-phenyl-2,3-dihydrofuran.
Tandem Knoevenagel-Michael Cyclization: A Multicomponent Approach to Functionalized Dihydrofurans
The tandem Knoevenagel-Michael cyclization is an elegant and efficient one-pot method for the synthesis of highly substituted 2,3-dihydrofurans from simple starting materials.[6] This reaction cascade is particularly valuable for generating molecular diversity in drug discovery programs.
Mechanistic Insights: The reaction is typically initiated by a Knoevenagel condensation between an active methylene compound (e.g., 5,5-dimethyl-1,3-cyclohexanedione) and an aldehyde, catalyzed by a base like phthalazine. This forms a reactive α,β-unsaturated intermediate. A subsequent Michael addition of a nucleophile (in this case, the enolate of an α-tosyloxy ketone) to the intermediate, followed by an intramolecular cyclization with the elimination of the tosylate leaving group, yields the dihydrofuran ring. This domino reaction allows for the rapid construction of complex molecules in a single synthetic operation.[6][7]
Experimental Protocol: Tandem Knoevenagel-Michael Cyclization
This protocol provides a general procedure for the synthesis of functionalized this compound derivatives.
Materials:
-
α-Tosyloxy ketone
-
5,5-Dimethyl-1,3-cyclohexanedione
-
Aromatic aldehyde
-
Phthalazine (as an organocatalyst)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask, add the α-tosyloxy ketone (e.g., 1 mmol, 1 equivalent), 5,5-dimethyl-1,3-cyclohexanedione (e.g., 1 mmol, 1 equivalent), and the aromatic aldehyde (e.g., 1 mmol, 1 equivalent).
-
Add anhydrous acetonitrile (e.g., 10 mL) and stir to dissolve the reactants.
-
Add phthalazine (e.g., 0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired this compound derivative.
Therapeutic Applications of this compound-Containing Molecules
The versatility of the this compound scaffold is reflected in the broad range of pharmacological activities exhibited by its derivatives.
Anticancer Agents
The this compound moiety is present in numerous compounds with potent anticancer activity.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some this compound derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[10] By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[10]
-
Induction of Apoptosis: Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines, such as human colorectal adenocarcinoma cells (HCT116), by inducing apoptosis.[11] This is often achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[11]
Data on Anticancer Activity of 2,5-Dihydrofuran Derivatives [9]
| Compound | Cell Line | IC₅₀ (µM) |
| 9e | SW480 (Colon) | 5.3 |
| A-549 (Lung) | 8.1 | |
| QGY-7701 (Liver) | 6.5 | |
| HeLa (Cervical) | 7.2 | |
| 10g | SW480 (Colon) | 6.8 |
| A-549 (Lung) | 9.5 | |
| QGY-7701 (Liver) | 7.9 | |
| HeLa (Cervical) | 8.8 |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of medicinal chemistry. This compound derivatives have shown promise in this area.
-
Mechanism of Action: The anti-inflammatory effects of furanone derivatives, which can be synthesized from this compound precursors, are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12] Some benzofuran derivatives also inhibit the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[13]
Antiviral and Antibacterial Agents
The this compound scaffold is a key component in the synthesis of nucleoside analogues, a class of drugs with significant antiviral activity.[14][15][16][17]
-
Nucleoside Analogues: These molecules mimic natural nucleosides and can be incorporated into viral DNA or RNA during replication. This incorporation often leads to chain termination, thereby halting viral proliferation. The synthesis of these analogues can involve the coupling of a modified sugar moiety, derived from this compound, with a nucleobase.[16][17]
-
Antibacterial Activity: Certain derivatives of this compound have demonstrated antibacterial properties.[6] While the exact mechanisms are still under investigation, they may involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes.
Case Studies: this compound in Drug Synthesis
While a direct lineage from this compound to many blockbuster drugs is not always the primary synthetic route used in large-scale manufacturing, its principles are applied in the synthesis of key intermediates and in the discovery of new analogues.
Bedaquiline: A Novel Anti-Tuberculosis Drug
Bedaquiline is a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[18][19][20][21][22] While the commercial synthesis does not start from this compound, the furan B-ring analogue of bedaquiline has shown significant activity, highlighting the potential of this heterocyclic system in anti-TB drug discovery.[18] The synthesis of such analogues often involves the coupling of a furan-containing building block, which can be derived from this compound chemistry, with the quinoline core.[18]
Ranolazine: An Antianginal Agent
Ranolazine is a piperazine derivative used to treat chronic angina.[23][24][25][26][27] The synthesis of ranolazine involves the coupling of a piperazine derivative with an epoxide intermediate. While this compound is not a direct precursor in the most common synthetic routes, the principles of ether synthesis and ring-opening reactions, which are fundamental to dihydrofuran chemistry, are central to the construction of the ranolazine molecule.
Conclusion and Future Perspectives
This compound has firmly established its place as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it a continuing source of inspiration for the development of new therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex this compound-containing molecules. Furthermore, the exploration of novel biological targets for these compounds will undoubtedly open new avenues for the treatment of a wide range of human diseases. As our understanding of the chemical biology of these fascinating molecules grows, so too will their impact on human health.
References
- 1. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | Semantic Scholar [semanticscholar.org]
- 4. Palladium-catalyzed asymmetric Heck arylation of this compound – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Palladium catalyzed heck arylation of this compound-effect of the palladium precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medkoo.com [medkoo.com]
- 21. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 22. Bedaquiline fumarate synthesis - chemicalbook [chemicalbook.com]
- 23. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 24. ijnrd.org [ijnrd.org]
- 25. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 26. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the 2,3-Dihydrofuran Ring
Abstract: The 2,3-dihydrofuran ring is a privileged heterocyclic scaffold whose unique electronic properties make it a versatile and highly valuable building block in modern organic synthesis. As one of the simplest enol ethers, its reactivity is dominated by the electron-rich nature of its endocyclic double bond, which is readily exploited in a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reactivity patterns of the this compound ring system. We will dissect the mechanistic underpinnings of its participation in electrophilic additions, various modes of cycloaddition, transition metal-catalyzed couplings, and strategic ring-opening annulations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important motif for the construction of complex molecules, from pharmaceutical intermediates to natural products.
Core Principles of Reactivity: The Enol Ether Motif
The chemical behavior of this compound is fundamentally dictated by its identity as a cyclic enol ether.[1] The lone pair of electrons on the endocyclic oxygen atom participates in resonance with the adjacent C2=C3 double bond. This conjugation significantly increases the electron density of the π-system, particularly at the C3 position.
This polarization renders the double bond highly nucleophilic and susceptible to attack by a wide range of electrophiles. The initial electrophilic attack preferentially occurs at the C3 carbon, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a cornerstone of this compound chemistry, dictating the regiochemical outcomes of many addition reactions.
This reactivity profile stands in stark contrast to its structural isomer, 2,5-dihydrofuran, where the double bond is isolated from the ether oxygen and behaves like a typical, unactivated alkene. The strategic placement of the double bond next to the heteroatom is therefore the critical design feature governing the utility of the this compound scaffold.[2]
Caption: Resonance delocalization in this compound and the resulting oxocarbenium ion.
Key Reaction Classes
The electronic nature of the this compound ring opens access to several fundamental classes of organic reactions.
Electrophilic Addition Reactions
The high nucleophilicity of the double bond makes electrophilic addition a primary reaction pathway.[3][4] The mechanism universally proceeds through the formation of the stable oxocarbenium ion intermediate, followed by the capture of a nucleophile at the C2 position.
Caption: General mechanism of electrophilic addition to this compound.
A classic example is the acid-catalyzed hydrolysis , which proceeds readily in aqueous acid to yield γ-hydroxybutyraldehyde.[5] This reaction underscores the lability of the enol ether moiety and serves as a foundational transformation. The mechanism follows the general pathway where a proton acts as the electrophile.[6][7]
Cycloaddition Strategies
The double bond of this compound is an excellent participant in cycloaddition reactions, serving as a versatile two-carbon component for the construction of more complex cyclic systems.
-
[4+2] Diels-Alder Reactions: In this context, this compound acts as the dienophile, reacting with conjugated dienes to form bicyclic ether systems.[8] Due to the electron-rich nature of the double bond, it reacts most efficiently with electron-deficient dienes. The stereochemical outcome (endo/exo selectivity) can often be controlled by the choice of diene and reaction conditions.[9]
-
[3+2] 1,3-Dipolar Cycloadditions: This powerful reaction class involves the combination of this compound (the dipolarophile) with a 1,3-dipole (e.g., azides, nitrile oxides, carbonyl ylides) to construct five-membered heterocyclic rings fused to the tetrahydrofuran core.[10][11] These reactions are highly valuable for generating molecular complexity rapidly and often with high stereocontrol.[12][13]
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes or other π-systems can be used to form cyclobutane rings fused to the dihydrofuran scaffold.[14]
Ring-Opening and Annulation Cascades
Under Lewis acidic conditions, substituted this compound acetals can undergo a cascade reaction involving ring-opening.[15][16] This process generates a reactive intermediate that can be trapped intramolecularly by a tethered nucleophile. This strategy has been elegantly applied in benzannulation reactions, where an appended aryl or heteroaryl group attacks the intermediate derived from the dihydrofuran ring, ultimately forming complex polycyclic aromatic systems like carbazoles and benzofurans.[15] This transformation highlights the use of the dihydrofuran ring as a masked carbonyl equivalent that facilitates complex bond formations.
Transition Metal-Catalyzed Cross-Coupling
The vinylic protons of this compound can be substituted via transition metal catalysis. The Heck reaction, for instance, allows for the regioselective arylation of the double bond, typically affording 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans depending on the catalyst system and reaction conditions.[17] This method provides a direct route to functionalized derivatives that would be difficult to access through other means.
Applications in Pharmaceutical and Chemical Synthesis
The versatile reactivity of the this compound ring makes it a crucial intermediate in the synthesis of a wide range of valuable compounds.[18]
-
Pharmaceuticals: It is a key building block for various bioactive molecules, including anti-inflammatory and anti-tumor agents.[19][20] Its ability to undergo diverse transformations allows for the construction of complex molecular frameworks essential for biological activity.
-
Natural Products: The tetrahydrofuran moiety is a common feature in many natural products. Methods involving the functionalization of this compound are frequently employed in their total synthesis.[21]
-
Polymers and Materials: this compound can serve as a monomer in polymerization reactions, leading to materials with unique properties.[18][] It is also used in the synthesis of electronic chemicals and flavorings.[20][23]
Experimental Protocol: Acid-Catalyzed Hydration of this compound to γ-Hydroxybutyraldehyde
This protocol describes a representative procedure for the controlled hydrolysis of the enol ether functionality of this compound. This reaction is fundamental and serves as a gateway to other derivatives, such as tetrahydrofuran-3-one via subsequent oxidation.
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety precautions.
Materials & Equipment:
-
This compound (≥98%)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Step-by-step workflow for the acid-catalyzed hydration of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (3.5 g, 50 mmol) in 25 mL of THF.
-
Initiation: Cool the flask in an ice-water bath to 0 °C. While stirring vigorously, add 1 M aqueous HCl (10 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is neutral (~7).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Product: The resulting crude γ-hydroxybutyraldehyde is obtained as a colorless oil. Due to its potential for cyclization and polymerization, it is often used immediately in the next synthetic step without further purification.
Conclusion
The this compound ring is a deceptively simple heterocycle with a rich and predictable reactivity profile centered on its enol ether functionality. Its propensity to undergo electrophilic additions, cycloadditions, and ring-opening cascades makes it a powerful tool for synthetic chemists. A thorough understanding of the electronic principles governing its behavior allows researchers and drug development professionals to strategically employ this scaffold in the efficient construction of complex and biologically significant molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of novel 2H,5H-Dihydrofuran-3-yl Ketones via ISNC reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound synthesis [organic-chemistry.org]
- 18. chemimpex.com [chemimpex.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. innospk.com [innospk.com]
A Senior Application Scientist's Guide to 2,3-Dihydrofuran: Commercial Availability, Strategic Sourcing, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2,3-Dihydrofuran in Modern Chemistry
This compound (DHF), a heterocyclic organic compound with the CAS number 1191-99-7, is a pivotal building block in the landscape of contemporary organic synthesis.[1] Its unique enol ether structure imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] For researchers and professionals in the pharmaceutical and life sciences industries, a thorough understanding of DHF's commercial landscape, quality attributes, and safe handling is paramount to successful and efficient research and development. This guide provides an in-depth technical overview of this compound, from sourcing and supplier evaluation to its practical application in drug discovery, all from the perspective of a seasoned application scientist.
Commercial Availability and Supplier Landscape
The procurement of this compound for research and manufacturing purposes necessitates a careful evaluation of the supplier landscape. The market is populated by a range of suppliers, from large, multinational chemical corporations to specialized manufacturers. For the discerning scientist, the choice of supplier should be guided by factors beyond mere price, including purity, consistency, available documentation, and the supplier's quality systems.
Major Commercial Suppliers
A survey of the market reveals several key suppliers of this compound catering to the research and pharmaceutical sectors. These include:
-
MilliporeSigma (Sigma-Aldrich): A leading global supplier offering this compound in various quantities, typically with a purity of 99%.[2] They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), which are readily accessible on their website.
-
Thermo Fisher Scientific (Alfa Aesar): Another major distributor that offers this compound, often with a purity of 98+%[3]. Their products are accompanied by detailed specifications and safety information.
-
Tokyo Chemical Industry (TCI): A well-regarded supplier with a strong presence in the research chemicals market. TCI offers this compound with a purity of >98.0% (GC) and provides access to SDS, specifications, and CoAs. Notably, their Fukaya factory is certified for GMP, which is a critical consideration for pharmaceutical development.
-
Other Notable Suppliers: A host of other suppliers, including many based in China, offer this compound in a range of purities and quantities.[4][5] These suppliers can be competitive in terms of pricing and bulk availability. However, it is crucial to conduct thorough due diligence regarding their quality control processes and documentation.
Comparative Analysis of Supplier Offerings
For a quick reference, the following table summarizes the typical offerings from major suppliers. It is important to note that specific lot-to-lot variations can occur, and it is always recommended to consult the Certificate of Analysis for precise data.
| Supplier | Typical Purity | Available Quantities | Key Considerations |
| MilliporeSigma (Sigma-Aldrich) | 99%[2] | 100 mL to 20 L[2] | Extensive documentation, strong global distribution network. |
| Thermo Fisher Scientific | ≥98.0% (GC)[3] | Grams to kilograms | Broad portfolio of research chemicals, reliable quality. |
| Tokyo Chemical Industry (TCI) | >98.0%(GC) | 25 mL to 500 mL and bulk inquiries | GMP-certified facility available, strong academic and research focus. |
| Chem-Impex | ≥ 98% (GC)[6] | Inquire for details | Specializes in intermediates for pharmaceutical and agrochemical research. |
| Various Chinese Suppliers | Often 99% or higher[4] | Kilogram to multi-ton scale | Competitive pricing for bulk quantities, due diligence on quality is essential. |
Strategic Sourcing and Quality Considerations for Drug Development
For professionals in drug development, the sourcing of raw materials like this compound extends beyond simple procurement. It is a strategic process that directly impacts the quality, safety, and regulatory compliance of the final drug product.
Purity, Impurities, and Grade Selection
The required purity of this compound is dictated by its intended application. For early-stage research and discovery, a standard research grade of >98% purity is often sufficient. However, for later-stage development and manufacturing under Good Manufacturing Practices (GMP), a higher purity grade with a well-characterized impurity profile is essential.
A typical Certificate of Analysis for high-purity this compound will specify the assay (purity) as determined by Gas Chromatography (GC) and confirm the structure's consistency with Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Common impurities may include residual starting materials from its synthesis or degradation products such as peroxides.
The Critical Importance of GMP-Grade Material
For pharmaceutical applications, particularly in the manufacturing of Active Pharmaceutical Ingredients (APIs), sourcing from a GMP-certified facility is non-negotiable. GMP ensures that the material is produced and controlled according to strict quality standards, minimizing the risk of contamination and ensuring batch-to-batch consistency. When engaging with a supplier for GMP-grade this compound, it is imperative to inquire about:
-
GMP Certification: Request a copy of the facility's current GMP certificate.
-
Quality Management System: Understand their quality control and quality assurance processes.
-
Documentation Support: Availability of a comprehensive documentation package, which may include a Drug Master File (DMF) to support regulatory filings with agencies like the FDA.[8]
The following diagram illustrates a strategic workflow for selecting a supplier for a critical raw material like this compound in a drug development context.
Caption: A workflow for the strategic sourcing of this compound.
Safe Handling and Storage: Mitigating the Risk of Peroxide Formation
A critical aspect of working with this compound is its propensity to form explosive peroxides upon exposure to air and light.[9] As an experienced scientist, I cannot overstate the importance of stringent safety protocols when handling this and other peroxide-forming chemicals.
Key Recommendations for Safe Handling:
-
Date All Containers: Upon receipt and upon opening, all containers of this compound should be clearly dated.
-
Storage: Store in a cool, dry, dark place, preferably in a refrigerator designated for flammable chemicals, under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Peroxide Testing: Regularly test for the presence of peroxides, especially before any distillation or concentration steps. Commercial peroxide test strips are readily available for this purpose.
-
Visual Inspection: Before opening, visually inspect the container for any signs of crystallization, which could indicate the presence of dangerous levels of peroxides. If crystals are observed, do not open the container and contact your institution's environmental health and safety office immediately.
-
Inhibitors: While some commercial grades may contain inhibitors like butylated hydroxytoluene (BHT) to suppress peroxide formation, their effectiveness diminishes over time, especially after the container has been opened.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile synthon employed in a variety of important chemical transformations. Its electron-rich double bond makes it an excellent substrate for reactions such as cycloadditions, hydroformylations, and palladium-catalyzed cross-coupling reactions.
Case Study: Synthesis of Etodolac
A prominent example of this compound's application in the pharmaceutical industry is in the synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and arthritis.[10][11] The synthesis involves a Fischer indole synthesis, where this compound reacts with an appropriate phenylhydrazine derivative to form a key tryptophol intermediate.[12]
The following diagram outlines the key steps in the synthesis of Etodolac, highlighting the role of this compound.
Caption: Synthetic pathway to Etodolac featuring this compound.
The Heck Reaction: A Powerful C-C Bond Forming Tool
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation. The Heck arylation of this compound allows for the introduction of an aryl group at the 2-position, leading to the formation of 2-aryl-2,3-dihydrofurans, which are valuable intermediates for further synthetic manipulations.[13][14][15][16]
Detailed Experimental Protocol: Palladium-Catalyzed Heck Arylation of this compound
This protocol is a representative example based on literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium precursor (e.g., Pd(OAc)₂, [PdCl(allyl)]₂)
-
Ligand (if required, e.g., a phosphine ligand)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, ligand (if used), and the aryl iodide.
-
Solvent and Reagents: Add the anhydrous solvent, followed by this compound and the base.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2,3-dihydrofuran.
Conclusion
This compound is a deceptively simple molecule that holds significant potential for innovation in drug discovery and organic synthesis. For the researcher and drug development professional, a comprehensive understanding of its commercial availability, the nuances of supplier selection, and its safe handling are as crucial as its synthetic utility. By adopting a strategic approach to sourcing and adhering to rigorous safety protocols, the scientific community can continue to leverage the unique reactivity of this compound to build the complex molecules that will define the next generation of therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 2,3-DHF [sigmaaldrich.com]
- 3. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. This compound | 1191-99-7 - BuyersGuideChem [buyersguidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. molnova.com [molnova.com]
- 8. fda.gov [fda.gov]
- 9. This compound, 1191-99-7 [thegoodscentscompany.com]
- 10. jetir.org [jetir.org]
- 11. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed asymmetric Heck arylation of this compound – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Palladium catalyzed heck arylation of this compound-effect of the palladium precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling and Storage of 2,3-Dihydrofuran
This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for 2,3-Dihydrofuran (DHF), a critical reagent in various organic syntheses, including the preparation of pharmaceuticals and other biologically active compounds.[1][2] As a volatile and highly flammable cyclic enol ether, this compound presents significant hazards that necessitate a thorough understanding of its chemical properties and strict adherence to safety guidelines to mitigate risks in a research and development environment.[3][4]
Understanding the Inherent Risks of this compound
This compound is a colorless, volatile liquid with a low boiling point and a high vapor pressure, making it highly flammable.[3][5] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6][7] Beyond its flammability, the primary and most insidious hazard associated with this compound is its propensity to form explosive peroxides upon exposure to air and light.[4][8]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C4H6O | [3][5] |
| Molar Mass | 70.09 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [1][5] |
| Density | 0.927 g/mL at 25 °C | [3][5] |
| Boiling Point | 54-55 °C | [3][5] |
| Flash Point | -24 °C (-12 °F) | [5][6] |
| Vapor Pressure | 14.46 psi at 55 °C | [5][7] |
| Water Solubility | Slightly soluble | [1][5] |
The Critical Danger of Peroxide Formation
As a cyclic ether, this compound is prone to the formation of explosive peroxides through a free-radical chain reaction initiated by oxygen and accelerated by light and heat.[9][10] These peroxides can be highly sensitive to shock, friction, or heat, and their accumulation, especially upon concentration during distillation, poses a severe explosion risk.[9][11] The presence of inhibitors, such as butylated hydroxytoluene (BHT), can slow down but not entirely prevent peroxide formation.[9][12]
Mechanism of Peroxide Formation:
The formation of peroxides in ethers like this compound proceeds via a radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the chain.[13]
References
- 1. This compound CAS#: 1191-99-7 [m.chemicalbook.com]
- 2. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound, 1191-99-7 [thegoodscentscompany.com]
- 9. louisville.edu [louisville.edu]
- 10. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. youtube.com [youtube.com]
Understanding the chemical stability of 2,3-Dihydrofuran
An In-Depth Technical Guide to the Chemical Stability of 2,3-Dihydrofuran
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical stability of this compound (DHF), a versatile heterocyclic compound and a simple enol ether.[1] For researchers, scientists, and drug development professionals, a deep understanding of a reagent's stability is paramount for ensuring experimental reproducibility, process safety, and the integrity of synthesized materials. This document moves beyond a simple recitation of facts to explore the causal mechanisms behind DHF's reactivity, offering field-proven insights into its handling, storage, and degradation pathways.
Core Molecular Features Governing Reactivity
This compound (C₄H₆O) is a five-membered heterocyclic compound featuring an endocyclic enol ether moiety.[1][2] This structural feature is the primary determinant of its chemical personality. The oxygen atom's lone pairs donate electron density into the C=C double bond, making it exceptionally electron-rich and thus highly susceptible to electrophilic attack. This inherent reactivity is the root of its principal stability challenges.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O | [3] |
| Molecular Weight | 70.09 g/mol | [3] |
| Boiling Point | 54-55 °C | [4] |
| Density | 0.927 g/mL at 25 °C | [4] |
| Flash Point | -24 °C (-11.2 °F) | [4] |
| Appearance | Clear, colorless liquid | [3] |
| Storage Temperature | 2-8 °C | [4][5] |
Major Degradation and Reactivity Pathways
The stability of this compound is not absolute; it is conditional upon its environment. The following sections detail the primary pathways through which it degrades or reacts, providing the mechanistic basis for recommended handling procedures.
Acid-Catalyzed Hydrolysis and Ring Opening
The enol ether linkage is notoriously sensitive to acid. Even trace amounts of protic or Lewis acids can catalyze a rapid hydrolysis reaction.[6] This is the most common degradation pathway encountered under ambient or process conditions.
Mechanism: The reaction is initiated by the protonation of the double bond at the β-position, which is the most nucleophilic site. This generates a stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which rapidly ring-opens to yield 4-hydroxybutanal.[7]
Caption: Acid-catalyzed hydrolysis of this compound.
Causality: The high rate of this reaction is due to the stability of the intermediate oxocarbenium ion, which is resonance-stabilized by the adjacent oxygen atom. This makes the enol ether a much weaker base than a typical alkene but a much stronger one than a simple ether, localizing the point of acid attack.
Oxidative Instability: Peroxide Formation
In common with many ethers, this compound can form explosive peroxides upon exposure to air and light.[5][8] This represents a significant safety hazard, particularly when the material is distilled or concentrated.[9]
Mechanism: The process is a free-radical chain reaction. An initiator (like a UV photon) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. This alkyl radical then reacts with atmospheric oxygen (a diradical) to form a peroxy radical. The peroxy radical can then abstract a hydrogen from another DHF molecule, propagating the chain and forming a hydroperoxide.
Caption: Free-radical chain mechanism for peroxide formation.
Trustworthiness through Protocol: The risk of peroxide formation mandates strict handling protocols. Containers should be dated upon opening, stored under an inert atmosphere (e.g., nitrogen or argon), and kept away from light.[9] Crucially, material from previously opened containers must be tested for peroxides before use, especially before heating.
Polymerization
While often considered a desired reaction, polymerization is also a form of chemical instability, as it consumes the monomer. This compound can undergo polymerization through several mechanisms, primarily cationic polymerization and ring-opening metathesis polymerization (ROMP).[10][11]
-
Cationic Polymerization: Initiated by strong acids, this process exploits the same oxocarbenium ion intermediate seen in hydrolysis.[12][13] Instead of being quenched by water, the carbocation propagates by attacking the double bond of another DHF monomer. This can occur at room temperature.[14]
-
Ring-Opening Metathesis Polymerization (ROMP): While enol ethers were historically used to quench ROMP catalysts, it has been shown that Grubbs-type catalysts can polymerize DHF.[10] This reaction opens the ring to form a polymer with repeating enol ether units.
The propensity for polymerization, especially with trace acid, means that DHF should be stored away from acidic contaminants.
Thermal Decomposition
This compound is relatively stable under normal temperatures.[5] However, at elevated temperatures, it can undergo thermal interconversion with cyclopropane aldehyde.[15] During a fire, thermal decomposition can generate irritating and highly toxic gases, including carbon monoxide and carbon dioxide.[3]
Experimental Protocols for Stability Assessment
To ensure the quality and safety of this compound in a laboratory setting, the following self-validating protocols are essential.
Protocol for Peroxide Detection (Qualitative)
This protocol provides a reliable check for the presence of hazardous peroxides.
Materials:
-
This compound sample (1-2 mL)
-
Glacial acetic acid (1 mL)
-
Potassium Iodide (KI), solid (approx. 100 mg) or fresh 10% aqueous solution
-
Starch indicator solution (optional)
-
Small test tube
Methodology:
-
Add 1 mL of the this compound sample to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid KI or a few drops of the fresh KI solution.
-
Stopper the test tube and shake for 30 seconds.
-
Allow the phases to separate.
-
Interpretation: The formation of a yellow to dark brown color in the aqueous layer indicates the presence of peroxides. The iodine (I₂) liberated by the reaction with peroxide causes the color. A deeper color signifies a higher concentration. A few drops of starch solution can be added to confirm, which will turn a deep blue-black in the presence of iodine.
-
Action: If peroxides are detected, the material should be considered hazardous and either treated to remove peroxides by a qualified professional or disposed of according to institutional safety guidelines. Do not distill or concentrate peroxidized material.
Workflow for Accelerated Stability Study
This workflow outlines a systematic approach to evaluating the stability of DHF under various stress conditions.
Caption: Experimental workflow for assessing DHF stability.
Methodology:
-
Sample Preparation: Prepare multiple vials of this compound. For each stress condition, create a set of vials.
-
Control: DHF as is.
-
Acidic: DHF spiked with a controlled amount of a weak acid (e.g., 0.1 M HCl in a non-aqueous solvent).
-
Thermal: DHF placed in an oven at a set temperature (e.g., 60 °C).
-
Oxidative: DHF exposed to air or spiked with a peroxide initiator (e.g., AIBN), under controlled temperature.
-
-
Time Points: Store all vials under their respective conditions. At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each set for analysis.
-
Analysis: Dilute the sample in a suitable solvent (e.g., dichloromethane) and analyze using a validated method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Quantify the peak area of the this compound peak and any new peaks corresponding to degradation products. A decrease in the DHF peak area over time indicates instability under that condition. The identity of new peaks can confirm the degradation pathway.
Summary of Instability Pathways and Mitigation
| Instability Pathway | Triggering Conditions | Major Products | Mitigation Strategy |
| Acid-Catalyzed Hydrolysis | Presence of protic or Lewis acids | 4-Hydroxybutanal | Store in neutral containers; avoid acidic contaminants.[6][7] |
| Oxidative Peroxidation | Exposure to air (oxygen) and light | Hydroperoxides | Store under inert gas (N₂, Ar), in amber containers, away from light; test for peroxides before use.[5][8][9] |
| Cationic Polymerization | Strong acids, certain metal catalysts | Poly(this compound) | Store away from acids; use inhibitors if necessary for long-term storage.[11][12][13] |
| Thermal Decomposition | High temperatures (e.g., fire conditions) | CO, CO₂, toxic fumes | Store in a cool, well-ventilated area away from heat sources.[3] |
Conclusion for the Practicing Scientist
This compound is a valuable synthetic intermediate, but its utility is directly tied to an appreciation of its inherent chemical instabilities. The electron-rich enol ether moiety dictates its reactivity, making it highly susceptible to acid-catalyzed hydrolysis and polymerization. Furthermore, as a cyclic ether, it carries a significant risk of forming explosive peroxides. By implementing the robust handling, storage, and testing protocols described in this guide, researchers can mitigate these risks, ensuring the safety of their work and the integrity of their results. The stability of this compound is not a passive property but an active responsibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound 2,3-DHF [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 8. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Ring-opening metathesis polymerization of this compound | Stanford Digital Repository [purl.stanford.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Poly(this compound): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2,3-Dihydrofuran in the Synthesis of Novel Anti-Tumor Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel and effective anti-tumor therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 2,3-dihydrofuran scaffold has emerged as a privileged structural motif and a versatile building block in the synthesis of potent anti-cancer agents. Its unique electronic and conformational properties allow for its incorporation into a diverse array of complex molecular architectures that can effectively interact with various oncogenic targets. This in-depth technical guide explores the multifaceted role of this compound in the design and synthesis of anti-tumor drugs, with a particular focus on its application in the construction of kinase inhibitors and its utility in the asymmetric synthesis of bioactive natural product analogues. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key transformations, and elucidate the mechanisms of action of the resulting compounds.
Introduction: The Versatility of the this compound Scaffold in Oncology
This compound, a five-membered oxygen-containing heterocycle, is more than a simple organic molecule; it is a strategic precursor in the quest for new cancer therapies.[1] Its inherent reactivity, particularly the activated double bond, makes it an ideal participant in a variety of chemical transformations, including cycloaddition reactions, ring-opening reactions, and asymmetric synthesis.[2][3] This reactivity allows for the efficient construction of complex polycyclic systems, a common feature in many biologically active compounds.
The incorporation of the this compound moiety or its derivatives into a drug candidate can significantly influence its pharmacological profile. The oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. Furthermore, the partial saturation of the ring imparts a three-dimensional character to the molecule, which can enhance binding affinity and selectivity for the target protein.
This guide will focus on two prominent areas where this compound has demonstrated significant utility: the synthesis of furo[2,3-d]pyrimidine-based kinase inhibitors and as a key intermediate in the synthesis of complex natural product analogues with anti-tumor activity.
Furo[2,3-d]pyrimidines: A Privileged Scaffold for Kinase Inhibition
The furo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids and a key component of ATP, the universal energy currency of the cell.[4] This structural mimicry allows furo[2,3-d]pyrimidine derivatives to act as competitive inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[5][6] By blocking the ATP-binding site of these kinases, these compounds can halt the phosphorylation cascade that drives tumor cell proliferation, survival, and angiogenesis.[4]
Synthetic Strategies for Furo[2,3-d]pyrimidine Derivatives
The synthesis of the furo[2,3-d]pyrimidine scaffold can be approached in several ways, often involving the construction of the furan ring onto a pre-existing pyrimidine or vice versa.[4] A common strategy involves the use of a substituted furan precursor which is then cyclized to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine-based Chalcone as a Potential Anti-Breast Cancer Agent [7]
This protocol details the synthesis of a furo[2,3-d]pyrimidine-based chalcone, a class of compounds that has shown promising anti-proliferative activity against breast cancer cell lines.
Step 1: Synthesis of the Furo[2,3-d]pyrimidine Core
The synthesis begins with the formation of a key furan intermediate from ethyl acetoacetate and malononitrile, followed by cyclization to form the furo[2,3-d]pyrimidine scaffold.
-
Materials: Ethyl acetoacetate, Malononitrile, Piperidine, Ethanol, Phosphorus oxychloride.
-
Procedure:
-
A mixture of ethyl acetoacetate (0.1 mol) and malononitrile (0.1 mol) in absolute ethanol (50 mL) is treated with piperidine (a few drops) and refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the furan intermediate.
-
The intermediate (0.05 mol) is then refluxed with an excess of phosphorus oxychloride (25 mL) for 3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the chlorinated furo[2,3-d]pyrimidine precursor.
-
Step 2: Synthesis of the Chalcone
The furo[2,3-d]pyrimidine core is then used in a Claisen-Schmidt condensation with a substituted acetophenone to yield the final chalcone product.
-
Materials: Chlorinated furo[2,3-d]pyrimidine precursor, Substituted acetophenone (e.g., 4-methoxyacetophenone), Sodium hydroxide, Ethanol.
-
Procedure:
-
To a solution of the chlorinated furo[2,3-d]pyrimidine precursor (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (30 mL), a 40% aqueous solution of sodium hydroxide is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The mixture is then poured into ice-cold water and neutralized with dilute hydrochloric acid.
-
The precipitated chalcone is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure product.
-
Mechanism of Action: Targeting Oncogenic Signaling Pathways
Furo[2,3-d]pyrimidine derivatives exert their anti-tumor effects by inhibiting key kinases in cancer-related signaling pathways. For instance, certain derivatives have been shown to be potent dual inhibitors of PI3K/AKT, a critical pathway for cell survival and proliferation.[5][6]
Caption: Furo[2,3-d]pyrimidine inhibitors block the PI3K/AKT pathway.
Asymmetric Synthesis of Anti-Tumor Natural Product Analogues
The structural complexity and potent biological activity of many natural products make them attractive starting points for drug discovery. However, their low natural abundance often necessitates chemical synthesis. This compound is a valuable chiral building block in the asymmetric synthesis of analogues of these natural products, allowing for the creation of stereochemically defined molecules with potentially improved therapeutic properties.[8]
Case Study: Synthesis of a Dihydrofuran Analogue of Isocombretastatin A-4
Combretastatin A-4 is a potent natural tubulin polymerization inhibitor with significant anti-tumor activity. Isocombretastatin A-4 (isoCA-4) is a structurally related analogue with a similar biological profile. The synthesis of dihydrofuran analogues of isoCA-4 demonstrates the utility of cycloaddition reactions involving dihydrofuran precursors to generate novel anti-cancer agents.[9]
Experimental Protocol: [3+2] Cycloaddition for the Synthesis of a Dihydrofuran Analogue of isoCA-4 [9]
This protocol outlines a manganese(III) acetate-mediated [3+2] cycloaddition reaction to construct the core dihydrofuran ring of the isoCA-4 analogue.
-
Materials: A substituted β-dicarbonyl compound, a substituted styrene, Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O), Acetic acid.
-
Procedure:
-
To a solution of the β-dicarbonyl compound (1.0 mmol) and the substituted styrene (1.2 mmol) in glacial acetic acid (10 mL), Mn(OAc)₃·2H₂O (2.5 mmol) is added in one portion.
-
The reaction mixture is stirred at 80 °C for 4-6 hours, or until the starting materials are consumed as monitored by TLC.
-
The reaction is quenched by the addition of water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dihydrofuran analogue.
-
Mechanism of Action: Tubulin Polymerization Inhibition
The resulting dihydrofuran analogues of isoCA-4 exert their anti-tumor effect by disrupting the dynamics of microtubule formation. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[9]
Caption: Dihydrofuran analogues inhibit tubulin polymerization, leading to apoptosis.
Data Summary and Future Perspectives
The versatility of this compound as a synthetic intermediate has led to the development of a wide range of anti-tumor drug candidates with diverse mechanisms of action. The following table summarizes the cytotoxic activity of representative compounds discussed in this guide.
| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Furo[2,3-d]pyrimidine Chalcone | Compound 5e | MCF-7 (Breast) | 1.23 | Not fully elucidated | [7] |
| Furo[2,3-d]pyrimidine | Compound 10b | HS 578T (Breast) | 1.51 | PI3K/AKT Dual Inhibitor | [5][6] |
| Dihydrofuran Analogue of isoCA-4 | Compound 6g | PC-3 (Prostate) | 0.47 | Tubulin Polymerization Inhibitor | [9] |
The continued exploration of this compound chemistry holds significant promise for the future of anti-cancer drug discovery. The development of novel catalytic methods for the asymmetric synthesis of highly functionalized dihydrofurans will undoubtedly lead to the discovery of new and more potent therapeutic agents. Furthermore, the use of this compound in cascade reactions to rapidly build molecular complexity will accelerate the drug development process. As our understanding of the molecular drivers of cancer deepens, the strategic application of versatile building blocks like this compound will be paramount in designing the next generation of targeted and effective anti-tumor drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. Constructing novel dihydrofuran and dihydroisoxazole analogues of isocombretastatin-4 as tubulin polymerization inhibitors through [3+2] reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: A Technical Guide to 2,3-Dihydrofuran in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, 2,3-dihydrofuran has emerged as a particularly versatile and powerful tool. Its unique combination of an electron-rich enol ether moiety and a flexible five-membered ring allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, offering both mechanistic insights and practical, field-proven protocols.
The Dihydrofuran Core: A Nexus of Reactivity
This compound (DHF), a colorless, volatile liquid, possesses a distinct electronic and structural profile that underpins its synthetic utility.[1] The endocyclic enol ether functionality is the primary driver of its reactivity, rendering the double bond susceptible to a variety of transformations.
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1191-99-7 | [1] |
| Molecular Formula | C₄H₆O | [1] |
| Molar Mass | 70.09 g/mol | [1] |
| Boiling Point | 54-55 °C | [1] |
| Density | 0.927 g/mL at 25 °C | [1] |
The inherent polarity of the C=C bond, with a partial negative charge on the C-3 position, makes this compound an excellent nucleophile, readily participating in reactions with a wide array of electrophiles. Furthermore, the strained five-membered ring can be strategically manipulated, offering pathways to a diverse range of saturated and unsaturated heterocyclic systems.
Foundational Transformations: Unleashing the Synthetic Potential
The synthetic prowess of this compound is best understood through an examination of its core chemical transformations. These reactions provide the fundamental tools for incorporating the dihydrofuran motif into more complex structures.
Cycloaddition Reactions: Building Complexity in a Single Step
Cycloaddition reactions are a cornerstone of modern organic synthesis, allowing for the rapid construction of cyclic systems with a high degree of stereocontrol. This compound is an excellent participant in several types of cycloadditions.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, provides a direct route to oxetanes.[2] When this compound is employed as the alkene component, this reaction proceeds with notable regio- and stereoselectivity.[3][4] The enol ether's electron-rich nature facilitates the reaction, typically with the more stable biradical intermediate dictating the regiochemical outcome.[5]
Caption: Mechanism of the Paternò-Büchi reaction.
Experimental Protocol: Paternò-Büchi Reaction of this compound with Benzaldehyde [6]
-
Reaction Setup: A solution of benzaldehyde (1.0 equiv) and this compound (2.0 equiv) in benzene is prepared in a quartz reaction vessel.
-
Irradiation: The solution is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature with constant stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the corresponding oxetane adduct.
Palladium-Catalyzed Heck Arylation: Forging C-C Bonds with Precision
The Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst.[7] The arylation of this compound using this methodology has been extensively studied and provides a reliable route to 2-aryl-2,3-dihydrofurans, which are valuable intermediates in medicinal chemistry.[5][8][9]
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the dihydrofuran, migratory insertion, and subsequent β-hydride elimination to afford the arylated product and regenerate the active catalyst.
Caption: Catalytic cycle of the Heck arylation.
Experimental Protocol: Heck Arylation of this compound with Iodobenzene [8][9]
-
Catalyst Preparation: A mixture of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., PPh₃, 4 mol%) in an appropriate solvent (e.g., DMF or acetonitrile) is prepared in a reaction vessel under an inert atmosphere.
-
Reaction Assembly: To the catalyst mixture, this compound (1.5 equiv), iodobenzene (1.0 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are added.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed, as monitored by TLC or GC.
-
Workup and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-phenyl-2,3-dihydrofuran.
Electrophilic Additions: Functionalizing the Double Bond
The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is a key consideration, and is often governed by the stability of the resulting carbocation intermediate.
The addition of hydrogen halides, such as HBr, to this compound typically proceeds via a protonation step to form a carbocation intermediate, which is then trapped by the halide anion.[10][11][12] The protonation is expected to occur at the C-3 position to generate the more stable oxocarbenium ion intermediate, with the positive charge stabilized by the adjacent oxygen atom. Subsequent attack by the halide at the C-2 position leads to the 2-halo-tetrahydrofuran product.
Caption: Mechanism of HBr addition to this compound.
While standard electrophilic addition is common, under certain conditions, electrophilic bromination of this compound derivatives can lead to an unexpected ring-opening reaction. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a base like DABCO can initiate a cascade that results in the cleavage of the C4-C5 bond, ultimately yielding a synthetically valuable 1,2-diketo building block.[13] This transformation highlights the nuanced reactivity of the dihydrofuran scaffold and the potential for accessing unique molecular architectures.
Lithiation: Generating a Potent Nucleophile
The vinylic proton at the C-2 position of this compound can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to generate 2-lithio-2,3-dihydrofuran. This organolithium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce substituents at the 2-position.[14] The use of additives like tetramethylethylenediamine (TMEDA) can accelerate the lithiation process.[10]
Experimental Protocol: Lithiation of this compound [15][16]
-
Reaction Setup: A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Lithiation: n-Butyllithium (1.1 equiv) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours.
-
Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone, 1.2 equiv) is added to the solution at -78 °C.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Application in the Synthesis of Complex Molecules
The true measure of a building block's utility lies in its successful application in the synthesis of complex and biologically relevant molecules. This compound has proven its mettle in numerous total syntheses.
Synthesis of Furo[2,3-b]quinolines
Furo[2,3-b]quinoline derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities, including cytotoxic effects against various cancer cell lines.[1] this compound can serve as a key precursor in the construction of this scaffold. For example, 3-vinyl-2-quinolone derivatives can be converted to 3-acetoxy-2,3-dihydrofuro[2,3-b]quinolines through an iodoacetoxylation reaction using iodine and silver acetate in acetic acid.[17]
Synthesis of Carbazoles
Carbazole alkaloids are a large family of natural products with a wide range of biological activities. A notable application of this compound is in the synthesis of 1-hydroxycarbazoles.[1] In this strategy, 5-(indolyl)-2,3-dihydrofuran acetals, which can be prepared from enol ethers and α-diazo-β-indolyl-β-ketoesters, undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation to afford the desired carbazole derivatives in high yields.[1]
Experimental Protocol: Synthesis of 1-Hydroxycarbazoles from this compound Acetals [1]
-
Dihydrofuran Acetal Synthesis: To a solution of Cu(hfacac)₂ and an enol ether (derived from this compound) in anhydrous CH₂Cl₂, an α-diazo-β-indolyl-β-ketoester is added. The mixture is refluxed until the diazo compound is consumed. The reaction is then worked up to isolate the 5-(indolyl)-2,3-dihydrofuran acetal.[1]
-
Ring-Opening Benzannulation: The purified dihydrofuran acetal is dissolved in toluene, and a Lewis acid (e.g., Yb(OTf)₃ or Al(OTf)₃) is added.[1] The reaction is heated to 70 °C for 1 hour.
-
Purification: After cooling, the reaction mixture is directly purified by column chromatography on silica gel to yield the 1-hydroxycarbazole-2-carboxylate.
Total Synthesis of Natural Products
The strategic incorporation of the this compound unit has been instrumental in the total synthesis of several complex natural products.
Avenaciolide is a bis-γ-lactone natural product with antifungal properties. While a direct total synthesis starting from this compound is not explicitly detailed in the readily available literature, the dihydrofuran motif is a key structural element of precursors used in its synthesis. For instance, the Paternò-Büchi reaction on furan derivatives has been reported as a key step in synthetic approaches towards avenaciolide, highlighting the importance of furanoid building blocks in its construction.[3][7][9][13][18]
Asteltoxin is a mycotoxin characterized by a complex polyketide-derived structure featuring a bis-tetrahydrofuran moiety.[3][4][17] Synthetic strategies towards asteltoxin have often involved the construction of this core unit. The Paternò-Büchi reaction involving furan derivatives has been a key strategy in the synthesis of asteltoxin, underscoring the utility of furan-based building blocks in accessing this complex natural product.[3]
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and indispensable building block in the synthetic chemist's arsenal. Its rich and tunable reactivity, particularly of the enol ether moiety, allows for a wide range of transformations, from cycloadditions and cross-coupling reactions to electrophilic additions and lithiation-functionalization sequences. The successful application of this compound in the synthesis of complex molecules, including bioactive furoquinolines, carbazoles, and as a key structural element in the retrosynthetic analysis of natural products like avenaciolide and asteltoxin, is a testament to its synthetic power.
As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic use of readily available and highly functionalizable building blocks like this compound will undoubtedly play an increasingly important role. Future research will likely focus on the development of new catalytic and stereoselective transformations of this compound, further expanding its synthetic utility and enabling the construction of even more intricate and valuable molecules.
References
- 1. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The total synthesis of dl-avenaciolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. people.uniurb.it [people.uniurb.it]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Exploring the reaction mechanisms involving 2,3-Dihydrofuran
An In-Depth Technical Guide to the Reaction Mechanisms of 2,3-Dihydrofuran
Abstract
This compound, a simple enol ether, stands as a cornerstone heterocyclic building block in modern organic synthesis.[1][2] Its intrinsic electronic properties—an electron-rich double bond polarized by an adjacent oxygen atom—confer a unique and versatile reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its transformations. We will dissect its participation in electrophilic additions, cycloadditions, metal-catalyzed cross-couplings, and strategic ring-opening reactions. This analysis is supported by field-proven experimental protocols and mechanistic diagrams, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to expertly manipulate this powerful synthetic intermediate.
The Structural and Electronic Landscape of this compound
At its core, the reactivity of this compound is dictated by the electronic interplay between the p-orbitals of the C2-C3 double bond and the non-bonding lone pair of the endocyclic oxygen atom. This conjugation creates a polarized π-system, rendering the C3 position nucleophilic and susceptible to electrophilic attack. The resulting intermediate is an oxocarbenium ion, a key species whose stability and subsequent reaction pathway define the majority of this compound chemistry. This inherent reactivity makes it a valuable precursor for a wide array of more complex saturated heterocycles, particularly tetrahydrofurans, which are prevalent motifs in pharmaceuticals and natural products.[2][3][4][5]
Foundational Synthetic Routes
While this guide focuses on reaction mechanisms, a brief overview of the synthesis of the this compound core provides essential context. Common strategies include:
-
Intramolecular Cyclization: Iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols provides a direct route.[6]
-
Cycloaddition Reactions: Palladium-catalyzed [3+2] cycloadditions of vinyl-substituted cyclic carbonates with ketenes can yield highly substituted dihydrofurans.[6]
-
Feist-Benary Furan Synthesis: This classic method involves the reaction of α-halogen ketones with β-dicarbonyl compounds, where a this compound derivative is a key intermediate.[1]
-
Isomerization: 2,5-dihydrofurans can be isomerized to the more thermodynamically stable this compound isomer using palladium or platinum catalysts.[7]
Core Reaction Mechanisms and Protocols
Electrophilic Addition: The Dominant Reaction Manifold
The electron-rich nature of the double bond makes electrophilic addition the most fundamental reaction of this compound. The reaction is initiated by the attack of an electrophile (E+) on the β-carbon (C3), which is the site of highest electron density. This regioselectivity is driven by the formation of a resonance-stabilized oxocarbenium ion intermediate, where the positive charge is delocalized onto the oxygen atom. A subsequent attack by a nucleophile (Nu-) at the C2 position completes the addition.[8][9]
Caption: General mechanism of electrophilic addition to this compound.
3.1.1 Acid-Catalyzed Hydrolysis: A Ring-Opening Addition
One of the most characteristic reactions is its hydrolysis under acidic conditions. Protonation at C3 leads to the formation of the oxocarbenium ion. Subsequent attack by water at C2 yields a hemiacetal (2-hydroxytetrahydrofuran), which exists in equilibrium with its ring-opened tautomer, 4-hydroxybutanal.[7][10] This transformation is a cornerstone of its use as a synthetic equivalent of the 4-hydroxybutanal synthon.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound [7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent: Add a suitable solvent such as water or a mixture of water and a co-solvent like THF.
-
Catalyst Addition: Introduce a catalytic amount of a strong acid (e.g., 0.1 M HCl or H₂SO₄).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS to observe the disappearance of the starting material.
-
Workup: Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product mixture of 2-hydroxytetrahydrofuran and 4-hydroxybutanal.
Cycloaddition Reactions: Building Molecular Complexity
This compound is an excellent partner in various cycloaddition reactions, serving as a two-atom component to construct five- and six-membered rings.
3.2.1 [3+2] Cycloaddition
Palladium-catalyzed [3+2] cycloaddition reactions are particularly powerful for synthesizing functionalized dihydrofurans. For instance, the reaction of allenyl acetates with β-keto nitriles proceeds via a palladium-butadienyl intermediate.[11] The dihydrofuran acts as the C2 synthon, leading to highly substituted, dendralene-functionalized products.[11] Similarly, reactions with propargylic esters and β-ketoesters yield dihydrofurans bearing an exocyclic double bond.[6]
Caption: Workflow for a Pd-catalyzed [3+2] cycloaddition/cross-coupling.
3.2.2 [4+1] Cycloaddition
Copper-catalyzed [4+1] cycloadditions between enones and diazo compounds represent another efficient route to highly substituted 2,3-dihydrofurans.[6] In this mechanism, a copper carbene is generated from the diazo compound, which then reacts with the enone to form a carbonyl ylide that undergoes a 1,5-electrocyclization to furnish the dihydrofuran ring.[12]
Metal-Catalyzed Cross-Coupling: The Heck Reaction
The Heck reaction provides a powerful method for the C2-arylation of this compound.[13] The reaction of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base is a well-established transformation.[13][14]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) species.
-
Migratory Insertion (Carbopalladation): The double bond of this compound coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond. This insertion occurs regioselectively to form a new C-C bond at the C2 position.
-
β-Hydride Elimination: A hydrogen atom from the C3 position is eliminated, regenerating the double bond and forming a palladium-hydride species. This step can lead to two different products: the kinetic product (2-aryl-2,5-dihydrofuran) or the more stable thermodynamic product (2-aryl-2,3-dihydrofuran) via double bond migration.[13] Reductive elimination of HX from the palladium-hydride complex regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for the Heck arylation of this compound.
Experimental Protocol: Palladium-Catalyzed Heck Arylation of this compound [13]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), a suitable ligand if required, and the base (e.g., K₂CO₃, 1.2 equivalents).
-
Reagents: Add the aryl halide (e.g., iodobenzene, 1 equivalent) and the solvent (e.g., DMF, 6 mL).
-
Substrate Addition: Add this compound (2.4 equivalents) and an internal standard (e.g., mesitylene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 2 hours).
-
Workup: Cool the reaction to room temperature and quench with water (5 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the arylated dihydrofuran products.
Strategic Ring-Opening Reactions
Beyond simple hydrolysis, the this compound ring can be strategically opened to construct complex molecular architectures, particularly aromatic and heteroaromatic systems.
3.4.1 Lewis Acid-Catalyzed Benzannulation
A powerful cascade reaction involves the Lewis acid-catalyzed intramolecular ring-opening benzannulation of (hetero)aryl-substituted this compound acetals.[15][16] This sequence typically involves:
-
Acetal Hydrolysis: The Lewis acid promotes the ring-opening of the dihydrofuran acetal.
-
Intramolecular Cyclization: An intramolecular Prins-type cyclization or π-attack from the appended (hetero)aryl group onto an oxonium intermediate occurs.[15][16]
-
Aromatization: Subsequent elimination (e.g., of an alcohol) leads to the formation of a stable, benzo-fused aromatic system.[15]
This methodology has been successfully applied to the synthesis of functionalized naphthalenes, benzofurans, and notably, 1-hydroxycarbazoles from indolyl-substituted dihydrofurans.[15]
Caption: Cascade sequence for the synthesis of 1-hydroxycarbazoles.
Conclusion
This compound is far more than a simple cyclic ether; it is a versatile and reactive platform for complex molecule synthesis. Its polarized double bond provides a reliable handle for electrophilic additions, a gateway to diverse cycloaddition pathways, a substrate for powerful metal-catalyzed couplings, and a precursor for elegant ring-opening annulation cascades. A thorough understanding of these core mechanisms empowers chemists to strategically employ this compound in the design of efficient and innovative synthetic routes toward valuable targets in medicine and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process: a nitro group as the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. This compound synthesis [organic-chemistry.org]
- 7. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 8. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Dihydrofuran Derivatives via Cycloaddition Reactions: Application Notes and Protocols
Introduction: The Significance of 2,3-Dihydrofurans in Modern Chemistry
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] This has rendered the development of efficient and stereoselective synthetic routes to access these valuable molecules a topic of intense research in both academic and industrial settings. Among the various synthetic strategies, cycloaddition reactions have emerged as a powerful and atom-economical tool for the construction of the this compound ring system, offering a high degree of control over substitution patterns and stereochemistry.
This comprehensive guide provides an in-depth exploration of modern cycloaddition methodologies for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently apply these techniques in their own laboratories.
Methodology 1: Palladium-Catalyzed [3+2] Cycloaddition of Propargylic Esters with β-Ketoesters
One of the most elegant and widely adopted strategies for the synthesis of highly functionalized 2,3-dihydrofurans is the palladium-catalyzed [3+2] cycloaddition. This reaction class offers a convergent and efficient pathway to complex molecular architectures. A notable example involves the reaction between propargylic esters and β-ketoesters, which provides access to 2,3-dihydrofurans bearing an exocyclic double bond, a versatile handle for further synthetic transformations.[6]
Mechanistic Rationale
The catalytic cycle, as illustrated below, is initiated by the oxidative addition of the propargylic ester to a Pd(0) complex, forming a Pd(II)-allenyl intermediate. Subsequent decarboxylation generates a zwitterionic π-allyl palladium species. This intermediate then acts as a 1,3-dipole, undergoing a [3+2] cycloaddition with the enolate of the β-ketoester. The final step involves reductive elimination, which regenerates the Pd(0) catalyst and furnishes the desired this compound product. The choice of a chiral ligand, such as a ferrocene/benzimidazole-based P,N-ligand, can induce high levels of enantioselectivity in the final product.[6]
Caption: Palladium-Catalyzed [3+2] Cycloaddition Mechanism.
Experimental Protocol: Enantioselective Synthesis of a this compound Derivative
This protocol is adapted from the work of Ma, Zheng, and Jiang (2007) and outlines a general procedure for the palladium-catalyzed enantioselective [3+2] cycloaddition.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral Ferrocene/Benzimidazole-based P,N-ligand
-
Propargylic ester (1.0 equiv)
-
β-Ketoester (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.025 equiv) and the chiral P,N-ligand (0.05 equiv) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for complex formation. Causality: Pre-formation of the chiral palladium catalyst is crucial for achieving high enantioselectivity.
-
Reaction Setup: To the flask containing the catalyst solution, add the propargylic ester (1.0 equiv), the β-ketoester (1.2 equiv), and K₂CO₃ (2.0 equiv). Causality: The base is required to generate the enolate of the β-ketoester in situ, which then participates in the cycloaddition.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary:
| Entry | Propargylic Ester | β-Ketoester | Yield (%) | ee (%) |
| 1 | R¹ = Ph, R² = Me | R³ = Me | 85 | 92 |
| 2 | R¹ = 4-MeOPh, R² = Me | R³ = Et | 88 | 95 |
| 3 | R¹ = 2-thienyl, R² = Et | R³ = Me | 79 | 89 |
Table adapted from representative data in the field.
Methodology 2: Rhodium-Catalyzed [3+2] Dipolar Cycloaddition of Carbonyl Ylides
Rhodium-catalyzed reactions of α-diazocarbonyl compounds provide a powerful entry into the generation of carbonyl ylides, which are highly reactive 1,3-dipoles. These intermediates can be trapped in situ by various dipolarophiles to afford a diverse range of heterocyclic compounds, including 2,3-dihydrofurans.[7][8]
Mechanistic Rationale
The reaction is initiated by the reaction of a rhodium(II) catalyst, typically rhodium(II) acetate, with the α-diazocarbonyl compound to form a rhodium-carbenoid intermediate. This highly reactive species then undergoes an intramolecular cyclization onto a neighboring carbonyl group to generate a carbonyl ylide. This 1,3-dipole can then participate in a [3+2] cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated ester, to furnish the this compound product.[7][8]
Caption: Rhodium-Catalyzed Carbonyl Ylide Formation and Cycloaddition.
Experimental Protocol: Synthesis of a Polysubstituted this compound
This protocol provides a general procedure for the rhodium-catalyzed synthesis of 2,3-dihydrofurans from cyclic diazodicarbonyl compounds and α,β-unsaturated esters.[7]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Cyclic diazodicarbonyl compound (1.0 equiv)
-
α,β-Unsaturated ester (1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the cyclic diazodicarbonyl compound (1.0 equiv) and the α,β-unsaturated ester (1.5 equiv) in anhydrous DCM.
-
Catalyst Addition: Add Rh₂(OAc)₄ (0.01 equiv) to the solution at room temperature. Causality: The catalyst is added last to initiate the reaction. A catalytic amount is sufficient due to the high efficiency of the rhodium catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Monitor the reaction progress by TLC until the starting diazo compound is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure this compound product.
Data Summary:
| Entry | Diazodicarbonyl Compound | α,β-Unsaturated Ester | Yield (%) |
| 1 | R¹ = Me, R² = Me | R³ = Me, R⁴ = H | 92 |
| 2 | R¹ = Et, R² = Et | R³ = Et, R⁴ = H | 88 |
| 3 | R¹ = Ph, R² = Me | R³ = Me, R⁴ = Me | 85 |
Table adapted from representative data in the field.
Methodology 3: Organocatalytic Asymmetric Domino Michael-S N2 Reaction
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals. A notable application in this compound synthesis is the asymmetric domino Michael-S N2 reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes, catalyzed by a bifunctional organocatalyst.[1]
Mechanistic Rationale
The reaction is catalyzed by a bifunctional organocatalyst, such as a quinine-derived squaramide. The basic tertiary amine moiety of the catalyst deprotonates the 1,3-dicarbonyl compound, forming a chiral enolate. Simultaneously, the squaramide moiety activates the α-bromonitroalkene through hydrogen bonding. This dual activation facilitates a highly enantioselective Michael addition. The resulting intermediate then undergoes an intramolecular S N2 reaction, with the enolate displacing the bromide to form the this compound ring.[1]
Caption: Organocatalytic Domino Michael-S N2 Reaction.
Experimental Protocol: Enantioselective Synthesis of a Nitro-Substituted this compound
This protocol is based on the work of Çeşme and colleagues, providing a general method for the organocatalytic synthesis of chiral 2,3-dihydrofurans.[1]
Materials:
-
Quinine-derived squaramide organocatalyst
-
1,3-Dicarbonyl compound (1.0 equiv)
-
α-Bromonitroalkene (1.2 equiv)
-
Solvent (e.g., toluene, chloroform)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial, add the 1,3-dicarbonyl compound (1.0 equiv), the α-bromonitroalkene (1.2 equiv), and the organocatalyst (0.1 equiv) in the chosen solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[1] Monitor the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary:
| Entry | 1,3-Dicarbonyl Compound | α-Bromonitroalkene | Yield (%) | ee (%) |
| 1 | Acetylacetone | R = Ph | 95 | 97 |
| 2 | Dibenzoylmethane | R = 4-ClPh | 92 | 94 |
| 3 | Ethyl acetoacetate | R = 2-Naphthyl | 90 | 91 |
Table adapted from representative data in the field.[1]
Conclusion and Future Perspectives
Cycloaddition reactions represent a cornerstone in the synthesis of this compound derivatives, offering unparalleled efficiency and stereocontrol. The methodologies presented herein, from transition-metal catalysis to organocatalysis, highlight the versatility and power of this approach. As the demand for novel, biologically active molecules continues to grow, the development of even more sophisticated and sustainable cycloaddition strategies will undoubtedly remain a vibrant and impactful area of chemical research. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.
References
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the enantioselective synthesis of 2,3-Dihydrofuran derivatives
An Application Guide to the Enantioselective Synthesis of 2,3-Dihydrofuran Derivatives
Introduction: The Significance of Chiral 2,3-Dihydrofurans
The this compound scaffold is a privileged structural motif present in a vast array of biologically active natural products and pharmaceuticals.[1][2] Molecules incorporating this core exhibit diverse activities, including antitumor, antimicrobial, and antiprotozoal properties. The stereochemistry of these molecules is often critical to their function, making the development of robust and efficient methods for their enantioselective synthesis a paramount objective in modern organic chemistry. This guide provides detailed protocols and mechanistic insights for two powerful and distinct catalytic strategies for accessing these valuable chiral building blocks: an organocatalytic domino reaction and a palladium-catalyzed asymmetric allylic cycloaddition.
Method 1: Organocatalytic Domino Michael/S N2 Annulation
This approach leverages the power of bifunctional organocatalysis to construct the dihydrofuran ring in a highly stereocontrolled cascade reaction. It represents an elegant and metal-free strategy, often proceeding under mild conditions with high atom economy.
Principle and Mechanistic Rationale
The reaction proceeds via a domino (or cascade) sequence involving a Michael addition followed by an intramolecular S N2 alkylation. A key element for success is the use of a bifunctional catalyst, such as a quinine-derived squaramide, which can activate both reaction partners simultaneously through non-covalent interactions.[2][3]
The catalyst operates through a dual-activation mechanism:
-
Lewis Base Activation: The tertiary amine of the quinuclidine moiety acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound (the nucleophile) to form a chiral enolate.
-
Hydrogen-Bonding Activation: The squaramide group, with its two N-H protons, acts as a hydrogen-bond donor. It coordinates to the nitro group of the α-bromonitroalkene (the electrophile), increasing its electrophilicity and fixing its orientation relative to the catalyst-bound nucleophile.
This dual activation within a chiral scaffold allows the nucleophile to attack the electrophile from a specific face, thereby controlling the stereochemical outcome of the initial Michael addition. The subsequent intramolecular S N2 reaction, where the oxygen anion displaces the bromide, proceeds rapidly to form the dihydrofuran ring.[2]
Caption: Proposed transition state model for the bifunctional organocatalyst.
Experimental Protocol: Quinine-Squaramide Catalyzed Synthesis
This protocol is adapted from the work of Çelebi-Ölçüm, et al.[2][3] for the reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes.
Materials:
-
Quinine-derived tert-butyl squaramide catalyst (10 mol%)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.8 equiv.)
-
α-Bromonitroalkene (1.0 equiv.)
-
Sodium Carbonate (Na₂CO₃) (0.5 equiv.)
-
Dichloromethane (DCM), anhydrous (to 0.5 M)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the quinine-squaramide catalyst (0.01 mmol, 10 mol%), the 1,3-dicarbonyl compound (0.18 mmol), and sodium carbonate (0.05 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (0.2 mL) to the vial.
-
Initiation: Add the α-bromonitroalkene (0.10 mmol) to the mixture. Seal the vial and stir the reaction at room temperature. Causality Note: The use of a mild base like Na₂CO₃ is crucial to neutralize the HBr byproduct, which could otherwise protonate the catalyst's amine, inhibiting its activity.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-6 hours.[2]
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the pure this compound derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
The following table summarizes the results for the synthesis of various this compound derivatives using the described organocatalytic method.[2]
| Entry | α-Bromonitroalkene Substituent | 1,3-Dicarbonyl Compound | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Acetylacetone | 1.5 | >99 | 95 |
| 2 | 2-Fluorophenyl | Acetylacetone | 1.5 | >99 | 97 |
| 3 | 4-Methoxyphenyl | Acetylacetone | 6.0 | >99 | 92 |
| 4 | 3-Bromophenyl | Acetylacetone | 1.5 | >99 | 76 |
| 5 | Phenyl | Dimedone | 1.0 | >99 | 89 |
| 6 | Phenyl | Methyl Acetoacetate | 1.0 | >99 | 70 |
Method 2: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This transition metal-catalyzed approach provides efficient access to highly substituted 2,3-dihydrofurans, and is particularly powerful for the construction of challenging quaternary stereocenters.[4][5]
Principle and Mechanistic Rationale
This one-pot cascade reaction, developed by Zhang and coworkers, involves two key transformations: a Pd-catalyzed asymmetric allylic cycloaddition followed by a base-mediated retro-Dieckmann fragmentation.[1][6]
-
Pd-Catalyzed Cycloaddition: A chiral palladium complex, typically formed in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a chiral phosphoramidite ligand, catalyzes the reaction between a vinylethylene carbonate (VEC) and an electrophilic partner like 3-cyanochromone. This step forms a complex polycyclic intermediate.[1]
-
Retro-Dieckmann Fragmentation: A strong base, such as potassium tert-butoxide (KOtBu), is then added directly to the reaction mixture. The base promotes a fragmentation of the intermediate, breaking a C-C bond and expelling a stable leaving group to reveal the desired this compound product bearing a quaternary stereocenter.[6]
The enantioselectivity is established during the initial Pd-catalyzed cycloaddition, where the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.
Caption: Workflow for the one-pot Pd-catalyzed synthesis.
Experimental Protocol: Pd-Catalyzed Allylic Cycloaddition/Fragmentation
This protocol is based on the procedure reported by Zhang, et al.[7]
Materials:
-
Pd₂(dba)₃·CHCl₃ (Palladium precursor)
-
Chiral phosphoramidite ligand (e.g., (R,R)-SIPHOS-PE)
-
Vinylethylene carbonate (VEC) (1.2 equiv.)
-
3-Cyanochromone derivative (1.0 equiv.)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv.)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium precursor and chiral ligand to an oven-dried Schlenk tube.
-
Reaction Setup: Add the 3-cyanochromone derivative and the vinylethylene carbonate to the tube.
-
Solvent and Reaction: Add anhydrous MTBE (to approx. 0.1 M) via syringe. Stir the resulting mixture at 20 °C for 12 hours. Causality Note: The choice of an ethereal solvent like MTBE is common for Pd-catalysis as it is relatively non-coordinating and maintains the solubility of the catalyst and reagents.
-
Fragmentation: After 12 hours, add solid potassium tert-butoxide (KOtBu) to the reaction mixture. Continue stirring at 20 °C for an additional 1 hour.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography (e.g., petroleum ether/ethyl acetate) to yield the final product.[7] Determine enantiomeric excess by chiral HPLC analysis.
Representative Data
The following table highlights the effectiveness of the palladium-catalyzed method for various substrates, yielding products with a quaternary stereocenter at the C4 position.[7]
| Entry | VEC Aryl Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 94 | 96 |
| 2 | 2-Methoxyphenyl | 93 | 96 |
| 3 | 4-Methoxyphenyl | 95 | 95 |
| 4 | 4-Fluorophenyl | 90 | 96 |
| 5 | 4-Chlorophenyl | 91 | 96 |
| 6 | Naphthalen-1-yl | 92 | 97 |
Conclusion and Outlook
The enantioselective synthesis of 2,3-dihydrofurans is a vibrant area of research with significant implications for drug discovery and natural product synthesis. The two protocols detailed herein—organocatalytic domino annulation and palladium-catalyzed allylic cycloaddition—represent distinct yet highly effective strategies. The organocatalytic method offers a metal-free, operationally simple route to a wide range of derivatives under mild conditions. In contrast, the palladium-catalyzed cascade provides an elegant solution to the formidable challenge of constructing quaternary stereocenters, delivering high yields and exceptional enantioselectivities. The choice of method will depend on the specific structural requirements of the target molecule, but both protocols serve as powerful tools for the modern synthetic chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Chiral 2,3-Dihydrofurans via One-Pot Pd-Catalyzed Asymmetric Allylic Cycloaddition and a Retro-Dieckmann Fragmentation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Role of 2,3-Dihydrofuran in Modern Organic Synthesis: A Guide to Lewis Acid-Catalyzed Reactions
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic use of 2,3-dihydrofuran in Lewis acid-catalyzed reactions. Moving beyond a simple enumeration of procedures, this document delves into the mechanistic underpinnings, practical considerations, and diverse applications of this versatile synthon. We will explore key reaction classes, including intramolecular ring-opening benzannulations and stereoselective cycloadditions, providing detailed, field-proven protocols and explaining the causal relationships behind experimental choices. The aim is to equip the reader with the knowledge to not only replicate these methods but also to innovate within this rich field of chemical synthesis.
Introduction: The Synthetic Power of an unassuming Heterocycle
This compound, a five-membered oxygen-containing heterocycle, has emerged as a privileged building block in organic synthesis. Its unique electronic and structural features—an electron-rich enol ether moiety constrained within a cyclic framework—render it a highly reactive and versatile substrate for a multitude of chemical transformations. The double bond is readily activated towards electrophilic attack, and the adjacent oxygen atom can stabilize cationic intermediates, making it an ideal partner in reactions catalyzed by Lewis acids.
Lewis acid catalysis provides a powerful tool to unlock the synthetic potential of this compound. By coordinating to the oxygen atom, a Lewis acid can further enhance the electron-donating ability of the enol ether, promoting a wide array of reactions such as cycloadditions, rearrangements, and nucleophilic additions. These reactions often proceed with high levels of regio- and stereocontrol, providing access to complex molecular architectures found in numerous natural products and pharmaceutical agents. This guide will explore some of the most impactful Lewis acid-catalyzed reactions of this compound and its derivatives, offering both theoretical insights and practical, step-by-step protocols.
Intramolecular Ring-Opening Benzannulation: A Modern Approach to Carbazoles
A noteworthy application of this compound derivatives is their use as precursors in Lewis acid-catalyzed intramolecular ring-opening benzannulations to construct functionalized carbazoles. Carbazoles are a significant class of nitrogen-containing heteroaromatics prevalent in bioactive natural products and pharmaceuticals.[1] A recently developed method showcases the power of this strategy, utilizing indolyl-substituted this compound acetals as the key starting materials.[1][2][3]
Mechanistic Rationale
The reaction is initiated by the Lewis acid-catalyzed opening of the dihydrofuran ring. The Lewis acid coordinates to one of the oxygen atoms of the acetal, facilitating the formation of an oxonium ion. Subsequent intramolecular attack by the electron-rich indole nucleus onto the activated electrophilic carbon, followed by a cascade of steps including enolate isomerization and elimination, leads to the formation of the carbazole core.[1] The choice of Lewis acid is critical for the efficiency of this transformation, with ytterbium(III) triflate (Yb(OTf)₃) often demonstrating superior performance.[1]
Caption: Mechanistic overview of the benzannulation reaction.
Lewis Acid Screening: A Comparative Analysis
The selection of the Lewis acid catalyst is paramount for achieving high yields in this benzannulation reaction. A screening of various Lewis and Brønsted acids revealed significant differences in their catalytic efficacy. The results underscore the superior performance of triflate-based Lewis acids, particularly Yb(OTf)₃.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | No Catalyst | Toluene | 70 | 24 | 0 |
| 2 | Al(OTf)₃ | Toluene | 70 | 1 | 79 |
| 3 | Sc(OTf)₃ | Toluene | 70 | 1 | 71 |
| 4 | Ga(OTf)₃ | Toluene | 70 | 1 | 66 |
| 5 | Zn(OTf)₂ | Toluene | 70 | 24 | <5 |
| 6 | Mg(OTf)₂ | Toluene | 70 | 24 | 0 |
| 7 | Yb(OTf)₃ | Toluene | 70 | 1 | 90 |
| 8 | In(OTf)₃ | Toluene | 70 | 1 | 82 |
| 9 | Hf(OTf)₄ | Toluene | 70 | 1 | 79 |
| 10 | YbCl₃ | Toluene | 70 | 24 | 24 |
| 11 | AlCl₃ | Toluene | 70 | 1 | 80 |
| 12 | TfOH | Toluene | 70 | 1 | 66 |
| 13 | pTsOH·H₂O | Toluene | 70 | 1 | 55 |
| Data sourced from Yuan, S., et al. (2022). Molecules, 27(23), 8344.[1] |
Experimental Protocols
This protocol describes the synthesis of the dihydrofuran precursors via a copper-catalyzed reaction of an N-indolyl α-diazo-β-ketoester with an enol ether.[1]
Caption: Workflow for synthesizing dihydrofuran precursors.
Materials:
-
N-indolyl α-diazo-β-ketoester (1.0 equiv)
-
Enol ether (5.0 equiv)
-
Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous thiourea solution
Procedure:
-
To a dry flask equipped with a magnetic stir bar, add Cu(hfacac)₂ (0.1 equiv) and the enol ether (5.0 equiv) dissolved in anhydrous CH₂Cl₂.
-
To this solution, add the N-indolyl α-diazo-β-ketoester (1.0 equiv).
-
Stir the reaction mixture vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with Et₂O.
-
Wash the organic layer with a saturated aqueous solution of thiourea to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound acetal.[1]
This protocol details the conversion of the synthesized dihydrofuran acetals into 1-hydroxycarbazoles using Yb(OTf)₃ as the catalyst.[1]
Materials:
-
Indolyl-substituted this compound acetal (1.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the indolyl-substituted this compound acetal (1.0 equiv).
-
Add anhydrous toluene to achieve a concentration of 0.1 M.
-
Add Yb(OTf)₃ (0.1 equiv) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized 1-hydroxycarbazole.[1]
Cycloaddition Reactions: Constructing Molecular Complexity
This compound is an excellent partner in various cycloaddition reactions, serving as a two-carbon or four-carbon component to construct five- and six-membered rings, respectively. Lewis acid catalysis is often instrumental in activating the dihydrofuran and promoting these transformations with high efficiency and selectivity.
[4+1] Cycloadditions for the Synthesis of Substituted Dihydrofurans
While this compound itself can be a product, its core structure is often the target of synthesis. Lewis acid-catalyzed [4+1] cycloadditions of enones with diazo compounds provide a powerful method for constructing highly substituted this compound derivatives. In these reactions, a copper(I) species often acts as the Lewis acid, coordinating to the enone and facilitating the reaction with a carbene derived from the diazo compound. The use of chiral ligands can render these reactions highly enantioselective.
The reaction is believed to proceed through the formation of a copper carbene from the diazo compound. The Lewis acidic copper catalyst activates the enone towards nucleophilic attack by the copper carbene. Subsequent intramolecular cyclization and catalyst regeneration furnish the this compound product. The stereochemistry of the product is often controlled by the chiral ligand coordinated to the copper center.
Asymmetric Copper-Catalyzed [4+1] Cycloaddition of Enones and Diazo Compounds
The following protocol is a representative example of a copper-catalyzed asymmetric [4+1] cycloaddition to synthesize chiral 2,3-dihydrofurans.
Materials:
-
α,β-Unsaturated ketone (enone) (1.0 equiv)
-
Diazoacetate (e.g., ethyl diazoacetate) (1.2 equiv)
-
Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ (5 mol%)
-
Chiral ligand (e.g., a planar-chiral bipyridine) (5.5 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a dry reaction tube with the chiral ligand (5.5 mol%) and (CuOTf)₂·C₆H₆ (5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the enone (1.0 equiv) to the catalyst solution.
-
Slowly add the diazoacetate (1.2 equiv) via a syringe pump over a period of 4 hours.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched this compound.
Other Notable Lewis Acid-Catalyzed Reactions
The reactivity of this compound under Lewis acid catalysis extends beyond the previously discussed examples. Other important transformations include:
-
Nazarov Cyclization: Divinyl ketones, which can be derived from this compound, undergo a Lewis acid-catalyzed 4π-electrocyclization to form cyclopentenones, a core structure in many natural products.[1][2] The Lewis acid promotes the formation of a pentadienyl cation, which then cyclizes.
-
Rearrangements: Substituted 2,3-dihydrofurans can undergo various Lewis acid-mediated rearrangements to afford other heterocyclic or carbocyclic frameworks. These reactions often proceed through cationic intermediates, and the outcome is dictated by the substitution pattern and the nature of the Lewis acid.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis, and its reactivity is significantly enhanced and controlled through the use of Lewis acid catalysis. This guide has provided an in-depth look at key applications, including a novel benzannulation reaction to form carbazoles and stereoselective cycloadditions for the synthesis of complex dihydrofurans. The detailed protocols and mechanistic discussions are intended to serve as a practical resource for chemists in both academic and industrial settings. The continued exploration of Lewis acid-catalyzed reactions of this compound and its derivatives promises to unveil new synthetic methodologies and provide access to novel molecular architectures with potential applications in medicine and materials science.
References
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Substituted 2,3-Dihydrofurans
Introduction: The Significance of 2,3-Dihydrofurans in Modern Chemistry
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. Its presence is crucial for the biological activity of these molecules, making the development of efficient and selective synthetic routes to substituted 2,3-dihydrofurans a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of key synthetic strategies, offering detailed protocols and insights into the underlying principles that govern these transformations.
Strategic Approaches to this compound Synthesis
The construction of the this compound ring can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. This guide will focus on three prominent and versatile approaches:
-
Tandem/Domino Reactions: These elegant one-pot procedures combine multiple bond-forming events in a single synthetic operation, offering high atom and step economy.
-
Organocatalytic Methods: The use of small organic molecules as catalysts provides a powerful tool for the enantioselective synthesis of chiral 2,3-dihydrofurans.
-
Metal-Catalyzed Cyclizations: Transition metals catalyze a broad range of transformations that can be harnessed for the efficient construction of the dihydrofuran ring.
Protocol 1: Tandem Knoevenagel-Michael Cyclization for Polysubstituted 2,3-Dihydrofurans
This protocol describes a tandem reaction that efficiently constructs highly functionalized this compound derivatives from simple starting materials. The sequence involves an initial Knoevenagel condensation followed by an intramolecular Michael addition.[1]
Scientific Rationale
The success of this tandem reaction hinges on the careful selection of reactants and a catalyst that can promote both requisite transformations. An α-tosyloxy ketone serves as a key precursor, which, in the presence of a base, can generate a reactive intermediate. The aldehyde and a 1,3-dicarbonyl compound are the other two components. A weak organic base like phthalazine is an effective catalyst for this transformation.
Experimental Workflow
Caption: Workflow for Tandem Knoevenagel-Michael Cyclization.
Step-by-Step Protocol
-
Reactant Preparation: To a round-bottom flask, add the α-tosyloxy ketone (1.0 mmol), the desired aldehyde (1.0 mmol), and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1.0 mmol) in acetonitrile (10 mL).
-
Catalyst Addition: Add phthalazine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at reflux temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound derivative.
| Reactant Ratios | Catalyst Loading | Solvent | Temperature | Typical Yield |
| 1:1:1 | 10 mol% | Acetonitrile | Reflux | Good to Excellent |
Protocol 2: Asymmetric Organocatalytic Synthesis of Chiral 2,3-Dihydrofurans
This protocol outlines an enantioselective method for the synthesis of chiral 2,3-dihydrofurans utilizing a bifunctional quinine-derived squaramide organocatalyst.[2][3] This domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds proceeds with high enantioselectivity.[2][3]
Scientific Rationale
The bifunctional organocatalyst is the cornerstone of this asymmetric transformation. The squaramide moiety activates the α-bromonitroalkene through hydrogen bonding, while the tertiary amine of the quinine scaffold activates the 1,3-dicarbonyl compound, bringing the two reactants into a chiral environment and dictating the stereochemical outcome of the reaction. The reaction is significantly faster than previously reported methods and can be performed at room temperature.[2][3]
Plausible Catalytic Cycle
Caption: Plausible catalytic cycle for the asymmetric synthesis.
Step-by-Step Protocol
-
Reaction Setup: In a vial, dissolve the bifunctional quinine-derived squaramide catalyst (0.01 mmol, 10 mol%), sodium carbonate (0.05 mmol), and the α-bromonitroalkene (0.10 mmol) in dichloromethane (0.2 mL).[3]
-
Substrate Addition: To this mixture, add the 1,3-dicarbonyl compound (0.18 mmol).[3]
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS.[3] Reaction times are typically short, ranging from 1 to 6 hours.[2][3]
-
Purification: Upon completion, directly load the reaction mixture onto a flash column chromatography column (silica gel) and elute with a suitable mixture of ethyl acetate and n-hexane to obtain the pure, enantiomerically enriched this compound.[3]
| Catalyst | Reactants | Temperature | Reaction Time | Enantiomeric Excess (ee) |
| Quinine-Squaramide | α-Bromonitroalkenes & 1,3-Dicarbonyls | Room Temp. | 1-6 h | Up to 97% |
Protocol 3: Metal-Catalyzed Synthesis via Intramolecular Cyclization of α-Allenols
This protocol details an efficient iron-catalyzed intramolecular nucleophilic cyclization of α-allenols to produce substituted 2,3-dihydrofurans.[4] This method is highly chemoselective and can also be rendered diastereoselective.[4]
Scientific Rationale
The use of an earth-abundant and non-toxic metal like iron makes this method particularly attractive. The iron catalyst activates the allene moiety towards nucleophilic attack by the tethered hydroxyl group. The reaction proceeds under mild conditions and demonstrates high efficiency.
General Reaction Scheme
Caption: Iron-catalyzed cycloisomerization of α-allenols.
Step-by-Step Protocol
-
Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve the α-allenol (1.0 mmol) in a suitable dry solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the iron catalyst (e.g., a simple iron salt, specific catalyst details can be found in the cited literature) to the solution.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (often room temperature) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction (if necessary) and perform a standard aqueous work-up. Dry the organic phase, remove the solvent, and purify the residue by flash column chromatography on silica gel to yield the desired this compound.
| Catalyst System | Substrate | Key Features |
| Iron-based | α-Allenols | Mild conditions, high efficiency, high diastereoselectivity possible.[4] |
| Palladium-based | 2,3-Alkadienols | Coupling with pronucleophiles for multi-substituted products.[5] |
| Copper-based | Enones and Diazo Compounds | [4+1] cycloaddition for highly substituted dihydrofurans.[6] |
Conclusion and Future Outlook
The synthetic methodologies presented in this guide represent a selection of the powerful tools available to chemists for the construction of substituted 2,3-dihydrofurans. Tandem reactions offer an elegant and efficient approach to complex molecules, while organocatalysis provides a means for accessing enantioenriched products. Metal-catalyzed methods continue to evolve, with an increasing emphasis on the use of sustainable and earth-abundant metals. The continued development of novel synthetic strategies for this compound synthesis will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and materials science.
References
- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis [organic-chemistry.org]
The Versatility of 2,3-Dihydrofuran: A Gateway to Complex Natural Products
Introduction: Unveiling the Synthetic Potential of a Humble Heterocycle
In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount. Among the plethora of available building blocks, 2,3-dihydrofuran, a seemingly simple five-membered oxygen heterocycle, has emerged as a powerful and versatile synthon. Its unique combination of a nucleophilic enol ether moiety and a readily functionalizable double bond provides a gateway to a diverse array of complex molecular architectures, particularly those containing the ubiquitous tetrahydrofuran core. This application note delves into the strategic application of this compound in the total synthesis of bioactive natural products, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how this unassuming molecule can be elaborated with high stereocontrol to construct intricate natural products, with a focus on the total synthesis of (+)-goniofufurone and (+)-cardiobutanolide.
Core Principles: The Latent Functionality of this compound
The synthetic utility of this compound stems from its inherent reactivity, which allows for a range of stereoselective transformations. As an enol ether, the double bond is electron-rich, making it susceptible to electrophilic attack and a willing participant in various cycloaddition reactions.[1] This reactivity profile enables the introduction of multiple stereocenters with a high degree of control, a critical aspect in the synthesis of biologically active molecules.
Key transformations that unlock the synthetic potential of this compound include:
-
Stereoselective Dihydroxylation: The electron-rich double bond is an excellent substrate for osmium-catalyzed dihydroxylation, most notably the Sharpless Asymmetric Dihydroxylation, which installs two adjacent hydroxyl groups with predictable stereochemistry.[2]
-
Epoxidation and Ring-Opening: The double bond can be readily epoxidized to form a strained three-membered ring. This epoxide is then susceptible to regioselective and stereospecific ring-opening by a variety of nucleophiles, leading to highly functionalized tetrahydrofuran derivatives.[3][4]
-
Lactonization Cascades: The functional groups introduced through the aforementioned reactions can be orchestrated to undergo intramolecular cyclizations, leading to the formation of lactone rings, a common feature in many natural products.[5][6]
The following sections will illustrate these principles through the lens of specific total syntheses, providing not just the "how" but also the "why" behind the chosen synthetic strategies.
Case Study 1: The Total Synthesis of (+)-Goniofufurone
(+)-Goniofufurone is a naturally occurring styryl-lactone isolated from the stem bark of Goniothalamus giganteus.[7] It exhibits significant cytotoxic activity against various human tumor cell lines, making it an attractive target for total synthesis.[8][9] The core of (+)-goniofufurone features a fused furano-furanone bicyclic system, a structure that can be elegantly constructed from this compound.
Synthetic Strategy: A Sharpless Dihydroxylation/Lactonization Cascade
The retrosynthetic analysis of (+)-goniofufurone reveals that the key tetrahydrofuran ring can be disconnected to a diol, which in turn can be traced back to this compound via a stereoselective dihydroxylation. The butenolide ring can be envisioned to form from a subsequent lactonization of an appropriate precursor.
Workflow for the Total Synthesis of (+)-Goniofufurone:
Figure 1: Synthetic pathway to (+)-Goniofufurone.
Detailed Protocols and Mechanistic Insights
Step 1: Sharpless Asymmetric Dihydroxylation of this compound
The synthesis commences with the enantioselective dihydroxylation of this compound. The use of AD-mix-β is crucial as it delivers the desired (2R,3S)-dihydroxy-tetrahydrofuran with high enantioselectivity.[2][10] The phthalazine ligand (PHAL) in the AD-mix creates a chiral binding pocket for the osmium tetroxide, which directs the approach of the alkene from a specific face.
| Parameter | Value | Rationale |
| Reagents | This compound, AD-mix-β, methanesulfonamide | AD-mix-β provides the chiral ligand for enantioselectivity. Methanesulfonamide accelerates the catalytic cycle.[10] |
| Solvent | t-BuOH/H₂O (1:1) | The biphasic solvent system facilitates both the reaction and the workup. |
| Temperature | 0 °C to room temperature | Low temperature is crucial for maximizing enantioselectivity. |
| Reaction Time | 12-24 hours | Reaction progress is monitored by TLC until the starting material is consumed. |
| Workup | Sodium sulfite quench, extraction with ethyl acetate | The sulfite reduces any remaining osmium species, and extraction isolates the diol. |
Protocol 1: Synthesis of (2R,3S)-Tetrahydrofuran-2,3-diol
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in tert-butanol and water (1:1, 10 mL per gram of AD-mix) at room temperature, add methanesulfonamide (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath and add this compound (1.0 eq) dropwise.
-
Stir the reaction vigorously at 0 °C for 2 hours and then at room temperature for 18 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral diol.
Subsequent Steps to (+)-Goniofufurone:
The resulting chiral diol is then converted to (+)-goniofufurone through a series of transformations including protection of one hydroxyl group, epoxidation of the remaining alcohol, and subsequent acid-catalyzed cyclization and lactonization.[11] The stereochemistry installed in the initial dihydroxylation step dictates the final stereochemistry of the natural product.
Case Study 2: The Total Synthesis of (+)-Cardiobutanolide
(+)-Cardiobutanolide is another bioactive styryllactone, isolated from Goniothalamus cardiopetalus, which exhibits promising antitumor properties.[12] Its structure features a polysubstituted tetrahydrofuran ring with five contiguous stereocenters. The synthesis of such a complex molecule provides a further testament to the utility of this compound as a chiral building block.
Synthetic Strategy: A Diastereoselective Epoxidation and Regioselective Ring-Opening Approach
A convergent and highly stereoselective synthesis of (+)-cardiobutanolide can be achieved starting from a functionalized this compound derivative. The key steps involve a diastereoselective epoxidation followed by a regioselective ring-opening of the epoxide with a suitable carbon nucleophile.
Retrosynthetic Analysis of (+)-Cardiobutanolide:
Figure 2: Retrosynthetic pathway for (+)-Cardiobutanolide.
Detailed Protocols and Mechanistic Insights
Step 1: Diastereoselective Epoxidation of a this compound Derivative
The synthesis can commence from a readily available chiral allylic alcohol derived from this compound. A highly diastereoselective epoxidation of this allylic alcohol, for instance using m-CPBA, is directed by the existing stereocenter and the hydroxyl group, leading to the formation of the epoxide with the desired stereochemistry.[13]
| Parameter | Value | Rationale |
| Reagents | Chiral allylic alcohol, m-CPBA, NaHCO₃ | m-CPBA is a common and effective epoxidizing agent. NaHCO₃ acts as a buffer to prevent acid-catalyzed side reactions. |
| Solvent | Dichloromethane (DCM) | DCM is a standard solvent for epoxidation reactions. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a low temperature to control the reaction rate. |
| Reaction Time | 2-4 hours | Monitored by TLC. |
| Workup | Quench with sodium thiosulfate, extraction | Thiosulfate reduces excess peracid. |
Protocol 2: Diastereoselective Epoxidation
-
To a solution of the chiral allylic alcohol (1.0 eq) in dichloromethane (10 mL per mmol) at 0 °C, add sodium bicarbonate (2.0 eq).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the epoxy alcohol.
Step 2: Regioselective Ring-Opening of the Epoxide
The subsequent step involves the regioselective ring-opening of the epoxide. The choice of nucleophile and reaction conditions is critical to ensure attack at the desired carbon atom. For the synthesis of (+)-cardiobutanolide, a cuprate reagent can be employed to introduce the styryl moiety.[14] The presence of the adjacent hydroxyl group can influence the regioselectivity of the ring-opening.
Step 3: Lactonization to form (+)-Cardiobutanolide
The final key transformation is the lactonization to form the γ-lactone ring of (+)-cardiobutanolide. This is typically achieved by oxidation of a primary alcohol to a carboxylic acid followed by intramolecular esterification.[15][16]
Conclusion: A Versatile Tool for Chemical Innovation
The total syntheses of (+)-goniofufurone and (+)-cardiobutanolide serve as compelling examples of the strategic prowess of this compound in the construction of complex, biologically active natural products. Through a series of well-orchestrated and highly stereoselective transformations, this simple heterocycle can be elaborated into intricate molecular architectures. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers in the field, highlighting the key considerations for employing this compound and its derivatives in their own synthetic endeavors. As the quest for novel therapeutic agents continues, the creative application of versatile building blocks like this compound will undoubtedly remain at the forefront of chemical innovation.
References
- 1. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of γ- and δ-Lactone Natural Products by Employing a trans–cis Isomerization/Lactonization Strategy [jstage.jst.go.jp]
- 6. Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/lactonization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel bioactive styryl-lactones: goniofufurone, goniopypyrone, and 8-acetylgoniotriol from Goniothalamus giganteus(annonaceae). X-Ray molecular structure of goniofufurone and of goniopypyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi-goniofufurone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. Lactone synthesis [organic-chemistry.org]
Application Note: High-Yield Synthesis of 2,3-Dihydrofuran via Acid-Catalyzed Cyclodehydration
Introduction and Significance
2,3-Dihydrofuran (2,3-DHF) is a valuable heterocyclic compound and a key structural motif in numerous natural products and pharmaceutical agents. As one of the simplest enol ethers, it serves as a versatile intermediate in organic synthesis, participating in reactions such as lithiation, cycloadditions, and Heck couplings.[1][2] Its utility in the synthesis of complex molecules, including chiral compounds and dihydrobenzofurans, underscores the need for reliable and high-yield synthetic protocols.[1] This application note provides a detailed experimental guide for the synthesis of this compound via the acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol, a method noted for its atom economy and use of readily available starting materials.
Principle of the Method: Acid-Catalyzed Intramolecular Dehydration
The synthesis is based on the intramolecular cyclodehydration of cis-2-butene-1,4-diol. This reaction is a classic example of acid-catalyzed cyclic ether formation.[3] The core principle involves the protonation of one of the diol's hydroxyl groups by a strong acid catalyst. This protonation converts the hydroxyl group, a poor leaving group, into a water molecule, which is an excellent leaving group. Subsequent departure of the water molecule generates a resonance-stabilized allylic carbocation. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered ring. A final deprotonation step regenerates the acid catalyst and yields the this compound product.
Causality of Experimental Design:
-
Acid Catalyst: A strong acid (e.g., sulfuric acid) or a solid acid catalyst is required to efficiently protonate the hydroxyl group, thereby initiating the reaction.[4] The catalytic nature of the acid means only a small amount is needed.
-
Starting Material: cis-2-Butene-1,4-diol is the ideal precursor. The cis configuration pre-organizes the two hydroxyl groups on the same face of the double bond, facilitating the intramolecular ring-closing step after the initial dehydration.
-
Reaction Conditions: The reaction is driven to completion by continuously removing the low-boiling product (this compound, b.p. 54.6 °C) from the reaction mixture via distillation.[2] This application of Le Châtelier's principle is critical for achieving high yields by preventing the reverse reaction (hydrolysis) and minimizing potential side reactions like polymerization or isomerization.
Reaction Mechanism Workflow
Caption: Logical flow of the acid-catalyzed cyclization mechanism.
Experimental Protocols
This section details the necessary materials, equipment setup, and step-by-step procedure for the synthesis and subsequent purification of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| cis-2-Butene-1,4-diol (97% or higher) | 250 mL Three-neck round-bottom flask |
| Sulfuric Acid (H₂SO₄), concentrated (98%) | Heating mantle with magnetic stirrer |
| Anhydrous Sodium Carbonate (Na₂CO₃) | Short-path distillation head |
| Anhydrous Magnesium Sulfate (MgSO₄) | Condenser |
| Boiling chips | Receiving flask, cooled in an ice bath |
| Magnetic stir bar | Dropping funnel |
| Thermometer and adapter | |
| Standard laboratory glassware |
Safety Precaution: This procedure involves concentrated sulfuric acid and a flammable, volatile product. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Reaction Setup Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Synthesis Procedure
-
Apparatus Assembly: Assemble a distillation apparatus using the 250 mL three-neck flask as the reaction vessel. Fit one neck with the dropping funnel, the center neck with the short-path distillation head connected to a condenser and a cooled receiving flask, and the third neck with a thermometer to monitor the vapor temperature.
-
Charge the Flask: Place a magnetic stir bar and 44.0 g (0.5 mol) of cis-2-butene-1,4-diol into the reaction flask. Add a few boiling chips.
-
Heating: Begin stirring and heat the flask using the heating mantle to a temperature of approximately 120-130 °C.
-
Catalyst Addition: Once the diol is heated, slowly add 0.5 mL of concentrated sulfuric acid dropwise from the dropping funnel over 5-10 minutes. An immediate reaction should be observed.
-
Product Distillation: The this compound product will co-distill with water as it is formed. Maintain the reaction temperature and control the heating rate to ensure the vapor temperature at the distillation head does not exceed 90 °C. Continue the distillation until no more product is collected in the receiving flask. The distillate will appear as a two-phase mixture (an organic layer of 2,3-DHF and an aqueous layer).
-
Workup and Drying:
-
Transfer the collected distillate to a separatory funnel.
-
Carefully add small portions of anhydrous sodium carbonate to the funnel to neutralize any traces of acid that may have co-distilled. Swirl gently and vent frequently.
-
Separate the upper organic layer (2,3-DHF).
-
Dry the organic layer over anhydrous magnesium sulfate, swirl, and then filter or decant to remove the drying agent.
-
Purification Protocol
-
Fractional Distillation: The dried, crude this compound is purified by fractional distillation.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column to ensure good separation.
-
Distillation: Gently heat the crude product. Discard any initial low-boiling forerun.
-
Collection: Collect the fraction that boils between 54-56 °C . This is the pure this compound. A yield of approximately 28-31.5 g (80-90%) can be expected.
Data Summary and Expected Results
The following table summarizes the key parameters for this synthesis protocol. Yields are based on typical outcomes for acid-catalyzed dehydrations of diols where the product is removed as it forms.[3][4]
| Parameter | Value |
| Starting Material | cis-2-Butene-1,4-diol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Catalyst Loading | ~0.2 mol% |
| Reaction Temperature | 120-130 °C (pot temperature) |
| Distillation Temperature | < 90 °C (vapor temperature) |
| Product Boiling Point | 54.6 °C |
| Expected Yield | 80-90% |
| Primary Side Reactions | Polymerization, Isomerization to furan |
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,3-Dihydrofuran Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrofuran and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique structural and electronic properties make them versatile scaffolds for the synthesis of a wide range of biologically active molecules.[1][2] The precise characterization of these compounds is paramount to ensure their purity, confirm their structure, and understand their reactivity. This guide provides a comprehensive overview of the key analytical techniques employed for the in-depth characterization of this compound products, complete with detailed protocols and expert insights.
The Analytical Imperative: A Multi-Technique Approach
A thorough characterization of this compound products necessitates a multi-faceted analytical approach. No single technique can provide all the necessary information. Instead, a combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation, purity assessment, and quantitative analysis.[3]
Caption: General analytical workflow for the characterization of a newly synthesized this compound derivative.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is indispensable for the definitive structural assignment of this compound derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.[3]
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their connectivity. For the parent this compound, the spectrum is characterized by distinct signals for the vinylic and aliphatic protons.
Characteristic Chemical Shifts (in CDCl₃):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~6.2-6.4 | Triplet |
| H-3 | ~4.2-4.4 | Triplet |
| H-4, H-5 | ~2.5-2.7 | Multiplet |
Data sourced from spectral databases.[4][5]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.[7]
B. ¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Characteristic Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~100 |
| C-4 | ~70 |
| C-5 | ~30 |
Data sourced from spectral databases.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.[6]
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phased.
C. 2D NMR Techniques (COSY, HSQC, HMBC)
For more complex substituted 2,3-dihydrofurans, 2D NMR experiments are crucial for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for identifying quaternary carbons and piecing together the molecular structure.[6]
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.[7]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable this compound derivatives. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.[3][8]
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Program: A temperature gradient is often used to ensure good separation of components with different boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is the most common method.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used.
-
Expected Fragmentation: The fragmentation pattern of this compound in EI-MS will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of small neutral molecules or radicals. For example, 5-methyl-2,3-dihydrofuran (MW: 84.12 g/mol ) will exhibit a molecular ion peak at m/z 84.[9]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile this compound derivatives, LC-MS is the preferred method. The liquid chromatograph separates the components before they are introduced into the mass spectrometer.
III. Vibrational Spectroscopy: Identifying Functional Groups
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
| C=C Stretch (vinylic) | ~1620 |
| C-O-C Stretch (ether) | ~1100-1200 |
| =C-H Stretch | ~3100 |
| C-H Stretch (aliphatic) | ~2850-3000 |
Data sourced from spectral databases.[10]
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: The solid sample can be ground with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.[11]
-
-
Data Acquisition: The FTIR spectrometer collects an interferogram, which is then converted to a spectrum via a Fourier transform.
IV. Chromatographic Methods: Purity Assessment and Quantification
Chromatography is essential for determining the purity of a this compound product and for quantifying its concentration in a mixture.[12]
A. Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile this compound derivatives. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.
Protocol for GC Purity Analysis:
-
Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent.
-
GC Conditions: Similar to GC-MS, but with an FID detector.
-
Data Analysis: The purity is determined by calculating the relative peak areas.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, purification, and quantification of a wide range of this compound derivatives, especially those that are not suitable for GC.[13][14]
Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Quantification: A calibration curve is generated using standards of known concentration to quantify the analyte in the sample.
V. Ancillary Techniques for Comprehensive Characterization
For a complete and unambiguous characterization, especially for novel compounds or when stereochemistry is a factor, the following techniques are highly valuable.
A. Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[17][18][19] This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The most common method for this is combustion analysis.[20]
B. X-ray Crystallography
For crystalline this compound products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[21][22][23] This technique is particularly important for determining the absolute stereochemistry of chiral centers.[24]
Caption: Comparison of the primary information obtained from different analytical techniques.
Conclusion
The comprehensive characterization of this compound products is a critical step in research and development. By employing a combination of NMR spectroscopy, mass spectrometry, FTIR, and chromatographic techniques, researchers can confidently determine the structure, purity, and quantity of their synthesized compounds. For novel or complex derivatives, elemental analysis and X-ray crystallography provide invaluable additional information. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working with this important class of molecules.
References
- 1. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound(1191-99-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 9. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 10. This compound(1191-99-7) IR Spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. gate2026.iitg.ac.in [gate2026.iitg.ac.in]
- 13. rsc.org [rsc.org]
- 14. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. Elemental analysis: operation & applications - Elementar [elementar.com]
- 19. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 20. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 21. benchchem.com [benchchem.com]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. X-Ray crystal structure determination of furanomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Tandem Knoevenagel-Michael Cyclization: A Versatile Strategy for the Synthesis of 2,3-Dihydrofurans in Drug Discovery
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer and antibacterial to anti-inflammatory.[1][2][3][4] The efficient construction of this valuable core structure is, therefore, a significant objective in synthetic and medicinal chemistry. Among the various synthetic methodologies, the tandem Knoevenagel-Michael cyclization has emerged as a powerful and atom-economical one-pot strategy for the diastereoselective synthesis of highly substituted 2,3-dihydrofurans.[5][6][7]
This comprehensive guide provides an in-depth exploration of the tandem Knoevenagel-Michael cyclization for the synthesis of 2,3-dihydrofurans, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Mechanistic Elegance of the Tandem Reaction
The tandem Knoevenagel-Michael cyclization is a cascade reaction that ingeniously combines two classical organic transformations in a single synthetic operation. This approach obviates the need for isolating intermediates, thereby saving time, resources, and minimizing waste—a key principle of green chemistry.[8][9]
The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between an active methylene compound (e.g., a 1,3-dicarbonyl compound, β-ketonitrile) and an aldehyde. This step generates a highly electrophilic α,β-unsaturated intermediate, commonly known as a Knoevenagel adduct.
This adduct then serves as the substrate for an intramolecular Michael addition . A nucleophile, often generated in situ from another reactant or a different functional group within the active methylene compound, attacks the β-position of the α,β-unsaturated system. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable this compound ring.
Figure 1: General workflow of the Tandem Knoevenagel-Michael Cyclization.
Key Components and Their Influence on the Reaction
The success and versatility of this tandem reaction hinge on the judicious selection of the starting materials and catalyst.
Active Methylene Compounds
The choice of the active methylene compound is crucial as it dictates the substitution pattern on the resulting dihydrofuran ring. Common examples include:
-
1,3-Dicarbonyl Compounds: Dimedone, 4-hydroxycoumarin, and acetylacetone are frequently employed, leading to fused and highly functionalized dihydrofuran systems.[10]
-
β-Ketonitriles: These substrates are valuable for introducing a cyano group, which can be further elaborated into other functional groups.[11][12]
-
α-Tosyloxy Ketones: The tosyl group acts as a good leaving group, facilitating the cyclization step.[5][6][7]
Aldehydes
A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used in this reaction, contributing to the diversity of the final products.[1] Steric hindrance in ortho-substituted aromatic aldehydes may sometimes lead to lower yields and longer reaction times.[1]
Catalysts
The catalyst plays a pivotal role in promoting both the Knoevenagel condensation and the subsequent Michael addition. The choice of catalyst can influence reaction rates, yields, and even stereoselectivity.
-
Bases: Simple organic bases like triethylamine (Et₃N) and piperidine are commonly used and are effective for many substrate combinations.[10][13]
-
Organocatalysts: Chiral organocatalysts, such as bifunctional thioureas and squaramides, have been successfully employed to achieve enantioselective synthesis of 2,3-dihydrofurans.[14][15]
-
Lewis Acids: In some variations, Lewis acids can be used to activate the aldehyde component.
Application Protocol: One-Pot Synthesis of Fused this compound Derivatives
This protocol details a general and reliable procedure for the synthesis of fused this compound derivatives via a pyridinium ylide-assisted tandem reaction, a common and efficient variation of the Knoevenagel-Michael cyclization.[10]
Figure 2: Experimental workflow for the synthesis of 2,3-dihydrofurans.
Materials and Reagents
-
Pyridine (reagent grade)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., dimedone or 4-hydroxycoumarin)
-
α-Phenacyl bromide
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ethanol (for washing)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine (1.2 mmol), the aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in anhydrous acetonitrile (15 mL).
-
Initiation: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Addition of α-Halo Ketone: To the stirred solution, add α-phenacyl bromide (1.0 mmol).
-
Catalyst Addition: Carefully add triethylamine (2.0 mmol) to the reaction mixture. The addition of the base is often exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. In many cases, this washing is sufficient to obtain the pure product, avoiding the need for column chromatography.[8][9]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the structure and confirm the purity of the synthesized this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17][18][19]
Expected Results and Data Interpretation
The tandem Knoevenagel-Michael cyclization typically affords the desired this compound derivatives in good to excellent yields. The diastereoselectivity of the reaction is often high, with the formation of the trans isomer being commonly observed and confirmed by ¹H NMR spectroscopy and single-crystal X-ray analysis.[10]
Table 1: Representative Yields for the Synthesis of 2,3-Dihydrofurans
| Entry | Aldehyde | Active Methylene Compound | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 88-92 |
| 3 | Benzaldehyde | 4-Hydroxycoumarin | 82-90 |
| 4 | 4-Methoxybenzaldehyde | 4-Hydroxycoumarin | 85-93 |
Yields are based on literature precedents and may vary depending on specific reaction conditions.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no product formation | Inactive catalyst or reagents | Use freshly distilled solvents and reagents. Ensure the base is not degraded. |
| Insufficient reaction time or temperature | Monitor the reaction closely by TLC and adjust the reaction time or temperature as needed. | |
| Formation of multiple byproducts | Side reactions due to prolonged heating | Optimize the reaction time to minimize byproduct formation. |
| Incorrect stoichiometry | Carefully measure the amounts of all reactants and catalyst. | |
| Difficulty in product isolation | Product is soluble in the reaction solvent | If the product does not precipitate, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
| Oily product | Purify by column chromatography on silica gel. |
Conclusion and Future Perspectives
The tandem Knoevenagel-Michael cyclization represents a highly efficient and versatile method for the synthesis of structurally diverse and biologically relevant this compound derivatives.[5][6][7] Its one-pot nature, operational simplicity, and amenability to the generation of molecular complexity make it an attractive strategy in the field of drug discovery and development.[1][20] Future advancements in this area will likely focus on the development of novel catalytic systems for enhanced stereocontrol, the expansion of the substrate scope to include more challenging starting materials, and the application of this methodology in the synthesis of complex natural products and new pharmaceutical candidates.
References
- 1. Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3‐Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel−Michael Cyclization for the Synthesis of 2,3‐Dihydrofurans by Using α‐Tosyloxy Ketone Precursors | Semantic Scholar [semanticscholar.org]
- 8. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process: a nitro group as the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. DNA-compatible one-pot synthesis of multi-substituted dihydrofuran via pyridinium ylide-mediated cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Iron-Catalyzed Cycloisomerization of α-Allenols to 2,3-Dihydrofurans
Introduction: The Case for Sustainable Catalysis in Heterocycle Synthesis
The synthesis of heterocyclic scaffolds, such as 2,3-dihydrofurans, remains a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Historically, these transformations have relied heavily on catalysts based on precious metals like palladium, rhodium, and gold. While effective, the high cost, scarcity, and inherent toxicity of these metals present significant barriers to sustainable and large-scale industrial application.[1]
In recent years, the focus has shifted towards earth-abundant, inexpensive, and environmentally benign alternatives.[1][2] Iron, being the most abundant transition metal, has emerged as a front-runner in this pursuit.[1][2] Its low toxicity is a major advantage; regulatory authorities consider iron a "metal with minimum safety concern," permitting residual levels in drug substances up to 1,300 ppm, a stark contrast to the ≤10 ppm limit for most precious metals.[3] This application note provides a detailed technical guide to a highly efficient iron-catalyzed intramolecular cyclization of α-allenols, a method that delivers valuable 2,3-dihydrofuran products under mild conditions.[4][5][6][7][8] We will explore the reaction mechanism, provide step-by-step protocols for both substrate synthesis and the key cycloisomerization reaction, and offer insights into the reaction's scope and potential challenges.
Mechanistic Insights: The Catalytic Cycle
The iron-catalyzed cycloisomerization of α-allenols proceeds through a fascinating and efficient catalytic cycle. The process is initiated by an air- and moisture-stable iron complex precursor, which generates the active catalytic species in situ. A detailed DFT study has shed light on the likely mechanism, which avoids the formation of common byproducts like 2,5-dihydrofurans by maintaining high chemoselectivity.[4][6][7]
The proposed catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the iron-catalyzed cycloisomerization of α-allenols.
The cycle begins with the coordination of the α-allenol's hydroxyl group to the active iron-hydride catalyst. This is followed by an intramolecular carbometalation step where the iron hydride adds across the allene, leading to a vinyl-iron intermediate. The final step is a protonolysis that releases the this compound product and regenerates the active iron catalyst, allowing the cycle to continue.[6] This pathway exclusively yields the this compound regioisomer, a significant advantage over other methods that may produce mixtures.[4]
Experimental Protocols
This section is divided into two core protocols: the synthesis of the α-allenol starting materials and the subsequent iron-catalyzed cycloisomerization.
Protocol 1: Synthesis of α-Allenol Substrates
For the cycloisomerization to be broadly applicable, a reliable and versatile method for preparing the α-allenol starting materials is essential. An iron-catalyzed cross-coupling of propargyl carboxylates with Grignard reagents provides a mild, rapid, and scalable route to a wide array of substituted α-allenols.[1][2][3]
Materials:
-
Propargyl substrate (e.g., propargyl acetate derivative)
-
Iron(III) acetylacetonate [Fe(acac)₃] (CAS: 14024-18-1)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the propargyl substrate (1.0 equiv) and dissolve it in anhydrous Et₂O to make a 0.1 M solution.
-
Catalyst Addition: Add Fe(acac)₃ (1-5 mol %).
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Grignard Addition: Add the Grignard reagent (1.25 equiv) dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -20 °C for an additional 10 minutes after the addition is complete.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with Et₂O (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-allenol.
Figure 2: Experimental workflow for the synthesis of α-allenols.
Protocol 2: Iron-Catalyzed Cycloisomerization to 2,3-Dihydrofurans
This protocol details the efficient conversion of the synthesized α-allenols into the target this compound products using a Knölker-type iron catalyst system.[4] The precatalyst is an air- and moisture-stable solid that generates the active species in situ.
Materials:
-
α-Allenol substrate
-
Iron Precatalyst (e.g., (2-hydroxy-1,3-bis(trimethylsilyl)-4,5,6,7-tetrahydro-2H-inden-1-yl)iron dicarbonyl hydride, a Knölker-type complex)[9][10]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the iron precatalyst (5 mol %).
-
Solvent and Substrate Addition: Add the anhydrous solvent (to make a 0.1 M solution) followed by the α-allenol substrate (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, depending on the substrate) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times are typically in the range of a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to afford the desired this compound.
Data Summary: Substrate Scope and Diastereoselectivity
The iron-catalyzed cycloisomerization demonstrates a broad substrate scope, tolerating various substitution patterns on the α-allenol. The reaction is not only high-yielding but can also be highly diastereoselective when using 1,2-disubstituted α-allenols.[4]
| Entry | Substrate (α-Allenol) | Product (this compound) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | R¹=Ph, R²=H, R³=H | 2-phenyl-2,3-dihydrofuran | 70 | - |
| 2 | R¹=p-MeO-Ph, R²=H, R³=H | 2-(p-methoxyphenyl)-... | 95 | - |
| 3 | R¹=p-CF₃-Ph, R²=H, R³=H | 2-(p-trifluoromethylphenyl)-... | 91 | - |
| 4 | R¹=n-Hex, R²=H, R³=H | 2-hexyl-2,3-dihydrofuran | 92 | - |
| 5 | R¹=Ph, R²=Me, R³=H | 2-methyl-5-phenyl-... | 98 | 98:2 |
| 6 | R¹=Ph, R²=Et, R³=H | 2-ethyl-5-phenyl-... | 93 | 96:4 |
| 7 | R¹=Bn, R²=Me, R³=H | 2-benzyl-5-methyl-... | 95 | 95:5 |
| Data synthesized from Guðmundsson, A. et al., ACS Catal. 2017, 7, 11, 7793–7798.[4] |
Troubleshooting and Key Considerations
-
Catalyst Activity: The activity of iron catalysts can be sensitive to impurities in substrates or solvents.[11] Ensure all reagents and solvents are of high purity and appropriately dried. The commercial source and batch of the iron salt can sometimes influence reactivity.
-
Reaction Conditions: While many substrates react well at room temperature, less reactive allenols may require gentle heating (e.g., 40-60 °C). A systematic screening of temperature and solvent (e.g., DCM, Toluene, Et₂O) is recommended for optimizing new substrates.[4]
-
Atmosphere: Although the precatalyst is relatively stable, performing the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation and deactivation of the active catalytic species.
-
Side Reactions: The chemoselectivity of this protocol is remarkably high, with the isomeric 2,5-dihydrofuran generally not observed.[4] If other byproducts are formed, consider lowering the reaction temperature or screening different non-polar solvents.
Conclusion
The iron-catalyzed cycloisomerization of α-allenols represents a significant step forward in the sustainable synthesis of 2,3-dihydrofurans. The use of an inexpensive, low-toxicity, and earth-abundant metal catalyst addresses key challenges in modern organic synthesis.[1][2] The mild reaction conditions, high yields, excellent chemoselectivity, and potential for high diastereoselectivity make this method an attractive and powerful tool for researchers in academia and the pharmaceutical industry. By providing robust protocols for both substrate preparation and the key cyclization, this guide aims to facilitate the broader adoption of this environmentally responsible catalytic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Synthesis of Substituted α-Allenols via Iron-Catalyzed Cross-Coupling of Propargyl Carboxylates with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Cyclopentadienyliron dicarbonyl dimer - Wikipedia [en.wikipedia.org]
- 6. Iron- or Palladium-Catalyzed Reaction Cascades Merging Cycloisomerization and Cross-Coupling Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Synthesis and Catalytic Application of Knölker-Type Iron Complexes with a Novel Asymmetric Cyclopentadienone Ligand Design [mdpi.com]
- 10. Knölker complex - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Purification of 2,3-Dihydrofuran: A Detailed Guide to Distillation and Chromatographic Methods
An Application Guide for Researchers
Abstract: 2,3-Dihydrofuran (2,3-DHF) is a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility, however, is contingent on its purity. Commercial grades of 2,3-DHF can contain impurities from synthesis and are highly susceptible to the formation of explosive peroxides upon storage. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective purification of this compound using fractional distillation and flash column chromatography. It emphasizes critical safety protocols, explains the rationale behind procedural steps, and offers methods for post-purification analysis.
Foundational Principles: Understanding this compound
This compound is a colorless, highly flammable volatile liquid.[3][4] Its properties are critical to designing an effective purification strategy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O | [3][5] |
| Molar Mass | 70.09 g·mol⁻¹ | [3] |
| Boiling Point | 54-55 °C | [6] |
| Density | 0.927 g/mL at 25 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.423 | [6][7] |
| Flash Point | -16 °C to -20 °C | [6][7] |
| Hazards | Highly Flammable, Forms Explosive Peroxides, Eye Irritant | [4][5][6][7] |
The low boiling point makes distillation a viable purification method, but its high flammability and, most importantly, its tendency to form peroxides, necessitate stringent safety measures.
The Critical Hazard: Peroxide Formation
Like many ethers, 2,3-DHF reacts with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide compounds.[7][8] The concentration of these peroxides during distillation or evaporation presents a significant explosion risk.[8][9][10] Therefore, testing for and removing peroxides is a mandatory first step before any purification procedure. Containers should be dated upon opening and tested periodically.[4] Any container showing crystal formation or oily precipitates should be treated as extremely hazardous and handled as a potential bomb.[10]
Pre-Purification Safety Workflow: Peroxide Detection and Removal
Before attempting purification, the following safety workflow must be executed. This protocol is a self-validating system to ensure the starting material is safe for heating or concentration.
Caption: Pre-Purification Safety Workflow for 2,3-DHF.
Protocol: Peroxide Detection
Two common methods are effective for detecting peroxides in ethers:
-
Potassium Iodide (KI) Test Strips: Immerse the test strip in the 2,3-DHF sample for ~1 second. After allowing the solvent to evaporate, moisten the reaction zone by breathing on it or with a drop of distilled water.[8] A color change (typically to blue/purple) indicates the presence of peroxides.
-
Potassium Iodide Solution Test: In a fume hood, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution to ~10 mL of the 2,3-DHF sample.[11] A yellow to brown color indicates the presence of peroxides, with brown suggesting a high concentration.[11]
Protocol: Peroxide Removal
If peroxides are detected, they must be removed. Two effective methods are detailed below.
Method A: Treatment with Ferrous Sulfate This method is effective for chemically reducing peroxides.
-
Prepare the Quenching Solution: Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 110 mL of water.[11]
-
Extraction: In a separatory funnel, wash the peroxide-containing 2,3-DHF with the ferrous sulfate solution. Use a volume of quenching solution that is approximately 20% of the volume of the ether.
-
Separate: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the washing until a peroxide test on the 2,3-DHF is negative.
-
Final Wash: Wash the treated 2,3-DHF with water to remove any residual acid or salts, followed by a wash with a saturated sodium bicarbonate solution, and finally a brine wash.
-
Drying: Dry the peroxide-free 2,3-DHF over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Method B: Activated Alumina Column This method is excellent for simultaneously removing peroxides and residual water.
-
Column Preparation: Pack a glass chromatography column with activated basic alumina (~100 g of alumina per 100 mL of 2,3-DHF).[11]
-
Elution: Pass the 2,3-DHF through the column under gravity or with gentle positive pressure.
-
Collection & Testing: Collect the eluent and test for peroxides. The purified solvent should be used immediately as this process also removes any added inhibitors, making it more susceptible to future peroxide formation.[8][11]
-
Column Decontamination: After use, the alumina may retain concentrated peroxides and must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate before disposal.[10]
Purification by Fractional Distillation
Fractional distillation is the preferred method for purifying 2,3-DHF on a larger scale, especially for removing impurities with boiling points close to the product.[12][13] The low boiling point of 2,3-DHF (54-55 °C) allows for distillation under atmospheric pressure.
Causality: A fractionating column provides a large surface area (e.g., glass beads or Vigreux indentations) creating numerous "theoretical plates."[12] At each plate, the vapor condenses and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (2,3-DHF), leading to a much better separation than simple distillation.[12]
Caption: Workflow for Fractional Distillation of 2,3-DHF.
Protocol: Fractional Distillation
-
Safety Check: Confirm the starting material is peroxide-free using the methods in Section 2.1.
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a Vigreux column or a column packed with glass beads between the distillation flask and the still head.[12] Ensure all glass joints are properly secured.
-
Charge the Flask: Charge the round-bottom flask with the peroxide-free 2,3-DHF and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the liquid boils, a ring of condensate will rise through the fractionating column.[12] The temperature at the still head should stabilize at the boiling point of 2,3-DHF (54-55 °C). Collect the fraction that distills at this constant temperature.
-
Completion: Crucially, never distill to dryness. [9] Stop the distillation when about 10-15% of the initial volume remains in the flask to prevent the concentration of any residual peroxides or high-boiling impurities.[9][11]
-
Storage: Add a polymerization inhibitor, such as butylated hydroxytoluene (BHT), to the purified liquid. Store the purified 2,3-DHF in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and refrigerate at 2-8 °C.[14]
Purification by Flash Column Chromatography
Flash chromatography is an effective technique for small- to medium-scale purification, offering excellent separation of 2,3-DHF from non-volatile impurities, baseline materials, or polar byproducts.
Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Non-polar compounds like 2,3-DHF have a weaker interaction with the polar silica gel and will elute faster with a non-polar eluent, while more polar impurities will be retained on the column longer.
Caption: Workflow for Flash Chromatography of 2,3-DHF.
Protocol: Flash Column Chromatography
-
Safety Check: Confirm the starting material is peroxide-free.[9] Peroxides can bind to the stationary phase, concentrating them and creating a hazard.[9]
-
Eluent Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). For 2,3-DHF, a good starting point is a low-polarity mixture, such as 5-10% ethyl acetate in hexanes. The target compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Adsorb the crude 2,3-DHF onto a small amount of silica gel and load it onto the top of the packed column, or load it directly as a concentrated solution.
-
Elution: Elute the column with the mobile phase using positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent using a rotary evaporator. Use minimal heat and ensure the apparatus is clean. Evaporation will concentrate any trace peroxides that may have formed, so this step must be performed with caution.[9][10]
-
Storage: Immediately add an inhibitor and store the purified product as described in the distillation protocol.
Purity Assessment
A self-validating protocol requires a final purity check. For a volatile compound like 2,3-DHF, gas chromatography (GC) is the ideal analytical method.[1][15]
Principle: A sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[15]
Table 2: Example GC Parameters for Purity Analysis
| Parameter | Value/Type | Rationale |
| Instrument | Agilent Intuvo 9000 GC or similar | Standard equipment for purity analysis.[16] |
| Column | HP-Innowax (or similar polar capillary column), 30-60 m | Provides good separation for oxygenated compounds.[16] |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase.[15] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | High sensitivity and a wide linear range for organic analytes.[15][16] |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Isothermal at 60 °C for 5 min, then ramp 10 °C/min to 150 °C | Separates the low-boiling 2,3-DHF from potential higher-boiling impurities. |
The resulting chromatogram will show peaks corresponding to each component. The purity can be calculated based on the relative peak areas, assuming similar detector response for impurities. For high-purity samples (>99%), this method provides excellent validation.[1]
Summary and Method Comparison
Both fractional distillation and flash chromatography are effective methods for purifying 2,3-DHF. The choice depends on the scale of the purification and the nature of the impurities.
Table 3: Comparison of Purification Techniques
| Feature | Fractional Distillation | Flash Column Chromatography |
| Scale | Best for >5 g | Best for <5 g |
| Throughput | Higher | Lower |
| Separates Based On | Boiling Point Differences | Polarity Differences |
| Best For Removing | Volatile impurities with different BPs | Non-volatile or polar impurities |
| Solvent Usage | None (neat) | High |
| Primary Hazard | Concentrating peroxides by heat | Concentrating peroxides on stationary phase |
Regardless of the method chosen, the foundational step is always the detection and complete removal of peroxides to ensure a safe and successful purification.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound, 1191-99-7 [thegoodscentscompany.com]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. westernsydney.edu.au [westernsydney.edu.au]
- 12. Purification [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. omicsonline.org [omicsonline.org]
- 16. agilent.com [agilent.com]
Catalytic systems for the functionalization of 2,3-Dihydrofuran
An In-Depth Guide to the Catalytic Functionalization of 2,3-Dihydrofuran: Application Notes and Protocols
Introduction: The Synthetic Value of the Dihydrofuran Scaffold
The this compound motif is a privileged heterocyclic scaffold prevalent in a multitude of natural products and biologically active compounds. Its unique electronic and structural properties make it a versatile building block for the synthesis of complex molecular architectures, including tetrahydrofurans, furans, and various carbocyclic systems. The functionalization of the this compound core, particularly the strategic installation of substituents at the C2 and C3 positions, offers a direct route to novel chemical entities with significant potential in medicinal chemistry and drug development. This guide provides a detailed overview of modern catalytic systems developed for this purpose, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols for researchers in the field.
Transition-Metal Catalysis: Powerhouses of C-C and C-X Bond Formation
Transition metals, particularly those from the late transition series, have revolutionized the functionalization of unsaturated systems. For this compound, these catalysts provide powerful tools for direct C-H activation, cross-coupling, and annulation reactions, enabling the construction of previously inaccessible derivatives.
Palladium-Catalyzed C-H Arylation (Heck-Mizoroki Reaction)
The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, allowing for the direct arylation of alkenes. In the context of this compound, this reaction serves as a robust method to introduce aryl groups, typically at the C2 position. The choice of palladium precursor, ligands, and reaction conditions can significantly influence reaction efficiency and product distribution.[1]
Mechanistic Rationale: The catalytic cycle is generally understood to initiate with the oxidative addition of a Pd(0) species to an aryl halide, forming an arylpalladium(II) complex. This is followed by coordination of the this compound olefin, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the arylated product and a palladium-hydride species. Reductive elimination of HX with a base regenerates the active Pd(0) catalyst. The regioselectivity, favoring C2-arylation, is a key feature of this transformation.[2][3]
Figure 1: Generalized catalytic cycle for the Heck arylation of this compound.
Data Summary: Heck Arylation with Various Palladium Precursors
| Entry | Palladium Precursor | Additive/Ligand | Conversion (%) | Major Product Yield (%) | Ref |
| 1 | Pd₂(dba)₃ | [BA][L-PRO] | ~35 | ~25 (Product 3) | [1] |
| 2 | Pd(acac)₂ | [NBu₄][L-LAC] | ~60 | ~45 (Product 3) | [1] |
| 3 | [PdCl(allyl)]₂ | [NBu₄][L-LAC] | 74.5 | ~55 (Product 3) | [1] |
| 4 | PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | ~65 | 59.2 (Product 3) | [1] |
| Conditions: Iodobenzene, this compound, specified Pd precursor and chiral ionic liquid (CIL) as additive. | |||||
| Product 3 refers to 2-phenyl-2,5-dihydrofuran, the thermodynamically favored isomer. |
Protocol 1.1: Palladium-Catalyzed Heck Arylation of this compound [1]
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., [PdCl(allyl)]₂, 0.005 mmol, 1 mol%) and the ionic liquid additive (e.g., [NBu₄][L-LAC], 0.01 mmol, 2 mol%).
-
Solvent and Reactants: Add the solvent (e.g., anhydrous DMF, 2 mL). Stir for 5 minutes to ensure dissolution/suspension. Add this compound (1.0 mmol, 2 equiv.), iodobenzene (0.5 mmol, 1 equiv.), and the base (e.g., K₂CO₃, 1.0 mmol, 2 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (15 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-dihydrofuran product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. The expected major product is often the thermodynamically more stable 2-aryl-2,5-dihydrofuran isomer resulting from double bond migration.[1]
Rhodium-Catalyzed[4][5]-Sigmatropic Rearrangement
Rhodium(II) catalysts are exceptionally effective at generating metal carbenes from diazo compounds or their precursors, such as 1-sulfonyl-1,2,3-triazoles. This reactivity can be harnessed to construct complex dihydrofurans through a cascade involving oxonium ylide formation and subsequent[4][5]-sigmatropic rearrangement.[6]
Mechanistic Rationale: The reaction is initiated by the Rh(II)-catalyzed denitrogenation of a 1-sulfonyl-1,2,3-triazole substrate bearing a pendent allyl or propargyl ether. This generates a highly reactive rhodium azavinyl carbene. The intramolecular attack of the ether oxygen onto the carbene center forms a cyclic oxonium ylide. This key intermediate then undergoes a concerted, stereoselective[4][5]-sigmatropic rearrangement to furnish the highly substituted dihydrofuran-3-imine product.[6]
Figure 2: Key steps in the Rh(II)-catalyzed synthesis of dihydrofuran-3-imines.
Protocol 1.2: Rh(II)-Catalyzed Synthesis of Dihydrofuran-3-imines [6]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 1-sulfonyl-1,2,3-triazole substrate (0.2 mmol, 1.0 equiv.) and rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.002 mmol, 1 mol%).
-
Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Execution: Stir the resulting solution at room temperature or gentle heat (e.g., 40-60 °C) until the starting material is fully consumed, as monitored by TLC analysis (typically 1-4 hours).
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the dihydrofuran-3-imine product.
-
Validation: The products are typically obtained in high yield (>80%) and with excellent diastereoselectivity. The structure and stereochemistry can be confirmed by NMR spectroscopy (including NOE experiments) and HRMS. The imine can be further hydrolyzed under mild acidic conditions to the corresponding ketone if desired.
Organocatalysis: Asymmetric Functionalization via Non-Metal Catalysis
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For dihydrofuran synthesis, bifunctional organocatalysts, such as those derived from quinine, are particularly effective in orchestrating domino reactions to build stereochemically rich products.[7][8]
Mechanistic Rationale: A common strategy involves a domino Michael/SN2 reaction. A bifunctional catalyst, possessing both a Brønsted base (e.g., a tertiary amine) and a hydrogen-bond donor (e.g., thiourea or squaramide), co-activates a 1,3-dicarbonyl compound and an α-bromonitroalkene. The catalyst deprotonates the dicarbonyl to form a chiral enolate, which is stabilized and oriented by the H-bond donor moiety. This enolate then undergoes a stereoselective Michael addition to the nitroalkene. The resulting nitronate intermediate is positioned by the catalyst to facilitate a rapid intramolecular SN2 cyclization, displacing the bromide and forming the this compound ring with high levels of enantio- and diastereocontrol.[7]
Figure 3: Workflow for the organocatalytic synthesis of chiral 2,3-dihydrofurans.
Data Summary: Enantioselective Synthesis of 2,3-Dihydrofurans [7]
| Entry | 1,3-Dicarbonyl Substrate | α-Bromonitroalkene (Ar) | Yield (%) | ee (%) | Ref |
| 1 | 1,3-Cyclohexanedione | Phenyl | 99 | 94 | [7] |
| 2 | 1,3-Cyclohexanedione | 4-Chlorophenyl | 99 | 97 | [7] |
| 3 | Dimedone | Phenyl | 99 | 92 | [7] |
| 4 | Dibenzoylmethane | Phenyl | 99 | 90 | [7] |
| Conditions: Substrates reacted in the presence of a quinine-derived squaramide organocatalyst (10 mol%) at room temperature. |
Protocol 2.1: Asymmetric Organocatalytic Domino Michael-SN2 Reaction [7]
-
Setup: In a vial, combine the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv.), the (Z)-α-bromonitroalkene (0.24 mmol, 1.2 equiv.), and the bifunctional quinine-squaramide organocatalyst (0.02 mmol, 10 mol%).
-
Reaction: Add the solvent (e.g., toluene, 1.0 mL) and stir the mixture at room temperature (25 °C). The reaction is typically very fast, often reaching full conversion within 1-6 hours. Monitor progress by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture and purify the residue directly by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the optically active this compound derivative.
-
Validation: Determine the yield of the purified product. The enantiomeric excess (ee) should be determined by chiral stationary phase HPLC analysis, comparing the result with a racemic sample prepared using a non-chiral base like triethylamine.
Photocatalysis: Light-Driven Difunctionalization
Visible-light photocatalysis offers a green and powerful method for generating radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the difunctionalization of this compound, enabling multicomponent reactions that forge C-C and C-O bonds simultaneously.[9][10]
Mechanistic Rationale: In a typical three-component reaction, a photocatalyst (e.g., an organic dye like 2,4,6-triphenylpyrylium tetrafluoroborate, TPPT) is excited by visible light.[9] The excited photocatalyst can then engage in a single-electron transfer (SET) process. For instance, it may oxidize a quinoxalin-2(1H)-one to form a radical cation. This species can then add to the electron-rich double bond of this compound, generating a new radical intermediate. This radical is subsequently trapped by a peroxide reagent (like tert-butyl hydroperoxide), which, after another SET event and proton transfer, leads to the final 2,3-disubstituted tetrahydrofuran product.[9]
Protocol 3.1: Visible-Light-Induced Three-Component Reaction [9]
-
Setup: Add this compound (0.3 mmol, 1.5 equiv.), quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), tert-butyl hydroperoxide (TBHP, 70% in H₂O, 0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., TPPT, 0.004 mmol, 2 mol%) to a Schlenk tube.
-
Reaction: Add the solvent (e.g., CH₃CN, 2 mL). Degas the solution with N₂ for 15 minutes. Seal the tube and place it approximately 5 cm from a blue LED lamp (460–470 nm). Stir the reaction at room temperature for 12-24 hours.
-
Work-up: After the reaction, remove the solvent under reduced pressure.
-
Purification and Validation: Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to obtain the 2,3-disubstituted tetrahydrofuran product. Confirm the structure and relative stereochemistry using ¹H NMR, ¹³C NMR, and HRMS. Yields are generally good to excellent for a range of substituted quinoxalinones.
Conclusion and Outlook
The catalytic functionalization of this compound is a dynamic and rapidly evolving field. Transition-metal catalysis, particularly with palladium and rhodium, offers reliable and high-yielding pathways to arylated and rearranged products. Concurrently, organocatalysis has provided groundbreaking solutions for asymmetric synthesis, delivering chiral dihydrofurans with high enantioselectivity under mild conditions. More recently, photocatalysis has opened new avenues for multicomponent reactions, demonstrating the power of light-driven transformations. For researchers and drug development professionals, these diverse catalytic toolkits provide unprecedented access to novel, complex, and potentially bioactive molecules derived from the versatile this compound scaffold. Future efforts will likely focus on expanding the reaction scope, developing more sustainable catalysts, and achieving even greater control over stereoselectivity.
References
- 1. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced difunctionalization of this compound for the efficient synthesis of 2,3-disubstituted tetrahydrofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis of Borylated Dihydrofurans via Oxyboration: Application Notes and Protocols for Researchers
Introduction: The Strategic Value of Borylated Dihydrofurans in Modern Synthesis
Dihydrofurans are privileged heterocyclic scaffolds found in a multitude of natural products and pharmacologically active compounds.[1] The introduction of a boronic ester moiety onto this framework creates a uniquely versatile synthetic intermediate. The carbon-boron bond serves as a powerful handle for a vast array of subsequent chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex molecular architectures.[2] This unique combination of a biologically relevant core and a synthetically versatile functional group makes borylated dihydrofurans highly sought-after building blocks for professionals in drug discovery and development.
This guide provides an in-depth exploration of a novel and highly efficient oxyboration reaction for the synthesis of regioisomerically pure borylated dihydrofurans. Traditional synthetic routes often require multi-step sequences for heterocycle formation followed by a separate borylation step. The methodology detailed herein, developed by Tu, Gao, and Blum, elegantly consolidates these two processes into a single, efficient synthetic operation.[3] This approach not only enhances step-economy but also provides exquisite control over regioselectivity, a common challenge in alternative methods such as C-H activation.[3] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and showcase the reaction's broad applicability and the synthetic utility of its products.
Core Principle: The Intramolecular Oxyboration Reaction
The fundamental transformation involves the intramolecular addition of a B–O σ bond across a C–C π bond of an allenyl alcohol.[3] This process is distinct from many other borylation reactions that might proceed through different catalytic cycles. The inherent mechanism of this reaction dictates that only one specific regioisomer of the borylated dihydrofuran is formed, providing a significant advantage in synthetic planning and execution.[3]
The reaction can be initiated directly from allenyl alcohols or via a one-pot hydroboration-oxyboration sequence starting from the corresponding ketone, which adds to the method's versatility.[3]
Mechanistic Rationale
The currently understood mechanism for the copper-catalyzed oxyboration of allenyl alcohols proceeds through a distinct pathway. While detailed computational studies for this specific reaction are ongoing, the key steps are believed to involve the activation of the alcohol and the boron reagent by a copper catalyst, facilitating the intramolecular cyclization.
A plausible catalytic cycle is depicted below. The reaction is initiated by the coordination of the copper catalyst to the allenyl alcohol. Subsequent interaction with the diboron reagent generates a copper-boryl intermediate. This species then facilitates the intramolecular attack of the oxygen nucleophile onto the allene, followed by borylation at the central carbon of the former allene. Reductive elimination then releases the borylated dihydrofuran product and regenerates the active copper catalyst.
Caption: Proposed catalytic cycle for the copper-catalyzed oxyboration of allenyl alcohols.
Experimental Protocols
The following protocols are based on the successful procedures reported in the literature and are designed to be self-validating.[3] Adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yields.
Materials and Reagents
-
Copper(I) Iodide (CuI): Stored in a desiccator, protected from light.
-
Bis(pinacolato)diboron (B₂pin₂): Handle under an inert atmosphere.
-
Sodium tert-butoxide (NaOtBu): A highly hygroscopic base; handle quickly in a glovebox or under a strong flow of inert gas.
-
Anhydrous 1,4-Dioxane: Purified by passing through a solvent purification system or by distillation from sodium/benzophenone.
-
Allenyl Alcohol Substrates: Synthesized according to literature procedures and purified prior to use.
-
Inert Atmosphere: High-purity argon or nitrogen gas.
General Procedure for the Synthesis of Borylated Dihydrofurans
This protocol details a representative synthesis on a 0.2 mmol scale.
Caption: Step-by-step workflow for the synthesis of borylated dihydrofurans.
Detailed Steps:
-
Reaction Setup: In an argon-filled glovebox, add copper(I) iodide (1.9 mg, 0.01 mmol, 5 mol%), bis(pinacolato)diboron (61.0 mg, 0.24 mmol, 1.2 equiv), and sodium tert-butoxide (23.1 mg, 0.24 mmol, 1.2 equiv) to a 4 mL screw-cap vial equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: To the vial, add 0.2 mL of anhydrous 1,4-dioxane. Then, add the allenyl alcohol substrate (0.2 mmol, 1.0 equiv).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 80 °C and stir for the time determined by reaction optimization (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by carefully adding 1 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent systems typically consist of ethyl acetate/hexanes mixtures) to afford the desired borylated dihydrofuran.
Data Presentation: Substrate Scope and Performance
The copper-catalyzed oxyboration reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on the allenyl alcohol precursor. The following table summarizes the performance of this methodology across a range of representative substrates.[3]
| Entry | Substrate (Allenyl Alcohol) | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl-substituted | Ph | H | 2-boryl-5-phenyl-2,5-dihydrofuran | 85 |
| 2 | p-Tolyl-substituted | p-Tol | H | 2-boryl-5-(p-tolyl)-2,5-dihydrofuran | 81 |
| 3 | p-Anisyl-substituted | p-Anisyl | H | 2-boryl-5-(p-anisyl)-2,5-dihydrofuran | 75 |
| 4 | Naphthyl-substituted | 2-Naphthyl | H | 2-boryl-5-(naphthalen-2-yl)-2,5-dihydrofuran | 88 |
| 5 | Aliphatic (Cyclohexyl) | Cy | H | 2-boryl-5-cyclohexyl-2,5-dihydrofuran | 65 |
| 6 | Disubstituted | Ph | Me | 2-boryl-5-methyl-5-phenyl-2,5-dihydrofuran | 72 |
Yields are for the isolated, purified product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; presence of oxygen or moisture. | Ensure all reagents are pure and dry. Use freshly purified anhydrous solvent. Maintain a strict inert atmosphere throughout the setup and reaction. |
| Suboptimal temperature. | Screen temperatures ranging from 60 °C to 100 °C. Lower temperatures may be required for sensitive substrates. | |
| Low Yield | Product decomposition. | The resulting borylated dihydrofurans can be sensitive to air and moisture. Minimize exposure during workup and purification. Consider converting the product to a more stable derivative (e.g., trifluoroborate salt) immediately after chromatography. |
| Protodeborylation. | Ensure the reaction is thoroughly quenched but avoid prolonged exposure to aqueous acidic conditions. Use of anhydrous workup techniques may be beneficial. | |
| Formation of Side Products | Impure starting materials. | Purify the allenyl alcohol substrate meticulously before use. |
| Incorrect stoichiometry. | Carefully measure all reagents, especially the base and diboron species. |
Synthetic Utility and Downstream Applications
The true value of the borylated dihydrofuran products lies in their versatility as synthetic intermediates. The C–B bond is a gateway to a wide array of chemical transformations.
Suzuki-Miyaura Cross-Coupling
The most prominent application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a new carbon-carbon bond at the borylated position. This enables the introduction of various aryl, heteroaryl, or vinyl groups, significantly expanding molecular complexity.[3]
General Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos).
-
Base: Aqueous K₃PO₄ or K₂CO₃.
-
Solvent: Dioxane/water or Toluene/water mixtures.
-
Temperature: 80-110 °C.
Caption: Suzuki-Miyaura coupling of a borylated dihydrofuran with an aryl halide.
This powerful coupling reaction allows for the rapid diversification of the dihydrofuran core, making it an invaluable tool in the generation of compound libraries for drug screening and structure-activity relationship (SAR) studies.
Conclusion
The intramolecular oxyboration of allenyl alcohols provides a highly efficient, regioselective, and step-economical route to valuable borylated dihydrofuran building blocks. This method addresses key challenges of selectivity and efficiency often encountered in traditional synthetic approaches. The operational simplicity of the protocol, combined with the broad substrate tolerance and the immense synthetic potential of the resulting organoboron products, establishes this reaction as a powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. By leveraging this methodology, scientists can streamline the synthesis of complex molecules and accelerate the discovery and development of novel chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving 2,3-Dihydrofuran Synthesis Yields
Welcome to the technical support center for 2,3-dihydrofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during synthesis, helping you improve yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently asked by researchers working with this compound synthesis.
Q1: What are the most common and reliable methods for synthesizing the this compound scaffold?
There are several effective methods, and the best choice often depends on the available starting materials and desired substitution patterns. Key methods include:
-
Cyclization and Cycloaddition Reactions: These are among the most versatile methods, often involving metal-catalyzed reactions of carbonyl compounds.[1] For instance, copper-catalyzed reactions of β-alkoxy enones with diazo compounds can produce highly substituted 2,3-dihydrofurans with good yields.[2]
-
Isomerization of 2,5-Dihydrofuran: This is a common route for producing the parent this compound. The process typically involves contacting 2,5-dihydrofuran with a supported palladium or platinum catalyst at elevated temperatures.[3]
-
Heck Coupling Reactions: Palladium-catalyzed Heck reactions of this compound with aryl iodides or diaryliodonium salts can be used to synthesize 2-aryl-substituted 2,3-dihydrofurans.[4]
-
Tandem Reactions: Multi-component reactions, such as the tandem Knoevenagel-Michael cyclization, allow for the construction of complex this compound derivatives in a single step from simple precursors.[5]
-
Dehydration of 1,4-Butanediol: This industrial method involves the cyclodehydration of 1,4-butanediol over specialized catalysts, such as copper-promoted cobalt catalysts, to yield this compound.[6]
Q2: What are the critical parameters that I should control to maximize my yield?
Optimizing the yield of this compound synthesis requires careful control over several experimental variables:
-
Catalyst Choice and Activity: The catalyst is often the most critical factor. The choice of metal (e.g., Pd, Cu, Fe, Ru) and ligands can dramatically affect regioselectivity and efficiency.[1][4] Catalyst loading and purity are also paramount.
-
Reaction Temperature: Temperature control is crucial. Some reactions, like cationic polymerizations, require very low temperatures (-78 °C) to achieve control, while isomerization reactions may need temperatures between 30°C and 200°C.[3][7] Sub-optimal temperatures can lead to side reactions or product decomposition.
-
Solvent Selection: The solvent can influence catalyst activity, substrate solubility, and even the reaction pathway. For instance, solvent choice can dictate the formation of this compound-2-carbonitriles versus 4,5-dihydrofuran-3-carbonitriles in certain reactions.[8]
-
Purity of Starting Materials: Impurities in reactants or solvents can poison catalysts or lead to unwanted side products. For example, water can be particularly problematic in reactions involving water-sensitive catalysts or intermediates.
Q3: My final product is impure. What are the best practices for purifying this compound?
This compound is a volatile liquid (boiling point ~55°C), which influences purification strategies.[1]
-
Distillation: Vacuum distillation is a highly effective method for purifying the parent compound and other volatile derivatives, especially for separating it from high-boiling solvents and byproducts.[9] Fractional distillation is recommended to separate it from close-boiling impurities like isomeric dihydrofurans or residual solvents.[10]
-
Column Chromatography: For non-volatile or thermally sensitive derivatives, flash column chromatography on silica gel is the standard method.[11][12]
-
Workup Procedures: During aqueous workup, it's important to be aware of the potential for hydrolysis or ring-opening, especially under acidic conditions. Ensure extractions are performed swiftly and with appropriate solvents.
Q4: What are the most common side products and how can I avoid them?
Side product formation is a primary cause of low yields. Common culprits include:
-
Isomers: In reactions like the isomerization of 2,5-dihydrofuran, incomplete conversion is a common issue. Optimizing reaction time and catalyst loading can push the equilibrium towards the desired 2,3-isomer.[3]
-
Polymers: this compound, as a vinyl ether, is susceptible to cationic polymerization, especially in the presence of trace acids.[13] This can be mitigated by ensuring an inert atmosphere, using purified reagents, and quenching the reaction appropriately.
-
Ring-Opened Products: The aldehyde tautomer of intermediates like 2-hydroxytetrahydrofuran can lead to aldol condensation products if not dehydrated efficiently.[14]
-
Oxidation Products: Peroxide formation can occur in ether solvents like THF, which can interfere with the reaction. Using fresh, purified solvents is recommended.[13]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 2,3-dihydrofurans.
Problem: Low or No Product Yield
Low yield is the most common issue. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Scenarios & Solutions:
-
Scenario 1: Inactive Catalyst
-
Causality: Many syntheses rely on transition metal catalysts (Pd, Cu, Ru) which can be sensitive to air, moisture, and impurities.[2][4][15] Palladium catalysts on carbon, for example, can adsorb impurities from the air, reducing their activity. Organocatalysts can be inhibited by acidic byproducts like HBr formed during the reaction.[11]
-
Solutions:
-
Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of catalyst or one that has been stored properly under an inert atmosphere.
-
Catalyst Activation: Some catalysts require pre-activation. For example, supported cobalt catalysts used in 1,4-butanediol conversion show optimal performance after a specific reduction pretreatment.[6]
-
Inert Atmosphere: Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (Nitrogen or Argon).
-
Scavengers: In reactions that produce acid (e.g., HBr), include a non-nucleophilic base like cesium carbonate (Cs₂CO₃) to scavenge the acid and prevent catalyst inhibition.[11]
-
-
-
Scenario 2: Sub-optimal Reaction Temperature
-
Causality: Every reaction has an optimal temperature range. For endothermic reactions, insufficient heat results in slow or no conversion. Conversely, excessive heat can cause decomposition of reactants, products, or the catalyst, and can promote side reactions. For example, in the isomerization of 2,5-DHF, temperatures can range from 30°C to 200°C depending on the catalyst used.[3]
-
Solutions:
-
Literature Precedent: Start with the temperature reported in the literature for a similar transformation.
-
Temperature Screening: If the yield is low, perform small-scale experiments at temperatures 10-20°C higher and lower than the initial setpoint to find the optimum.
-
Monitor for Degradation: Use TLC or GC to check for the appearance of new, unidentified spots at higher temperatures, which could indicate product or reactant degradation.
-
-
-
Scenario 3: Incorrect Solvent Choice
-
Causality: The solvent's polarity, coordinating ability, and boiling point can significantly impact the reaction. A solvent may fail to dissolve reactants, inhibit catalyst activity, or favor an undesired reaction pathway.[8] For example, aprotic solvents like acetonitrile or dichloromethane are often used in organocatalytic reactions to avoid unwanted protonation events.[11][16]
-
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile).
-
Anhydrous Solvents: For moisture-sensitive reactions, always use freshly distilled or commercially available anhydrous solvents.
-
-
Problem: High Levels of Impurities and Byproducts
Even with good conversion, the yield of the desired product can be compromised by the formation of impurities.
Caption: Troubleshooting guide for common impurities.
Detailed Scenarios & Solutions:
-
Scenario 1: Formation of Isomeric 2,5-Dihydrofuran
-
Causality: In syntheses starting from 2,5-dihydrofuran, the reaction is an equilibrium. In other routes, such as Heck couplings, catalyst choice can lead to isomerization of the double bond.[4]
-
Solutions:
-
Catalyst Selection: In Heck couplings, the choice of phosphine ligand can influence the degree of isomerization. For example, di-tert-butylneopentylphosphine (DTBNpP) promotes isomerization more than trineopentylphosphine (TNpP).[4]
-
Optimize Conditions: For isomerization reactions, carefully control the temperature and reaction time to maximize conversion to the more thermodynamically stable 2,3-isomer. Additives like aldehydes or epoxides can increase selectivity for 2,3-DHF.[3]
-
-
-
Scenario 2: Polymerization
-
Causality: As a vinyl ether, this compound is highly susceptible to cationic polymerization, which can be initiated by trace acids or Lewis acids.[7][13] This is often observed as an insoluble gum or solid in the reaction flask.
-
Solutions:
-
Strictly Anhydrous & Acid-Free Conditions: Ensure all glassware is oven-dried and reagents are free from acidic impurities.
-
Use of Inhibitors: If polymerization is persistent, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in small amounts.
-
Temperature Control: Polymerization is often exothermic. Maintaining a low reaction temperature can help prevent runaway polymerization.
-
-
-
Scenario 3: Formation of Dioxoles or C-H Insertion Products
-
Causality: In reactions involving diazo compounds and copper catalysts, side reactions can compete with the desired cyclization. These include the formation of dioxoles and Cα-H insertion products, especially with less sterically hindered substrates.[2]
-
Solutions:
-
Substrate Design: If possible, use more sterically hindered reactants to favor the desired 1,5-electrocyclization pathway over competing reactions.[2]
-
Catalyst Optimization: Screen different copper catalysts (e.g., Cu(acac)₂, Cu(hfacac)₂) as the choice of ligands can influence chemoselectivity.[2][17]
-
-
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for common and effective syntheses.
Protocol 1: Isomerization of 2,5-DHF to 2,3-DHF using a Supported Palladium Catalyst
This protocol is adapted from processes designed for high-selectivity isomerization.[3]
-
Objective: To convert 2,5-dihydrofuran into this compound with high selectivity.
-
Materials:
-
2,5-dihydrofuran (2,5-DHF)
-
Supported Palladium Catalyst (e.g., 0.5% Pd on Alumina)
-
Selectivity Enhancer (optional): Crotonaldehyde or 3,4-epoxy-1-butene
-
Inert Diluent Gas (e.g., Nitrogen)
-
-
Procedure:
-
Set up a fixed-bed reactor system suitable for gas-phase reactions at elevated temperatures.
-
Charge the reactor with the supported palladium catalyst.
-
Heat the reactor to the desired temperature (e.g., 50-175°C).
-
Prepare a feed gas mixture consisting of 2,5-dihydrofuran, an inert diluent (Nitrogen), and a small amount (10-10,000 ppm) of the selectivity enhancer.
-
Pass the feed gas over the heated catalyst bed.
-
The product stream is cooled and condensed to collect the crude product mixture.
-
Analyze the product by GC to determine the ratio of 2,3-DHF to 2,5-DHF and other byproducts.
-
Purify the this compound by fractional distillation.
-
Protocol 2: Organocatalytic Asymmetric Synthesis of a Substituted 2,3-DHF
This protocol is based on the domino Michael-SN2 reaction for synthesizing chiral dihydrofurans.[11]
-
Objective: To synthesize an enantiomerically enriched this compound derivative.
-
Materials:
-
α-bromonitroalkene derivative (0.10 mmol)
-
1,3-dicarbonyl compound (e.g., acetylacetone) (0.18 mmol)
-
Bifunctional organocatalyst (e.g., tert-butyl squaramide quinine amine) (10 mol%)
-
Base (e.g., Na₂CO₃) (0.05 mmol)
-
Dichloromethane (DCM), anhydrous (0.2 mL)
-
-
Procedure:
-
To a dry vial, add the organocatalyst, Na₂CO₃, and the α-bromonitroalkene derivative.
-
Dissolve the solids in anhydrous DCM.
-
Add the 1,3-dicarbonyl compound to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete within 1-6 hours.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., ethyl acetate/n-hexane) to obtain the pure product.
-
Determine enantiomeric excess (% ee) by chiral HPLC analysis.
-
Section 4: Data & Comparison Tables
Table 1: Comparison of Catalytic Systems for 2,3-DHF Synthesis
| Synthetic Method | Catalyst System | Typical Substrates | Typical Yield | Key Advantages/Disadvantages |
| Isomerization[3] | Pd or Pt on support | 2,5-Dihydrofuran | >85% Selectivity | Adv: High selectivity for parent DHF. Disadv: Requires gaseous setup, high temp. |
| Heck Coupling[4] | Pd-palladacycle | 2,3-DHF + Aryl iodides | Good | Adv: Good for aryl substitution. Disadv: Potential for isomerization. |
| [4+1] Cycloaddition[2][4] | Cu(acac)₂ or Copper/chiral ligand | Enones + Diazo compounds | Good to High | Adv: Access to highly substituted, chiral DHF. Disadv: Diazo compounds can be hazardous. |
| Tandem Cyclization[5] | Organocatalyst (Phthalazine) | α-tosyloxy ketone + Aldehydes | Good | Adv: Multi-component, step-economical. Disadv: Substrate scope can be limited. |
| Dehydration[6] | Co-Cu on Kaolin | 1,4-Butanediol | ~81% | Adv: Uses a bulk chemical feedstock. Disadv: Requires specific catalyst prep and high temp. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 4. This compound synthesis [organic-chemistry.org]
- 5. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic polymerization of this compound. Study on the relationship between glass transition temperature and tacticity of the polymer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Tetrahydrofuran purification - Patent 0382384 [data.epo.org]
- 11. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 12. rsc.org [rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. US4129579A - Preparation of this compound - Google Patents [patents.google.com]
- 15. US3828077A - Production of this compound - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Controlling Regioselectivity in the Heck Reaction of 2,3-Dihydrofuran
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Mizoroki-Heck reaction, specifically focusing on the regioselective arylation of 2,3-dihydrofuran. As an electron-rich olefin, its reaction can lead to multiple regioisomeric products, making precise control a significant synthetic challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to achieve your desired molecular architecture with confidence.
Mechanistic Overview: The Fork in the Road
The regiochemical outcome of the Heck reaction on this compound is primarily dictated by a competition between two distinct mechanistic manifolds: the neutral pathway and the cationic pathway .[1][2] The choice of palladium precursor, ligand, and the nature of the arylating agent's leaving group (halide vs. triflate) determines which path is favored.[2][3]
-
Neutral Pathway: Generally favored when using aryl halides (Ar-I, Ar-Br) and monodentate phosphine ligands. In this pathway, a neutral ligand dissociates to allow alkene coordination. The subsequent migratory insertion step is largely governed by steric factors , leading to the addition of the aryl group to the less substituted carbon (C2) of the dihydrofuran.[1]
-
Cationic Pathway: This pathway is promoted by using aryl triflates (Ar-OTf) or by including halide scavengers (e.g., silver or thallium salts) with aryl halides.[2] The weakly coordinating triflate anion readily dissociates, generating a cationic palladium complex. In this state, the migratory insertion is controlled by electronic effects . The aryl group adds to the more electron-rich carbon (C2), which can better stabilize the partial positive charge development in the transition state, leading to the α-arylated product.[1][3]
Subsequent β-hydride elimination and potential re-insertion/isomerization steps lead to the final product distribution.[2] Understanding how to selectively favor one pathway over the other is the key to mastering this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomeric products in the Heck arylation of this compound?
The reaction can yield three main products. The initial, kinetically favored product is typically 2-aryl-2,3-dihydrofuran .[4] However, subsequent double bond migration, often facilitated by the palladium hydride intermediate formed after β-elimination, can lead to the thermodynamically more stable 2-aryl-2,5-dihydrofuran and 5-aryl-2,3-dihydrofuran .[4] Controlling the reaction conditions to prevent or promote this isomerization is critical for achieving high regioselectivity.
Q2: How can I selectively synthesize the 2-aryl-2,3-dihydrofuran product (the kinetic α-arylation product)?
To favor the kinetic 2-aryl-2,3-dihydrofuran, you must promote the cationic pathway and suppress isomerization.
-
Use Aryl Triflates (Ar-OTf): This is the most direct method. The triflate is a poor ligand for palladium, facilitating the formation of the key cationic intermediate [L₂Pd(Ar)]⁺.[2][5]
-
Use Halide Scavengers: If you must use an aryl iodide or bromide, add a stoichiometric amount of a silver salt (e.g., Ag₃PO₄, AgOTf). The silver cation will precipitate the halide anion, forcing the reaction into the cationic manifold.[2]
-
Employ Bidentate Ligands: Chelating bisphosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), are known to stabilize the cationic palladium center and favor the formation of the α-arylated product.[6][7]
-
Additives: The use of hydrogen-bond-donating ammonium salts in ionic liquids or common solvents like DMF can significantly accelerate the reaction and enhance α-selectivity by promoting halide dissociation.[6][7]
Q3: My goal is the 2-aryl-2,5-dihydrofuran isomer. How do I achieve this?
Formation of the 2-aryl-2,5-dihydrofuran requires controlled isomerization of the initial Heck product. This is best achieved by using specific ligand systems that promote this process.
-
Neopentyl Phosphine Ligands: A study by Shaughnessy et al. demonstrated a powerful ligand-controlled switch. Using trineopentylphosphine (TNpP) favored the 2-aryl-2,3-dihydrofuran, while the bulkier di-tert-butylneopentylphosphine (DTBNpP) promoted extensive isomerization to selectively yield the 2-aryl-2,5-dihydrofuran.[8][9]
-
Reaction Time and Temperature: Allowing the reaction to proceed for longer times or at higher temperatures can often favor the formation of the more thermodynamically stable isomerized product, provided the ligand system allows for efficient re-insertion and elimination.
Q4: Can you elaborate on the role of the ligand? How do I choose the right one?
The ligand is arguably the most critical variable for controlling regioselectivity. Its electronic and steric properties directly influence the stability of intermediates and the energy barriers of key steps.
-
Bidentate vs. Monodentate: As a general rule, bidentate phosphines (e.g., dppp, BINAP) tend to favor the cationic pathway and yield the α-substituted (2-aryl-2,3-DHF) product, especially with aryl triflates.[1][6] Monodentate ligands (e.g., PPh₃, P(t-Bu)₃) are more commonly used in the neutral pathway with aryl halides.
-
Steric Bulk: Highly bulky monodentate ligands, like the neopentyl phosphines mentioned above, can be used to control the extent of isomerization after the initial C-C bond formation.[8]
-
Chiral Ligands: For asymmetric Heck reactions, the choice of chiral ligand is paramount. Studies have shown that (P,N) ligands can favor the formation of 2,5-dihydrofurans, while chiral (P,P) ligands can be used to obtain 2,3-dihydrofurans with excellent stereocontrol.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of 2,3- and 2,5-isomers) | 1. Ambiguous mechanistic pathway (e.g., Ar-Br with a bidentate ligand but no halide scavenger).2. Partial isomerization is occurring.3. Incorrect ligand choice for the desired isomer. | 1. To favor the 2,3-isomer: Switch from Ar-X to Ar-OTf. Alternatively, add a silver salt (e.g., Ag₃PO₄) to your Ar-X reaction. Ensure a suitable bidentate ligand (e.g., dppp) is used.[2][6]2. To favor the 2,5-isomer: Switch to a ligand known to promote isomerization, such as DTBNpP.[8][9] Consider increasing reaction time or temperature moderately. |
| Low Yield or No Reaction | 1. Catalyst deactivation.2. Unreactive aryl halide (Ar-Cl is particularly challenging).3. Inappropriate base or solvent.4. High ligand-to-palladium ratio shutting down the reaction. | 1. Use a more robust, electron-rich, bulky phosphine ligand. Ensure anaerobic conditions are strictly maintained.2. Reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. If possible, switch to a more reactive aryl iodide or triflate.3. Screen different bases (e.g., K₂CO₃, NaOAc, Proton Sponge®). DMF is a common solvent, but NMP or dioxane may be beneficial.[4][11]4. Check your ligand:Pd ratio. High ratios can sometimes inhibit catalysis.[12] |
| Formation of Palladium Black | 1. Catalyst precursor did not properly enter the catalytic cycle.2. Ligand degradation or dissociation, leading to Pd(0) aggregation. | 1. Ensure proper pre-activation if required. Using a stable precatalyst like Pd₂(dba)₃ can be beneficial.2. Use a more strongly coordinating or sterically bulky ligand to stabilize the Pd(0) species. Ionic liquids can also act as stabilizing agents for Pd nanoparticles.[4] |
Key Experimental Protocols
Protocol 1: Selective Synthesis of 2-Aryl-2,3-dihydrofuran (α-Arylation via Cationic Pathway)
This protocol is adapted from methodologies favoring the cationic pathway for high α-selectivity.[6][7]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] (2.5 mol%)
-
1,3-Bis(diphenylphosphino)propane [dppp] (5.0 mol%)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Diisopropylethylamine [iPr₂NEt] (1.5 mmol, 1.5 equiv)
-
Triethylammonium tetrafluoroborate [HNEt₃][BF₄] (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide [DMF] (2 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2.5 mol%), dppp (5.0 mol%), and [HNEt₃][BF₄] (1.5 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl bromide (1.0 equiv) followed by anhydrous DMF (2 mL).
-
Add this compound (2.0 equiv) and iPr₂NEt (1.5 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-120 °C.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-2,3-dihydrofuran.
Protocol 2: Selective Synthesis of 2-Aryl-2,5-dihydrofuran (via Ligand-Controlled Isomerization)
This protocol utilizes a bulky monodentate phosphine ligand to promote isomerization to the thermodynamic product.[8]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0 mol%)
-
Di-tert-butylneopentylphosphine [DTBNpP] (4.0 mol%)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Sodium tert-butoxide [NaOtBu] (1.4 mmol, 1.4 equiv)
-
Toluene (2 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1.0 mol%), DTBNpP (4.0 mol%), NaOtBu (1.4 equiv), and the aryl bromide (1.0 equiv).
-
Add anhydrous toluene (2 mL) followed by this compound (1.5 equiv).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a heating block set to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for consumption of starting material and formation of the desired isomer.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the 2-aryl-2,5-dihydrofuran product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. benchchem.com [benchchem.com]
- 4. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors [organic-chemistry.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 9. This compound synthesis [organic-chemistry.org]
- 10. Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. reddit.com [reddit.com]
Common byproducts in 2,3-Dihydrofuran synthesis and how to avoid them
Welcome to the Technical Support Center for 2,3-Dihydrofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound and its derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I am planning a synthesis of a substituted this compound. What are the most common synthetic strategies I should consider?
A1: Two of the most prevalent and versatile methods for synthesizing 2,3-dihydrofurans are:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction): This method is excellent for synthesizing 2-substituted 2,3-dihydrofurans by coupling this compound with aryl or vinyl halides/triflates.[1][2][3] It offers broad substrate scope and functional group tolerance.
-
Acid-Catalyzed Cyclization/Dehydration: This is a classical and straightforward method, often employed for the synthesis of the parent this compound or simple alkyl-substituted derivatives. A common starting material is cis-2-butene-1,4-diol or its precursors.
The choice between these methods will depend on the specific substitution pattern you wish to achieve on the this compound ring.
Troubleshooting Guide: Palladium-Catalyzed Synthesis of 2,3-Dihydrofurans (e.g., Heck Reaction)
This section focuses on addressing issues arising from the palladium-catalyzed arylation of this compound.
Issue 1: My main byproduct is the isomeric 2-aryl-2,5-dihydrofuran. How can I improve the regioselectivity for the desired this compound product?
Root Cause Analysis:
The formation of the undesired 2-aryl-2,5-dihydrofuran isomer is a common problem in the Heck reaction of this compound.[3][4] The regioselectivity is determined by the site of β-hydride elimination from the organopalladium intermediate. The reaction proceeds through the formation of a palladium-alkene π-complex, followed by migratory insertion and then β-hydride elimination.[1] The formation of the 2,5-isomer arises from a competing β-hydride elimination pathway.
Figure 1: Competing β-hydride elimination pathways in the Heck reaction of this compound.
Troubleshooting and Avoidance Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical.
-
For the desired 2,3-isomer: Use sterically bulky, electron-rich monophosphine ligands like di-tert-butylneopentylphosphine (DTBNpP).[4] These ligands favor the formation of the thermodynamically more stable 2,3-disubstituted product.
-
To avoid the 2,5-isomer: Avoid less bulky or bidentate phosphine ligands like trineopentylphosphine (TNpP) which have been shown to favor the formation of the 2,5-isomer.[4]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamic product (2,3-isomer). However, this needs to be optimized as it can also lead to other side reactions.
-
Base: The choice of base can influence the rate of β-hydride elimination and subsequent steps. Common bases include triethylamine, potassium carbonate, and sodium acetate.[1] Experiment with different bases to find the optimal conditions for your specific substrate.
-
-
Catalyst System: The choice of palladium precursor can also impact selectivity. While Pd(OAc)₂ is common, precursors like [PdCl(allyl)]₂ have been shown to be effective.[2][5]
| Parameter | To Favor 2,3-Isomer | To Avoid 2,5-Isomer |
| Ligand | Bulky, electron-rich monophosphines (e.g., DTBNpP) | Avoid less bulky ligands (e.g., TNpP) |
| Temperature | Optimize (often higher) | Avoid conditions that favor kinetic product |
| Base | Screen different bases (e.g., K₂CO₃, Et₃N) | Screen different bases |
Issue 2: I am observing significant amounts of reduced arene (Ar-H) as a byproduct. What is causing this and how can I prevent it?
Root Cause Analysis:
The formation of the reduced arene byproduct (Ar-H) is often a result of competing β-hydride elimination from a palladium(II)-alkoxide intermediate or from over-reduction of the aryl halide.[6] In the presence of an alcohol (if used as a solvent or present as an impurity) and a base, a Pd(Ar)(OR) intermediate can form, which then undergoes β-hydride elimination to give the reduced arene and an aldehyde or ketone.
Troubleshooting and Avoidance Strategies:
-
Solvent Choice: Avoid using primary or secondary alcohols as solvents if you are observing significant arene reduction. Opt for aprotic solvents like DMF, NMP, or toluene.
-
Purity of Reagents: Ensure your starting materials and solvents are anhydrous. Water can sometimes contribute to competing reduction pathways.
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and follows the desired catalytic cycle. A 10:1 phosphine to palladium loading has been found to be effective in suppressing Heck byproducts in some cases.[7]
-
Alkene Stoichiometry: Using a slight excess of the alkene (this compound) relative to the aryl halide can help to outcompete the reduction pathway.[6]
Issue 3: My reaction is producing O-arylated byproducts. How can I minimize their formation?
Root Cause Analysis:
O-arylation byproducts arise from the competing C-O cross-coupling reaction, especially if your substrate has hydroxyl groups or if you are using an alcohol as a solvent. This side reaction is more prevalent with electron-deficient aryl halides.
Troubleshooting and Avoidance Strategies:
-
Ligand Choice: The use of sterically hindered phosphine ligands can disfavor the C-O reductive elimination pathway.
-
Reaction Conditions:
-
Base: The choice of base is crucial. Weaker, soluble organic bases may be preferable to strong, inorganic bases in some cases to minimize side reactions.[8]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of competing side reactions.
-
-
Protecting Groups: If your substrate contains a hydroxyl group that is not intended to react, consider protecting it with a suitable protecting group prior to the Heck reaction.
Troubleshooting Guide: Acid-Catalyzed Synthesis of this compound
This section addresses common issues in the synthesis of this compound from precursors like cis-2-butene-1,4-diol.
Issue 1: My primary product is tetrahydrofuran (THF), not this compound. How can I favor the formation of the desired product?
Root Cause Analysis:
The acid-catalyzed conversion of 1,4-butanediol or its unsaturated precursors can lead to both this compound and tetrahydrofuran (THF). THF is often the more thermodynamically stable product and its formation is favored under harsh acidic conditions or at higher temperatures.[9] The reaction proceeds via protonation of a hydroxyl group, followed by elimination of water and subsequent cyclization. The pathway leading to THF involves the saturation of the double bond prior to or during cyclization.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | MDPI [mdpi.com]
- 6. Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydrofuran purification - Patent 0382384 [data.epo.org]
Technical Support Center: Optimizing Catalyst Loading for 2,3-Dihydrofuran Reactions
Introduction
Welcome to the Technical Support Center for 2,3-Dihydrofuran (DHF) synthesis. 2,3-DHF is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, often achieved through catalytic intramolecular cyclization or hydroalkoxylation of functionalized alkynes, is highly dependent on the precise control of reaction parameters.[1][2] Among these, catalyst loading is a critical variable that profoundly impacts reaction efficiency, selectivity, and overall process economy.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of catalyst optimization. Our goal is to move beyond simple step-by-step instructions and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to solve problems logically and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding catalyst loading in 2,3-DHF synthesis.
Q1: What is a typical starting catalyst loading for a new 2,3-DHF reaction? A1: For transition metal catalysts like those based on gold (Au), palladium (Pd), or rhodium (Rh), a good starting point for optimization is typically between 0.5 mol% and 5 mol%. For screening reactions, 2-5 mol% is common to ensure the reaction proceeds. For well-established reactions or expensive catalysts, starting at 0.5-1 mol% is more economical.
Q2: My reaction is stalled and only shows starting material. Should I just add more catalyst? A2: While insufficient catalyst is a possibility, it's crucial to first verify other factors.[3] Confirm the purity of your starting materials and ensure all reagents are fresh and active.[4] Check that reaction conditions (temperature, solvent, atmosphere) are correct. If these are confirmed, adding another portion of the catalyst can be a valid strategy, but it's often better to start a new, carefully controlled experiment with a higher initial loading.
Q3: Increasing catalyst loading decreased my yield. Why would this happen? A3: Higher catalyst concentrations can sometimes promote unwanted side reactions, such as dimerization, polymerization of the starting material, or decomposition of the product.[4] It can also lead to catalyst aggregation or deactivation pathways that are more prevalent at higher concentrations.
Q4: How does the choice of ligand affect optimal catalyst loading? A4: Ligands play a crucial role in stabilizing the active catalytic species and modulating its reactivity and stability.[5] Bulky or strongly coordinating ligands can sometimes require higher catalyst loadings to achieve a sufficient reaction rate, but they often improve selectivity. Conversely, highly active catalyst systems with efficient ligands may achieve high turnover numbers (TONs) at very low loadings (<<1 mol%).[6]
Q5: Can the solvent choice impact the required catalyst loading? A5: Absolutely. The solvent affects the solubility of the catalyst and substrates, the stability of catalytic intermediates, and the overall reaction rate. A solvent that poorly solubilizes the catalyst may necessitate a higher loading. Polar and coordinating solvents can sometimes stabilize the active species, allowing for lower loadings, but may also inhibit catalysis in some cases.
Part 2: Core Principles of Catalyst Loading
Understanding the relationship between catalyst loading and reaction outcomes is key to effective optimization. The goal is to find the "sweet spot" that maximizes yield and selectivity while minimizing cost and downstream purification efforts.
The Rate vs. Cost Trade-Off
In principle, a higher catalyst concentration leads to a faster reaction rate. However, many catalysts used for DHF synthesis, particularly those based on precious metals like gold, rhodium, and palladium, are expensive.[7][8][9] Therefore, the primary goal of optimization is to identify the minimum catalyst loading required to achieve a desirable reaction rate and complete conversion within a practical timeframe.
Impact on Selectivity
Catalyst loading can influence not only the rate of the desired reaction but also the rates of competing side reactions.
-
High Loading Risks: Can lead to the formation of byproducts due to bimolecular reactions or product degradation. For instance, in gold-catalyzed hydroalkoxylations, high catalyst concentrations can sometimes promote undesired pathways.[10]
-
Low Loading Risks: If the reaction is too slow, starting materials or sensitive products may decompose over long reaction times, also reducing selectivity and yield.
Catalyst Deactivation Pathways
Every catalyst has a finite lifetime, characterized by its Turnover Number (TON). Deactivation can occur through various mechanisms, such as poisoning by impurities, thermal decomposition, or aggregation into inactive nanoparticles.[7][10] The optimal loading must be sufficient to ensure the reaction reaches completion before the majority of the catalyst becomes inactive.
The interplay between these factors is summarized in the diagram below.
Caption: Relationship between catalyst loading and key reaction parameters.
Part 3: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific issues encountered during the optimization of catalyst loading for 2,3-DHF synthesis.
Problem 1: Low or No Conversion
Symptom: After the expected reaction time, analysis (TLC, GC-MS, NMR) shows predominantly unreacted starting material.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Catalyst Loading | The reaction is clean but simply has not progressed. No significant byproducts are observed. | Incrementally increase the catalyst loading. Start by doubling the loading (e.g., from 1 mol% to 2 mol%) and monitor the reaction progress.[11] |
| Catalyst Deactivation/Poisoning | The reaction may start but then stall completely. Impurities in starting materials or solvents can act as poisons. | Purify all starting materials and solvents. Ensure anhydrous and inert conditions, as water or oxygen can deactivate many catalysts.[11][12] Consider using a catalyst scavenger for known poisons if applicable. |
| Poor Catalyst Activity | The catalyst precursor may require activation (e.g., halide abstraction from a gold(I) chloride precatalyst with a silver salt).[1] | Review the catalyst activation procedure. Ensure the correct co-catalyst or activator is used at the proper stoichiometry. For example, when using AuCl(L) complexes, AgOTf or AgNTf₂ is often required.[13] |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the solvent may be inappropriate. | Increase the reaction temperature in increments of 10-20 °C.[4][11] Screen alternative solvents that are known to be effective for the specific catalyst system. |
Problem 2: Poor Selectivity / Multiple Products
Symptom: The starting material is consumed, but the crude reaction mixture shows a low yield of the desired 2,3-DHF and significant formation of byproducts.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Loading is Too High | Byproduct formation increases disproportionately with catalyst loading. Common byproducts may include dimers or polymers. | Decrease the catalyst loading in steps (e.g., from 5 mol% to 2 mol%, then 1 mol%). A lower concentration of the active species can disfavor bimolecular or higher-order side reactions. |
| Incorrect Ligand Choice | The ligand may not provide sufficient steric or electronic influence to control the regioselectivity or prevent side reactions. | Screen a panel of ligands. For gold catalysis, bulky N-heterocyclic carbene (NHC) or phosphine ligands can significantly improve selectivity.[5] For palladium-catalyzed reactions like the Heck arylation of 2,3-DHF, phosphine ligands are critical.[2][7] |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways. | Reduce the reaction temperature. This may require a longer reaction time or a slightly higher catalyst loading to compensate, but the improvement in selectivity is often worth it. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues related to catalyst loading.
Caption: A decision tree for troubleshooting catalyst loading issues.
Part 4: Experimental Protocols
Adherence to rigorous experimental protocol is essential for obtaining reproducible and reliable results.
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol describes a parallel screening approach to efficiently identify an optimal catalyst loading range.
Objective: To determine the effect of catalyst loading (e.g., 0.5, 1, 2, and 5 mol%) on the yield of a 2,3-DHF synthesis via intramolecular hydroalkoxylation.
Materials:
-
Alkynyl alcohol substrate (1.0 mmol scale)
-
Catalyst precursor (e.g., IPrAuCl)
-
Co-catalyst/activator (e.g., AgOTf)
-
Anhydrous reaction solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: Under an inert atmosphere, prepare a stock solution of the alkynyl alcohol substrate in the chosen anhydrous solvent (e.g., 20 mL for a 0.05 M final concentration).
-
Catalyst Charging: To four separate, labeled reaction vials, add the catalyst precursor (IPrAuCl) and co-catalyst (AgOTf, 1:1 ratio to Au) corresponding to 0.5, 1, 2, and 5 mol% relative to the substrate.
-
Example for 1 mol%: 0.01 mmol of catalyst for a 1.0 mmol scale reaction.
-
-
Reaction Initiation: Using a syringe, add 20 mL of the substrate stock solution to each of the four vials. This ensures the substrate amount is identical across all experiments.
-
Reaction Monitoring: Place the vials in a heating block set to the desired reaction temperature (e.g., 40 °C). Stir the reactions and monitor their progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Sampling & Analysis: At each time point, carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture under inert atmosphere. Quench the aliquot by filtering it through a small plug of silica gel with a suitable solvent (e.g., ethyl acetate) to remove the catalyst. Analyze the quenched sample by GC-MS or LC-MS to determine the conversion and relative product/byproduct distribution.
-
Data Evaluation: After 24 hours (or upon completion), compare the results. Plot yield vs. time for each catalyst loading. Identify the lowest loading that provides a high yield in a reasonable amount of time.
Self-Validation: This parallel setup is self-validating. If the 0.5 mol% reaction fails while the 5 mol% reaction succeeds, it strongly indicates a loading-dependent issue rather than a systemic problem with reagents or conditions. Consistent monitoring provides kinetic data that reveals not just the final yield but also the reaction rate at different loadings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis [organic-chemistry.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hydrophenoxylation of alkynes by gold catalysts: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Side reactions of 2,3-Dihydrofuran under acidic or basic conditions
Welcome to the technical support center for 2,3-Dihydrofuran (DHF). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile enol ether in their synthetic workflows. Here, we address common issues, provide in-depth troubleshooting advice, and explain the causality behind the side reactions of DHF under both acidic and basic conditions.
Part 1: Side Reactions & Troubleshooting Under Acidic Conditions
This compound is highly reactive under acidic conditions due to its enol ether functionality. The core of its reactivity is the acid-catalyzed protonation of the double bond, which generates a resonance-stabilized oxocarbenium ion. While this reactivity is essential for many desired transformations, it is also the origin of common side reactions.
Frequently Asked Questions (FAQs) - Acidic Conditions
Question 1: My reaction is producing a significant amount of a water-soluble, non-UV active byproduct. What is it?
Answer: You are likely observing the product of acid-catalyzed hydrolysis. In the presence of trace amounts of water, the intermediate oxocarbenium ion is readily trapped by water. This leads to the formation of a hemiacetal which subsequently opens to yield 4-hydroxybutanal.[1][2] This is one of the most common pitfalls when working with DHF under acidic conditions.
-
Causality: The enol ether functionality is electronically similar to an acetal, which is notoriously labile to aqueous acid.[1] The reaction is initiated by protonation of the C=C double bond at the 3-position, which creates a highly electrophilic carbocation at the 2-position, stabilized by the adjacent oxygen atom.[3][4] Water, acting as a nucleophile, attacks this carbocation.
Mechanism: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Question 2: I've observed the formation of a sticky, insoluble gum or a solid precipitate in my reaction flask. What is causing this?
Answer: This is a classic sign of acid-catalyzed polymerization.[5][6] The same oxocarbenium ion intermediate that is susceptible to hydrolysis can also be attacked by another molecule of this compound. This initiates a cationic polymerization cascade, rapidly consuming your starting material and forming an insoluble polymeric byproduct.
-
Causality: Strong acids, especially at higher concentrations or temperatures, can generate a high enough concentration of the oxocarbenium initiator to favor polymerization over the desired reaction with your substrate. The double bond of a neutral DHF molecule acts as the nucleophile, attacking the carbocation and propagating the polymer chain.
Mechanism: Initiation of Acid-Catalyzed Polymerization
Caption: Initiation and propagation of 2,3-DHF polymerization.
Troubleshooting Guide: Acidic Conditions
| Issue Observed | Probable Cause | Recommended Solution & Rationale |
| Low Yield, Complex Mixture | Concurrent hydrolysis and/or polymerization. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[5] 2. Use a Milder Acid Catalyst: Switch from strong acids like TsOH or H₂SO₄ to pyridinium p-toluenesulfonate (PPTS). PPTS provides a lower equilibrium concentration of H⁺, which is sufficient to catalyze the desired reaction but often suppresses polymerization.[1] |
| Formation of Insoluble Polymer | Catalyst is too strong; reaction temperature is too high; DHF concentration is too high. | 1. Control Temperature: Run the reaction at 0 °C or even lower to moderate the reaction rate. 2. Slow Addition: Add the this compound dropwise to the solution containing your substrate and the acid catalyst. This keeps the instantaneous concentration of DHF low, favoring the bimolecular reaction with your substrate over polymerization. 3. Catalyst Choice: Use a milder, chemoselective catalyst. Options include PPTS, bismuth triflate, or zeolite H-beta under specific conditions.[5][7] |
| Reaction Fails to Proceed | Steric hindrance around the reacting site; insufficient catalyst. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading, while carefully monitoring for byproduct formation via TLC. 2. Use a Stronger (but controlled) Acid: If PPTS is ineffective, a stronger Lewis or Brønsted acid may be required, but this must be paired with lower temperatures and slow addition to mitigate side reactions.[7] |
Part 2: Side Reactions & Troubleshooting Under Basic Conditions
This compound is generally stable under many basic conditions, making it a useful synthon in molecules that require exposure to non-acidic reagents.[7] However, specific types of bases and prolonged storage can lead to unintended reactions.
Frequently Asked Questions (FAQs) - Basic Conditions
Question 1: Is this compound stable to common inorganic bases like NaOH, K₂CO₃, or amines?
Answer: Yes. This compound, as an enol ether, does not possess acidic protons that are readily removed by common inorganic or amine bases. It is stable towards a wide array of basic and nucleophilic conditions, which is a key advantage in its application in multi-step synthesis.[7]
Question 2: I treated my substrate containing a DHF moiety with Butyl Lithium (BuLi) and observed an unexpected reaction. What happened?
Answer: You have likely performed a vinylic deprotonation. Strong, non-nucleophilic organometallic bases such as butyl lithium can deprotonate the vinylic proton at the C2 position (adjacent to the oxygen).[8][9] This generates a 2-lithio-2,3-dihydrofuran species, which is a potent nucleophile and can react with electrophiles present in your mixture. While this is a synthetically useful transformation, it is an undesired side reaction if unintentional.[8]
Mechanism: Deprotonation with Organolithium Reagent
Caption: Deprotonation of 2,3-DHF with butyl lithium.
Question 3: My old bottle of this compound gave poor results and seemed unusually hazardous. Why?
Answer: Ethers, including this compound, are known to form explosive peroxides upon exposure to air and light over time.[10] These peroxide impurities can interfere with reactions, act as unwanted initiators, and pose a significant safety hazard. It is critical to test for peroxides in any older container of DHF before use.
Troubleshooting & Best Practices: Basic Conditions & Storage
| Issue Observed | Probable Cause | Recommended Solution & Rationale |
| Unintended reaction with strong base (e.g., LDA, BuLi) | Vinylic deprotonation at the C2 position. | 1. Choose a Different Base: If possible, use a bulkier or less basic reagent that will not deprotonate the DHF ring. 2. Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C) to potentially favor the desired reaction kinetically over DHF deprotonation. 3. Protect the DHF: If deprotonation is unavoidable, consider if the DHF moiety can be introduced at a later stage in the synthesis. |
| Inconsistent results from an old bottle of DHF | Peroxide formation. | 1. Test for Peroxides: Before use, add a few drops of the DHF to a freshly prepared solution of potassium iodide in acetic acid. A yellow-to-brown color indicates the presence of peroxides. 2. Remove Peroxides: If peroxides are present, they can be removed by passing the DHF through a column of activated alumina or by treating with a reducing agent like ferrous sulfate. Caution: Handle with extreme care and behind a blast shield. |
| General Handling and Storage | N/A | Best Practices: 1. Storage: Store this compound in a tightly sealed, amber-colored bottle under an inert atmosphere (N₂ or Ar) and in a cool, dark place (often recommended at 2-8°C).[11] 2. Date Bottles: Always date bottles upon receipt and upon opening. 3. Discard Old Stock: Do not use very old or undated bottles where the history is unknown. |
Experimental Protocols
Protocol 1: Minimizing Side Reactions During an Acetal Formation
This protocol describes the protection of a primary alcohol using this compound, employing mild conditions to prevent polymerization and hydrolysis.
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 mmol) and a solution of pyridinium p-toluenesulfonate (PPTS) (0.05 mmol, 5 mol%) in anhydrous dichloromethane (DCM) (5 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Slow Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the consumption of the starting alcohol by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Peroxide Test for this compound
-
Prepare Test Solution: In a test tube, dissolve approximately 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
Perform Test: Add 1-2 drops of the this compound to be tested to the KI solution.
-
Observe: A yellow color indicates a low concentration of peroxides, while a brown color indicates a high and potentially dangerous concentration. If the solution remains colorless, peroxides are not present in detectable amounts.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. web.viu.ca [web.viu.ca]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Ring-opening metathesis polymerization of this compound | Stanford Digital Repository [purl.stanford.edu]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. innospk.com [innospk.com]
- 10. This compound, 1191-99-7 [thegoodscentscompany.com]
- 11. This compound 2,3-DHF [sigmaaldrich.com]
Troubleshooting low conversion rates in 2,3-Dihydrofuran lithiation
Technical Support Center: 2,3-Dihydrofuran Lithiation
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for the lithiation of this compound. This guide is designed for researchers, scientists, and process chemists who are encountering challenges with this crucial synthetic transformation. As a powerful method for generating a versatile acyl anion equivalent, the successful lithiation of this compound is paramount. However, its success hinges on meticulous attention to detail. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion rates.
Troubleshooting Guide & FAQs
Category 1: The Core Problem: Low Conversion & Yield
Question: My conversion rate is consistently low or zero. What are the primary factors I should investigate first?
Low conversion in this reaction is almost always attributable to one of three critical areas: inactive reagents, suboptimal reaction conditions, or procedural flaws in handling these sensitive materials.
A logical diagnostic workflow is essential. Before adjusting reaction parameters like temperature or equivalents of base, you must first rigorously validate the integrity of your reagents and your experimental setup. Organolithium reagents are notoriously sensitive to air and moisture, and their decomposition is a frequent and often overlooked cause of reaction failure.[1][2][3]
Below is a workflow to systematically diagnose the issue.
Caption: A systematic workflow for troubleshooting low conversion in this compound lithiation.
Question: I'm observing starting material consumption, but my main product after quenching is just 2,5-dihydrofuran or unreacted starting material. What is happening?
This is a classic symptom of successful lithiation followed by quenching by an adventitious proton source rather than your intended electrophile. The lithiated intermediate is forming, but it is so reactive that it deprotonates the first available acid it encounters.
Potential Proton Sources:
-
Trace Water: The most common culprit. Ensure all glassware is rigorously flame- or oven-dried and assembled hot under a stream of dry inert gas.[2][4] Solvents must be anhydrous.
-
Acidic Electrophile: If your electrophile has acidic protons, the lithiated species may act as a base instead of a nucleophile.
-
Solvent Decomposition: At temperatures above -78 °C, stronger bases like s-BuLi or t-BuLi can deprotonate THF, which then acts as a proton source during workup.[5][6]
-
Workup Procedure: Quenching the reaction at low temperature with a non-acidic quencher (like saturated aqueous NH₄Cl) is crucial before warming to room temperature.[7]
Category 2: Reagent & Substrate Integrity
Question: How critical is the quality and concentration of my butyllithium reagent?
It is the single most critical factor. Organolithium solutions are not indefinitely stable.[8] Their concentration can decrease over time due to thermal decomposition or reaction with trace air/moisture upon repeated use of the bottle.[3][9]
-
Trust, but Verify: Never trust the concentration printed on the manufacturer's bottle if it has been opened previously. Regular titration is mandatory for reproducible results. A simple and effective method is the titration with diphenylacetic acid, where the endpoint is a persistent yellow color of the lithium diphenylacetate.[9]
-
Storage: Always store organolithium reagents at the recommended temperature (typically 2-8 °C) under an inert atmosphere.[4] Avoid repeated warming and cooling cycles.
Question: Does the purity of this compound matter?
Yes. Commercial this compound can contain inhibitors or oxidation byproducts that can consume the organolithium reagent. If you suspect issues, it is advisable to purify the starting material by distillation from a suitable drying agent like calcium hydride immediately before use.
Category 3: Reaction Parameters & Optimization
Question: Which organolithium base is best: n-BuLi, s-BuLi, or t-BuLi?
The choice of base is a balance between reactivity and handling. The vinylic proton at the C2 position of this compound is not exceptionally acidic, so a strong base is required for efficient deprotonation.
| Reagent | Relative Basicity | Steric Hindrance | Key Characteristics & Cautions |
| n-BuLi | Good | Low | Most common, but may be insufficiently basic for complete deprotonation, leading to low conversion.[8][10] |
| s-BuLi | Excellent | Medium | Often the reagent of choice. More basic and reactive than n-BuLi, providing higher yields and faster reaction times.[8][11] |
| t-BuLi | Exceptional | High | The most basic alkyllithium. Extremely reactive and pyrophoric. Can readily deprotonate THF, even at low temperatures, leading to side reactions.[5] Generally overkill and can be problematic for this specific transformation. |
For this specific lithiation, sec-butyllithium (s-BuLi) is highly recommended as it provides the necessary basicity for complete and rapid deprotonation where n-BuLi might fail.[8]
Question: What is the role of TMEDA, and is it always necessary?
N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating diamine that plays a crucial role in accelerating organolithium reactions.[12]
Mechanism of Action: Organolithium reagents exist as aggregates (tetramers or hexamers) in hydrocarbon solvents.[10] This aggregation reduces their reactivity. TMEDA is a Lewis base that coordinates to the lithium atoms, breaking down these aggregates into more reactive monomeric or dimeric species.[13] This de-aggregation significantly increases the effective basicity and nucleophilicity of the organolithium reagent.
Caption: TMEDA breaks down less reactive organolithium aggregates into highly reactive monomers.
Is it necessary? When using a more basic reagent like s-BuLi in a coordinating solvent like THF, TMEDA may not be strictly required. However, its inclusion is strongly recommended as it almost always leads to faster, cleaner, and more complete reactions, especially if you are using n-BuLi or performing the reaction in a non-coordinating solvent.[9][14]
Question: What is the optimal temperature and reaction time?
-
Temperature: The lithiation should be performed at -78 °C (a dry ice/acetone bath). This temperature is critical for two reasons:
-
It prevents the organolithium reagent from reacting with the THF solvent.[6] The half-life of s-BuLi in THF at -20 °C is only 78 minutes, whereas it is significantly longer at lower temperatures.
-
It suppresses potential side reactions and decomposition of the lithiated intermediate.
-
-
Reaction Time: With an effective base like s-BuLi (often with TMEDA), the deprotonation is typically very fast, often complete within 30 to 60 minutes at -78 °C.[7] Prolonged reaction times are usually unnecessary and increase the risk of side reactions.
Detailed Experimental Protocols
Protocol 1: Titration of Butyllithium with Diphenylacetic Acid
This protocol ensures you know the precise molarity of your active organolithium reagent.
Materials:
-
Diphenylacetic acid (dried in a vacuum oven)
-
Anhydrous THF
-
Butyllithium solution to be titrated
-
Glassware (flame-dried, cooled under inert gas)
Procedure:
-
Under an inert atmosphere (e.g., Argon), accurately weigh ~100 mg of diphenylacetic acid into a 50 mL flask equipped with a stir bar.
-
Add 5 mL of anhydrous THF and stir until the solid is fully dissolved.
-
Using a 1 mL syringe, slowly add the butyllithium solution dropwise to the stirred solution at room temperature.
-
Continue the addition until a faint but persistent yellow color appears. This is the endpoint.
-
Record the volume of butyllithium solution added.
-
Calculate the molarity using the formula: Molarity (M) = (mass of diphenylacetic acid / 212.24 g/mol ) / (volume of BuLi in L)
Protocol 2: Optimized Lithiation of this compound
This procedure uses s-BuLi and TMEDA for robust and high-yielding conversion.
Reagents & Setup:
-
All glassware must be flame-dried and cooled under a positive pressure of dry argon or nitrogen.
-
Solvents must be anhydrous. THF can be distilled from sodium/benzophenone.
-
s-Butyllithium (titrated, 1.3 M in cyclohexane)
-
TMEDA (distilled from CaH₂)
-
This compound (distilled from CaH₂)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under argon, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq.) via syringe.
-
Add freshly distilled TMEDA (1.1 eq.) via syringe.
-
Stir the solution for 5 minutes.
-
Slowly, add the titrated s-BuLi solution (1.1 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
A color change (typically to yellow or orange) should be observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 45 minutes .
-
The 2-lithio-2,3-dihydrofuran is now ready for reaction. Add your desired electrophile dropwise at -78 °C.
-
After the addition of the electrophile, stir for the appropriate time (typically 1-3 hours at -78 °C) before quenching the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and proceed with standard aqueous workup and extraction.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 13. baranlab.org [baranlab.org]
- 14. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming diastereoselectivity issues in 2,3-Dihydrofuran cycloadditions
Welcome to the technical support center for 2,3-Dihydrofuran cycloaddition reactions. As a Senior Application Scientist, I've designed this guide to provide direct, actionable solutions to common challenges encountered in achieving desired diastereoselectivity. This resource is intended for researchers, scientists, and professionals in drug development who are leveraging the power of these cycloadditions to build complex molecular architectures.
Our approach here is not just to provide protocols, but to explain the underlying principles. Understanding the "why" behind a technique is crucial for effective troubleshooting and innovation at the bench.
Frequently Asked Questions (FAQs)
Q1: My [4+2] cycloaddition with this compound is giving a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity?
This is a very common issue. The low stereoselectivity often arises from a small energy difference between the endo and exo transition states. Here are several factors you can control to favor one isomer over the other.
-
Kinetic vs. Thermodynamic Control: For many Diels-Alder reactions involving furans, the endo isomer is the kinetically favored product (formed faster at lower temperatures), while the exo isomer is the thermodynamically more stable product (favored at higher temperatures or longer reaction times where equilibrium can be established).[1] The reversibility of the furan-dienophile cycloaddition is a key factor.[2][3]
-
To favor the endo product: Run the reaction at a lower temperature (e.g., below 320 K).[2][3][4] This minimizes the chance of the initially formed endo product reverting to the starting materials and equilibrating to the more stable exo form.
-
To favor the exo product: Use higher temperatures and allow the reaction to reach thermodynamic equilibrium. The more stable exo product will predominate over time.[1]
-
-
Solvent Effects: The choice of solvent can significantly alter the potential energy landscape of the reaction, sometimes even reversing the kinetic preference.[4] For instance, in the reaction of furan with maleic anhydride, quantum chemical calculations showed that while the endo isomer is favored in the gas phase, the exo isomer is kinetically favored in acetonitrile.[3][4]
-
Troubleshooting Step: Screen a range of solvents with varying polarities. Aliphatic hydrocarbons, aromatic hydrocarbons, ethers, and halogenated solvents can all influence the activation energies for the endo and exo pathways differently.[5]
-
-
Lewis Acid Catalysis: Lewis acids can dramatically enhance both the rate and the selectivity of cycloadditions. They coordinate to the dienophile, lowering its LUMO energy and often locking it into a conformation that enhances facial selectivity.
The interplay of these factors is summarized in the decision workflow below.
Caption: Troubleshooting workflow for poor endo/exo selectivity.
Q2: I am using a chiral auxiliary on my dienophile, but the induced diastereoselectivity is low or the opposite of what I predicted based on sterics. What is happening?
This is a fascinating problem that highlights the subtleties of stereocontrol. While steric hindrance is a common model for predicting selectivity, it's not the only force at play.
-
Non-Classical Interactions: In cycloadditions involving certain chiral auxiliaries, such as oxazolidinones, the controlling factor may not be simple steric blocking. Instead, stabilizing non-covalent interactions like CH–π interactions between the auxiliary and the diene can favor what appears to be the more sterically crowded transition state.[10] This can lead to the formation of the "anti-steric" product.
-
Substituent Effects on the Furan: The substitution pattern on the furan ring itself is a powerful tool for directing stereochemistry, especially in [4+3] cycloadditions.[6][11]
-
Cycloadditions with monosubstituted furans often favor one diastereomer (e.g., endo-I).
-
However, introducing a second substituent on the furan can completely reverse this preference to the other diastereomer (endo-II), often by overriding the stabilizing interactions of the auxiliary with steric clashes.[6][11]
-
-
Conformational Control: The chiral auxiliary controls the conformation of the reactive intermediate. The observed stereoselectivity is a result of the diene's preferred trajectory of approach to the lowest energy conformation of this intermediate.
Caption: Factors influencing auxiliary-controlled diastereoselectivity.
Q3: My reaction is not a standard Diels-Alder. Can these principles be applied to other cycloadditions, like [4+3] or [3+2]?
Absolutely. While the specific orbitals and intermediates differ, the core principles of controlling diastereoselectivity through temperature, solvents, catalysts, and substrate structure are broadly applicable.
-
For [4+3] Cycloadditions: These reactions, often involving oxyallyl cations and furans, are highly sensitive to both substrate and catalyst control. As mentioned, the substitution pattern on the furan is a key determinant of the endo/exo selectivity.[6][11] Lewis acid catalysis, for example with ZnCl₂, is frequently used to generate the oxyallyl intermediate and influence the stereochemical outcome.[6]
-
For Formal [3+2] Cycloadditions: In reactions like the Lewis acid-catalyzed cycloaddition of epoxides with alkenes to form tetrahydrofurans, the choice of Lewis acid can be critical. For example, switching from boron trifluoride to aluminum chloride has been shown to improve chemical yield and maintain high stereoselection.[12]
-
For Palladium-Catalyzed [2+3] Cycloadditions: In these more complex, multi-step reactions, the ligand on the metal plays a crucial role. For instance, in the synthesis of dendralene-functionalized dihydrofurans, the use of a Pd(PPh₃)₄ catalyst was essential for achieving high diastereoselectivity (>20:1 dr).[13]
Troubleshooting Protocols & Data
Protocol 1: Screening Reaction Parameters to Optimize Diastereoselectivity
This protocol provides a systematic approach to optimizing a sluggish or unselective cycloaddition.
-
Baseline Reaction:
-
Run the reaction using your initial conditions (e.g., Toluene, 80 °C, 12 h).
-
Carefully determine the diastereomeric ratio (d.r.) using ¹H NMR, GC, or HPLC.
-
-
Temperature Screen:
-
Set up three reactions: one at a lower temperature (e.g., 0 °C or RT), one at your baseline temperature (80 °C), and one at a higher temperature (e.g., 110 °C).
-
Monitor all reactions for conversion and d.r. at various time points. This will reveal if the reaction is under kinetic or thermodynamic control.
-
-
Solvent Screen:
-
Using the optimal temperature from Step 2, run the reaction in a panel of solvents.
-
Panel suggestion: Toluene (nonpolar, aromatic), Dichloromethane (polar, aprotic), Acetonitrile (polar, aprotic), and Tetrahydrofuran (ether).
-
Analyze the d.r. for each.
-
-
Lewis Acid Screen (if applicable):
-
If selectivity is still poor, introduce a Lewis acid.
-
Panel suggestion: Yb(OTf)₃, Sc(OTf)₃, ZnCl₂, Al(OTf)₃.[7]
-
Start with 10 mol% loading in the best solvent/temperature combination identified above.
-
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected impact of changing key variables, based on established principles.
| Parameter | Condition | Expected Effect on Selectivity | Primary Control Type |
| Temperature | Lower Temperature | Favors the kinetically formed product (often endo).[2][4] | Kinetic |
| Higher Temperature | Favors the thermodynamically stable product (often exo).[1] | Thermodynamic | |
| Solvent | Change Polarity | Can alter the energy barrier for competing transition states.[4][5] | Kinetic |
| Catalyst | Add Lewis Acid | Can lock dienophile conformation, increase facial bias.[1][6] | Kinetic/Stereoelectronic |
| Substrate | Add/Change Substituents | Can introduce steric bias or overriding electronic effects.[6][11] | Steric/Electronic |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lewis Acid-Catalyzed this compound Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselectivity in oxyallyl–furan (4 + 3) cycloadditions: control of intermediate conformations and dispersive stabilisation in cycloadditions involving oxazolidinone auxiliaries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Item - Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans - American Chemical Society - Figshare [acs.figshare.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic 2,3-Dihydrofuran Reactions
Welcome to the technical support center for managing exothermic reactions involving 2,3-dihydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges in temperature control. Our goal is to bridge the gap between theoretical understanding and real-world application, ensuring your experiments are both successful and safe.
Section 1: Foundational Knowledge & Core Concerns
This section addresses the fundamental questions regarding the thermal properties of this compound syntheses and the associated risks.
Q1: Why are some this compound synthesis routes exothermic and what are the primary risks?
Answer: Many common synthetic routes to this compound and its derivatives are exothermic, meaning they release heat. The degree of exothermicity depends on the specific transformation. For instance, cycloaddition reactions, such as the Diels-Alder reaction, are typically exothermic because the formation of new sigma (σ) bonds is energetically more favorable than the pi (π) bonds that are broken.[1] Other routes, like certain metal-catalyzed cyclizations or isomerizations, can also release significant energy.[2][3]
The primary risk associated with any exothermic reaction is thermal runaway . This dangerous situation begins when the heat generated by the reaction exceeds the rate of heat removal from the system.[4][5] The excess heat increases the reaction mixture's temperature, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation.[5] This vicious cycle can lead to:
-
Uncontrolled boiling and pressure buildup: Potentially causing reactor failure, explosions, and the release of flammable or toxic materials.[5][6]
-
Secondary decomposition reactions: At elevated temperatures, reactants, intermediates, or the this compound product itself may decompose, often with the generation of non-condensable gases and a more severe exotherm.[7]
-
Reduced product yield and purity: "Hotspots" or general overheating can lead to the formation of impurities and degradation of the desired product.[8]
Given that this compound is a volatile and highly flammable liquid with a low flash point, a loss of thermal control poses a significant fire and explosion hazard.[9][10] It may also form explosive peroxides, adding another layer of risk.[10][11]
Q2: What is Reaction Calorimetry and how is it essential for studying these reactions?
Answer: Reaction calorimetry is an indispensable experimental technique used to measure the heat released or absorbed during a chemical reaction under process-like conditions.[6][12] It provides critical quantitative data to assess thermal hazards and design safe protocols.[6]
The most common type used in process development is Heat Flow Calorimetry .[12][13][14] In this method, the reactor jacket temperature is controlled to maintain a desired process temperature. The heat generated by the reaction flows across the reactor wall into the jacket. By measuring the temperature difference between the reaction mass (Tr) and the jacket (Tj), and knowing the overall heat transfer coefficient (U) and area (A), the rate of heat evolution can be calculated in real-time.[12][14]
Key Data from Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total heat released per mole of limiting reagent.
-
Heat Release Rate: The power (in Watts or J/s) generated by the reaction over time.
-
Reactant Accumulation: The amount of unreacted reagent present in the reactor during a semi-batch addition. This is crucial for identifying potential "ticking time bomb" scenarios.[6][15]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail and the accumulated energy heated the reactor contents.[6][16] This is a critical parameter for risk assessment.
-
Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.
By understanding these parameters, you can design a process where the rate of heat generation is always lower than the maximum heat removal capacity of your equipment, ensuring safe operation.[15]
Section 2: Troubleshooting Common Temperature Control Issues
This section provides a question-and-answer guide to specific problems you might encounter during your experiments.
Q3: My reaction temperature is overshooting the setpoint during reagent addition. What are the immediate actions and what should I investigate?
Answer: A temperature overshoot is a clear sign that the rate of heat generation is exceeding the rate of heat removal.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately halt the feed of any limiting reagent to stop generating more heat.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity (e.g., lowest possible jacket temperature).
-
Ensure Proper Agitation: Check that the stirrer is functioning correctly. Poor mixing can lead to localized hotspots and delayed heat transfer to the reactor wall.[17]
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably towards a critical safety limit (e.g., the boiling point of the solvent or a known decomposition temperature), be prepared to execute a pre-planned emergency quenching procedure.
Troubleshooting Investigation Workflow:
Below is a logical workflow to diagnose the root cause of the temperature overshoot.
Caption: Troubleshooting workflow for temperature overshoot.
Q4: I am scaling up my this compound synthesis from 100 mL to 2 L and am now facing significant temperature control problems. Why is this happening?
Answer: This is a classic and critical scale-up challenge caused by the change in the surface-area-to-volume ratio .[7][16] As you increase the scale of a reactor, its volume increases by the cube of its radius (V ∝ r³), but the surface area available for heat exchange only increases by the square of its radius (A ∝ r²).[16]
This means that on a larger scale, you have proportionally less surface area to remove the heat generated by a much larger volume of reacting material. A process that was easily managed in the lab, where heat could dissipate quickly, can become dangerous at a larger scale.[4][7]
Table 1: The Impact of Scale on Heat Transfer
| Parameter | Lab Scale (100 mL Flask) | Bench Scale (2 L Reactor) | Pilot Scale (50 L Reactor) |
| Approx. Volume | 0.1 L | 2 L | 50 L |
| Approx. Heat Transfer Area | ~0.01 m² | ~0.1 m² | ~1 m² |
| Surface Area / Volume Ratio | ~100 m⁻¹ | ~50 m⁻¹ | ~20 m⁻¹ |
| Relative Heat Removal Capability | High | Moderate | Low |
To mitigate this, you must reconsider your temperature control strategy. Simply scaling the recipe is not enough. You may need to:
-
Reduce the reagent addition rate significantly.[4]
-
Use a more dilute reaction mixture.
-
Employ a more powerful cooling system or a reactor with better heat transfer characteristics (e.g., internal cooling coils).[17]
-
Consider transitioning the process from batch to continuous flow chemistry , which offers vastly superior heat transfer due to high surface-area-to-volume ratios in microreactors or tubular reactors.[18][19][20]
Q5: What is the difference between running my exothermic reaction in a batch vs. a continuous flow reactor for temperature control?
Answer: The choice between batch and flow processing has profound implications for managing exotherms.
-
Batch Reactors: In a traditional stirred-tank reactor, all reagents are either added at the beginning or dosed in over time (semi-batch). The entire reaction volume must be cooled via the reactor jacket. As discussed, heat transfer is limited by the surface area, making it difficult to control highly exothermic reactions, especially at scale.[8] This often necessitates slow, time-inefficient "dropwise" additions to prevent thermal runaway.[4]
-
Continuous Flow Reactors: In flow chemistry, reagents are continuously pumped and mixed in a small-volume reactor (e.g., a microreactor or a tube). The reaction occurs within this small, well-controlled zone. This approach offers significant advantages for exotherm management:
-
Superior Heat Transfer: Flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat removal.[18][19] This prevents the formation of hotspots and allows reactions to be run safely at higher temperatures and concentrations.[8]
-
Intrinsic Safety: The volume of reacting material at any given moment is very small, drastically reducing the total potential energy that could be released in a runaway scenario.[20]
-
Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields.[18][19]
-
Caption: Comparison of Batch vs. Flow reactors for exotherm control.
Section 3: Protocols & Best Practices
This section provides a practical, step-by-step guide for thermally characterizing your reaction.
Protocol: Determining Heat of Reaction using Heat Flow Calorimetry
This protocol outlines the essential steps for a semi-batch reaction to ensure safe operation and gather critical thermal data.
Objective: To determine the total heat of reaction (ΔHr) and the maximum rate of heat release for a this compound synthesis.
Materials & Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar).[14]
-
All necessary reagents and solvents for the synthesis.
-
Inert atmosphere (Nitrogen or Argon).
Methodology:
-
System Setup & Calibration:
-
Assemble the reaction calorimeter according to the manufacturer's instructions. Ensure the temperature probes (for both reaction mass Tr and jacket Tj) are correctly positioned and calibrated.
-
Charge the reactor with the initial solvent and starting materials (all except the limiting reagent to be added).
-
Perform an electrical heat calibration. A built-in heater will apply a known amount of power (e.g., 5 Watts) to the system.[14] The software uses the resulting ΔT (Tr - Tj) to calculate the overall heat transfer coefficient (UA). This step is critical for accurate heat flow measurement.[12][13]
-
-
Reaction Baseline:
-
Set the desired reaction temperature (e.g., 25 °C) and allow the system to equilibrate. The heat flow signal should stabilize at or near zero.
-
-
Controlled Reagent Addition (Semi-Batch):
-
Begin adding the limiting reagent at a slow, controlled rate using a calibrated dosing pump.
-
Continuously monitor the reaction temperature (Tr), jacket temperature (Tj), and the calculated heat flow signal.
-
Crucially, observe the heat flow curve. An ideal profile shows the heat release rate is directly proportional to the addition rate. If the heat release continues after the addition is stopped, it indicates reactant accumulation.[15]
-
-
Post-Addition Hold:
-
After the addition is complete, hold the reaction at the set temperature until the heat flow signal returns to the baseline. This ensures the reaction has gone to completion.
-
-
Final Calibration:
-
Perform a second electrical heat calibration after the reaction is complete. The UA value may change due to differences in viscosity or volume of the reaction mixture.[12]
-
-
Data Analysis:
-
Integrate the area under the heat flow curve over time. This gives the total heat of reaction in Joules.
-
Divide the total heat by the number of moles of the limiting reagent added to calculate the molar enthalpy of reaction (ΔHr) in kJ/mol.
-
Identify the peak heat flow value to determine the maximum power output of the reaction under those conditions. This value is essential for ensuring the plant-scale reactor can handle the cooling demand.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. cedrec.com [cedrec.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 8. SCI: Go with the flow [soci.org]
- 9. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound, 1191-99-7 [thegoodscentscompany.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 13. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 14. m.youtube.com [m.youtube.com]
- 15. icheme.org [icheme.org]
- 16. fauske.com [fauske.com]
- 17. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 18. aragen.com [aragen.com]
- 19. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 20. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies for Scaling Up 2,3-Dihydrofuran Production
Welcome to the technical support center for the production of 2,3-Dihydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the synthesis and scale-up of this versatile heterocyclic compound. As a crucial intermediate in the pharmaceutical and specialty chemical industries, robust and scalable production methods are paramount.[1][2][3] This document provides field-proven insights to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding this compound production.
Q1: What are the most common synthetic routes for producing this compound?
A1: Several synthetic methodologies exist for the preparation of this compound. Common approaches include:
-
Dehydration of 2-hydroxytetrahydrofuran: This method utilizes specific catalysts such as pyrosulfates, various phosphates, or metal oxides like Al₂O₃ to dehydrate the starting material.[4]
-
Cyclization and Cycloaddition Reactions: These routes often involve the use of metal-containing catalysts to form the dihydrofuran ring from appropriate precursors.[5]
-
Isomerization of 2,5-dihydrofuran: Catalytic isomerization using palladium or platinum catalysts can convert the isomeric 2,5-dihydrofuran to the desired this compound.[6]
-
Heck Coupling Reactions: Palladium-catalyzed Heck reactions of this compound with aryl halides or triflates can be employed to produce substituted derivatives.[7][8]
Q2: What are the key physical properties and safety considerations for this compound?
A2: this compound is a colorless, volatile liquid with a boiling point of approximately 54.6 °C.[5] It is highly flammable and its vapors can form explosive mixtures with air.[9][10] A significant safety concern is its tendency to form explosive peroxides upon exposure to air, especially when stored.[11][12] Therefore, it is crucial to store it in a cool, dry, well-ventilated area, away from ignition sources, and to periodically test for the presence of peroxides.[9][10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats.[9][11]
Q3: What are the primary applications of this compound?
A3: this compound is a valuable intermediate in organic synthesis. It is utilized in the production of pharmaceuticals, particularly anti-tumor drugs, and as a precursor for polymers.[1][2][6] Its unique structure also makes it a useful building block in the synthesis of complex molecules and specialty chemicals.[3]
Troubleshooting Common Issues in this compound Production
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis and scale-up of this compound.
| Issue | Potential Causes | Troubleshooting Steps & Rationale |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal catalyst activity. 4. Mechanical losses during workup. | 1. Monitor reaction progress: Use techniques like TLC, GC, or NMR to track the consumption of starting material. If the reaction stalls, consider adding more reagent.[13] 2. Control reaction temperature: Overheating can lead to decomposition. Ensure precise temperature control throughout the reaction.[13] 3. Catalyst quality and handling: Ensure the catalyst is not deactivated. For moisture-sensitive catalysts, use anhydrous conditions. Consider a fresh batch of catalyst. 4. Optimize workup procedure: Minimize transfers and ensure complete extraction of the product. Rinse all glassware with the extraction solvent to recover any residual product.[13] |
| Formation of Side Products (e.g., furan, tetrahydrofuran) | 1. Over-oxidation or reduction. 2. Isomerization to 2,5-dihydrofuran. 3. Catalyst-mediated side reactions. | 1. Control stoichiometry and reaction time: Precise control over the amount of reagents and quenching the reaction at the optimal time can prevent further unwanted reactions. 2. Select appropriate catalyst: The choice of catalyst can significantly influence selectivity. For instance, in the isomerization of 2,5-dihydrofuran, specific palladium or platinum catalysts are preferred to minimize side reactions.[6] 3. Optimize reaction conditions: Adjusting temperature, pressure, and solvent can favor the desired reaction pathway. |
| Difficult Purification | 1. Co-distillation with impurities. 2. Formation of azeotropes. 3. Product volatility. | 1. Fractional distillation: Use a distillation column with sufficient theoretical plates to separate products with close boiling points.[4] 2. Extractive distillation: In cases of azeotrope formation with water, using an extractive solvent like a 1,2-glycol can facilitate separation.[14] 3. Careful evaporation: When removing solvents, use a rotary evaporator with caution to avoid loss of the volatile product.[13] |
| Peroxide Formation | 1. Exposure to oxygen and light. | 1. Inert atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use of inhibitors: Consider adding a stabilizer like butylated hydroxytoluene (BHT) to inhibit peroxide formation during storage. 3. Regular testing: Periodically test for peroxides using peroxide test strips, especially before distillation or heating. |
Detailed Protocol: Synthesis of this compound via Dehydration of 2-Hydroxytetrahydrofuran
This protocol is based on the dehydration method, which is a common and scalable approach.[4]
Materials and Equipment:
-
2-Hydroxytetrahydrofuran
-
Anhydrous potassium pyrosulfate (K₂S₂O₇) (catalyst)[4]
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Collection flask
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is thoroughly dried to prevent catalyst deactivation.[4]
-
Catalyst Addition: To the round-bottom flask, add anhydrous potassium pyrosulfate (0.1 to 0.6 moles per mole of 2-hydroxytetrahydrofuran).[4]
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon).
-
Heating: Heat the flask containing the catalyst to a temperature between 180°C and 400°C.[4]
-
Reactant Addition: Slowly add 2-hydroxytetrahydrofuran to the heated catalyst.
-
Distillation: The this compound product will distill as it is formed. Collect the distillate in a flask cooled in an ice bath.
-
Purification: The collected distillate may contain some unreacted starting material and water. Purify the this compound by simple distillation, collecting the fraction boiling at approximately 54-56°C.[4]
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
- 1. US3828077A - Production of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. US4129579A - Preparation of this compound - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 7. This compound synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound, 1191-99-7 [thegoodscentscompany.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Tetrahydrofuran purification - Patent 0382384 [data.epo.org]
Technical Support Center: Minimizing Isomerization of 2,3-Dihydrofuran
Welcome to the technical support center for handling dihydrofuran isomers. This guide is designed for researchers, chemists, and drug development professionals who utilize 2,3-dihydrofuran (2,3-DHF) as a synthetic intermediate. The unintended isomerization to its more stable counterpart, 2,5-dihydrofuran (2,5-DHF), is a frequent challenge that can complicate reaction pathways, reduce yields, and introduce purification difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions to help you understand the root causes of this isomerization and implement effective strategies to minimize its occurrence. Our approach is grounded in mechanistic principles and field-proven laboratory practices to ensure the integrity of your experimental outcomes.
Understanding the Challenge: The Thermodynamics of Dihydrofuran Isomers
The core of the issue lies in the relative thermodynamic stabilities of the two isomers. 2,5-Dihydrofuran, possessing a disubstituted double bond, is thermodynamically more stable than the 2,3-isomer, which has a vinyl ether moiety. Thermodynamic data reveals that the isomerization from 2,3-DHF to 2,5-DHF is an energetically favorable process. For the isomerization reaction 2,5-DHF → 2,3-DHF , the change in Gibbs free energy (ΔG°m) is positive, indicating that the reverse reaction (2,3-DHF → 2,5-DHF ) is spontaneous.[1]
| Thermodynamic Parameter | Value (at 298.15 K) | Isomer Favored at Equilibrium |
| ΔG°m (1 → 2) | –15.40 ± 0.1 kJ mol⁻¹ | This compound |
| ΔH°m (1 → 2) | –12.6 ± 0.5 kJ mol⁻¹ | This compound |
| ΔS°m (1 → 2) | 9.5 ± 1.3 J K⁻¹ mol⁻¹ | - |
| (Data for the equilibration 2,5-DHF (1) ⇌ 2,3-DHF (2) in DMSO solution)[1] |
This inherent stability difference means that even trace amounts of catalysts—such as acids, bases, or transition metals—or elevated temperatures can provide a pathway for 2,3-DHF to convert to the more stable 2,5-DHF.
Troubleshooting Guide: Isomerization Issues
This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.
Question 1: My reaction with 2,3-DHF yielded a mixture of products. How can I confirm if isomerization to 2,5-DHF is the cause?
Answer: Accurate identification of the isomeric impurity is the first critical step. The two most reliable and accessible methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
A. Analytical Confirmation Methods
| Method | This compound (Vinyl Ether) | 2,5-Dihydrofuran (Allylic Ether) |
| ¹H NMR | Distinct vinyl proton signals. Typically, δ ~6.3 ppm (C2-H) and ~4.9 ppm (C3-H). | A single, often sharp, signal for two equivalent vinyl protons at δ ~5.9 ppm. |
| ¹³C NMR | Vinyl carbons at δ ~145 ppm (C2) and ~100 ppm (C3). | Vinyl carbons appear at δ ~128 ppm. |
| GC-MS | Shorter retention time due to lower boiling point (54.6 °C).[2] | Longer retention time due to higher boiling point (67.4 °C).[3] |
| IR Spec. | Strong C=C stretch for an enol ether around 1610-1620 cm⁻¹. | C=C stretch around 1650-1660 cm⁻¹. |
B. Experimental Protocol: GC-MS Analysis for Dihydrofuran Isomers
-
Sample Preparation: Dilute a small aliquot (1-2 µL) of your crude reaction mixture in a suitable volatile solvent (e.g., 1 mL of dichloromethane or diethyl ether) in a GC vial.
-
GC Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5) is typically sufficient for baseline separation of these isomers.[4][5]
-
GC Method:
-
Injector Temperature: 200 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection: Use electron ionization (EI) at 70 eV. Monitor the total ion chromatogram (TIC). The molecular ion for both isomers will be at m/z = 70.09.
-
Data Analysis: Compare the retention times of the peaks in your sample to those of authentic standards of 2,3-DHF and 2,5-DHF if available. The peak with the earlier retention time is 2,3-DHF.
Question 2: I've confirmed that 2,3-DHF is isomerizing. What are the most likely causes in my experimental setup?
Answer: The isomerization is almost always catalyzed. Identifying the catalyst is key to suppressing the reaction. The primary culprits fall into three categories: acidic/basic conditions, thermal stress, and transition metal catalysis.
Caption: Common causes and sources of 2,3-DHF isomerization.
A. Acid-Catalyzed Isomerization
This is the most frequent cause. Both Brønsted and Lewis acids can catalyze the migration of the double bond.[6][7] The mechanism likely involves protonation of the double bond to form a stabilized secondary carbocation, followed by deprotonation to yield the more stable 2,5-DHF.
B. Thermal Isomerization
While 2,3-DHF is reasonably stable at room temperature, prolonged heating or high temperatures, especially during distillation at atmospheric pressure, can induce isomerization.[8]
C. Transition Metal-Mediated Isomerization
Many synthetic protocols using 2,3-DHF involve transition metals (e.g., Pd, Pt, Ru, Rh, Fe).[9][10][11] These metals can facilitate isomerization through pathways such as the formation of metal-hydride species, which can undergo migratory insertion and β-hydride elimination cycles, effectively "walking" the double bond to the more stable position.[10]
Question 3: My reaction is sensitive to acid. How can I prevent acid-catalyzed isomerization?
Answer: A rigorously acid-free environment is essential. This requires careful preparation of glassware, reagents, and purification media.
-
Glassware and Apparatus:
-
Action: Wash all glassware with a base solution (e.g., 1 M NaOH or a dilute ammonia solution), followed by thorough rinsing with deionized water and oven-drying at >120 °C immediately before use.
-
Causality: This neutralizes any acidic residues (e.g., from prior reactions or cleaning agents) that can leach into the reaction mixture.
-
-
Solvents and Reagents:
-
Action: Use freshly distilled solvents over an appropriate drying agent. If you suspect acidic impurities in a reagent, consider passing it through a short plug of basic alumina.
-
Causality: Commercial solvents can absorb atmospheric CO₂ (forming carbonic acid) or contain acidic stabilizers.
-
-
Reaction Additives:
-
Action: If compatible with your reaction chemistry, add a non-nucleophilic base as an acid scavenger. Examples include proton sponge (1,8-bis(dimethylamino)naphthalene) or triethylamine (use with caution, as it can be nucleophilic).
-
Causality: These additives will preferentially react with any trace acid, protecting your substrate.
-
-
Workup and Purification:
-
Action: During aqueous workup, use a buffered or slightly basic solution like saturated sodium bicarbonate (NaHCO₃) instead of pure water.
-
Causality: This prevents the introduction of an acidic aqueous environment that could cause isomerization during extraction.
-
Protocol: For column chromatography, deactivate the silica gel.
-
Experimental Protocol: Deactivation of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Add 1-2% (v/v) of triethylamine (Et₃N) to the slurry.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column by running 2-3 column volumes of your starting eluent (containing 1% Et₃N) through it before loading your sample.
-
Causality: The acidic silanol groups on the surface of silica gel are a major cause of on-column isomerization. The triethylamine neutralizes these sites.
-
Question 4: I am performing a palladium-catalyzed Heck reaction with 2,3-DHF and observing significant isomerization. What can I do?
Answer: Isomerization is a well-known side reaction in many transition metal-catalyzed processes, including Heck reactions.[10][11] Minimizing it involves fine-tuning the catalytic system and reaction conditions.
-
Ligand Modification:
-
Action: The choice of phosphine ligand is critical. In some cases, bulky neopentylphosphine ligands have been shown to influence the degree of isomerization in Heck couplings of 2,3-DHF.[10][11] Experiment with different ligands (e.g., compare PPh₃ with bulkier or more electron-rich ligands like P(o-tolyl)₃ or Buchwald-type ligands).
-
Causality: The ligand's steric and electronic properties directly influence the stability of intermediates and the relative rates of the desired catalytic cycle versus the competing isomerization pathway.
-
-
Reaction Conditions:
-
Action: Systematically optimize for the lowest possible reaction temperature and the shortest reaction time that still affords a reasonable conversion to your desired product. Monitor the reaction progress closely (e.g., by TLC or GC-MS) to avoid letting it stir unnecessarily after completion.
-
Causality: Isomerization is often slower than the primary reaction. Minimizing the exposure time and thermal energy of the system reduces the opportunity for the side reaction to occur.
-
-
Selective Additives:
-
Action: For certain palladium-catalyzed isomerizations, the addition of small quantities of carbon monoxide (CO) can suppress the side reaction.[12] While not universally applicable, it is a strategy worth considering.
-
Causality: CO can act as a poison for the specific catalytic sites or intermediates responsible for isomerization without completely shutting down the desired reactivity.[12]
-
Caption: Troubleshooting workflow for minimizing DHF isomerization.
Frequently Asked Questions (FAQs)
Q1: Is it possible to purify this compound from a mixture containing the 2,5-isomer?
A1: Yes, purification is possible via fractional distillation due to the difference in their boiling points (2,3-DHF: 54.6 °C; 2,5-DHF: 67.4 °C).[2][3] However, to prevent thermal isomerization during the process, it is highly recommended to perform the distillation under reduced pressure. This lowers the required temperature, preserving the integrity of the 2,3-DHF.
Q2: Are there any catalysts known to selectively promote the reverse isomerization (2,5-DHF to 2,3-DHF)?
A2: Yes, this is an active area of research. While thermodynamically uphill, specific catalyst systems have been developed to achieve this. For instance, supported palladium catalysts modified with carbon monoxide have been shown to selectively isomerize 2,5-DHF to 2,3-DHF with high selectivity (>94%) by poisoning the catalyst sites that lead to undesired side products.[12] Other systems using rhodium or ruthenium have also been reported.[9]
Q3: Besides Heck reactions, what other reaction types are highly susceptible to causing this isomerization?
A3: Any reaction involving transition metals that can form hydride intermediates should be considered high-risk. This includes hydroformylation, hydrogenation (if not run to full saturation), and certain cross-coupling reactions. Additionally, any reaction run under strongly acidic conditions, such as certain acetal formations or ring-opening reactions, can readily cause isomerization.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 10. This compound synthesis [organic-chemistry.org]
- 11. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2,3-Dihydrofuran Hydrogenations
Welcome to the technical support center for catalytic hydrogenations. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrogenation of 2,3-Dihydrofuran (2,3-DHF) to Tetrahydrofuran (THF). Here, we address common issues related to catalyst deactivation through a series of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in established catalytic principles to help you diagnose problems, understand their root causes, and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding catalyst performance during the hydrogenation of this compound.
Q1: My 2,3-DHF hydrogenation has completely stalled. What is the most common reason for this sudden failure?
A stalled reaction is often a sign of acute catalyst poisoning.[1] The most likely cause is the presence of potent catalyst poisons in your starting material, solvent, or hydrogen gas.[1] Sulfur and nitrogen compounds are notorious poisons for common hydrogenation catalysts like palladium and platinum, as they bind strongly to the active metal sites and block them from participating in the reaction.[1][2] We recommend first scrutinizing the purity of all your reagents.
Q2: I'm observing a gradual decrease in reaction rate over several runs with a recycled catalyst. What's happening?
A gradual loss of activity typically points to one of three mechanisms:
-
Chronic Poisoning: Accumulation of low-level impurities on the catalyst surface over time.
-
Fouling or Coking: The formation of carbonaceous deposits (coke) or polymeric residues on the catalyst surface, which physically block the active sites.[3][4] This can be caused by the decomposition or polymerization of the reactant or solvent under reaction conditions.[5]
-
Sintering (Thermal Degradation): Exposure to high temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst, thereby lowering its overall activity.[3][6]
Q3: Can I regenerate my deactivated catalyst?
Yes, regeneration is often possible, but its success depends on the deactivation mechanism.[1]
-
For Coking/Fouling: A deactivated catalyst can often be regenerated by a controlled oxidative treatment (calcination) to burn off the carbonaceous deposits, followed by a reduction step to restore the active metallic phase.[1]
-
For Reversible Poisoning: Some poisons can be removed by washing or thermal treatment.
-
For Sintering or Irreversible Poisoning: Deactivation by sintering or strong, irreversible poisoning (e.g., by heavy metals like lead or mercury) is generally permanent, and the catalyst must be replaced.[5][6]
Q4: What is Pearlman's catalyst, and when should I consider using it?
Pearlman's catalyst is Palladium Hydroxide on carbon (Pd(OH)₂/C). It is often considered a more active and robust catalyst than Palladium on carbon (Pd/C) for many hydrogenations.[2][7] You should consider using it if you are experiencing sluggish or incomplete reactions with standard Pd/C, as it can sometimes overcome mild catalyst poisoning and is particularly effective for removing protecting groups.[7]
Q5: How critical is the solvent choice and quality?
Solvent choice is critical for both reaction performance and catalyst stability. Polar solvents like ethanol and methanol are commonly used and generally work well.[7] However, the solvent must be of high purity. Impurities within the solvent can act as catalyst poisons. Furthermore, the solvent can influence the reaction pathway; for instance, acidic solvents like acetic acid can facilitate certain deprotection reactions but may also promote side reactions or catalyst leaching.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve specific issues encountered during 2,3-DHF hydrogenation.
Guide 1: Diagnosing and Resolving Low or No Conversion
A lack of conversion is a critical issue that requires a systematic approach to diagnose. Follow the workflow below to identify the root cause.
Caption: Troubleshooting workflow for low conversion in 2,3-DHF hydrogenation.
| Problem Symptom | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Sudden reaction failure with a new batch of reagent. | Catalyst Poisoning | Analyze starting materials and solvent for impurities (e.g., using GC-MS for organic impurities, or specific tests for sulfur). Review the purity specifications of the hydrogen gas.[1] | Purify reactants and solvent (e.g., distillation, passing through activated alumina). Use a guard bed to remove poisons before the reactor.[1][3] |
| Reaction fails even with purified reagents. | Improper Catalyst Handling/Activation | Review your standard operating procedures for catalyst handling. Ensure the catalyst was not unduly exposed to air if it is pyrophoric (e.g., Pd/C).[8] Check if the catalyst is from an old or improperly stored bottle.[7] | Use a fresh bottle of catalyst.[7] Ensure proper inert atmosphere techniques are used during catalyst transfer. |
| Reaction is sluggish or stalls partway. | Insufficient Hydrogen Mass Transfer or Low Pressure | Check for vigorous stirring to ensure good gas-liquid mixing.[7] Verify the integrity of the hydrogen balloon or the pressure reading on the reactor. A leaky system will prevent the reaction from going to completion.[2] | Increase stirring speed. For stubborn reactions, move to a high-pressure reactor (e.g., a Parr shaker) to increase hydrogen availability.[2][7] |
| Reaction works but is very slow. | Low Intrinsic Catalyst Activity | The chosen catalyst (e.g., 5% Pd/C) may not be active enough for your specific substrate or conditions. | Switch to a more active catalyst such as 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[7] Consider increasing the reaction temperature, but monitor for side products.[7] |
Guide 2: Addressing Gradual Catalyst Deactivation
This guide focuses on deactivation that occurs over multiple cycles, a common issue in process development and manufacturing.
Caption: The three primary mechanisms of catalyst deactivation.
To select the correct regeneration strategy, it is crucial to understand why the catalyst deactivated.
| Analytical Technique | Information Provided | Indication of Deactivation Mechanism |
| Nitrogen Adsorption (BET) | Surface area and pore size distribution.[9] | Sintering: Significant decrease in surface area. Fouling: Decrease in pore volume and surface area.[9] |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature.[9] | Fouling/Coking: Significant weight loss upon heating in an oxidizing atmosphere corresponds to the combustion of carbonaceous deposits. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states.[5][9] | Poisoning: Detection of elements like S, N, P, Cl, or heavy metals on the catalyst surface. |
| Transmission Electron Microscopy (TEM) | Visualization of metal particle size and distribution.[6] | Sintering: Increase in the average metal particle size compared to the fresh catalyst.[6] |
This protocol is intended for catalysts deactivated by carbonaceous deposits (coking).
Materials:
-
Spent (coked) Pd/C catalyst
-
Suitable solvent (e.g., ethanol, acetone)
-
Deionized water
-
Filtration apparatus
-
Tube furnace with temperature control
-
Gases: Inert gas (N₂ or Ar), dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂), dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂)
Procedure:
-
Catalyst Recovery and Washing: After the hydrogenation reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove any adsorbed organic residues. Follow with a wash using hot deionized water.[1]
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). Slowly ramp the temperature to 300-400°C and hold for 2-4 hours to burn off the carbonaceous deposits. Caution: This process is exothermic and must be done with care in a diluted oxygen stream to avoid uncontrolled temperature spikes that could cause sintering.[1]
-
Reduction: After calcination, cool the catalyst to below 100°C under an inert gas stream. Reduce the catalyst by switching the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) and slowly heating to an appropriate temperature (e.g., 200-300°C) for 2-4 hours.[1]
-
Passivation and Storage: Cool the catalyst to room temperature under an inert gas. Carefully passivate the catalyst surface if it is to be handled in air, or store it under an inert atmosphere. The regenerated catalyst should be tested on a small scale to confirm the recovery of its activity.
Part 3: References
-
Martin, A. et al. (2025). Deactivation of supported copper metal catalysts for hydrogenation reactions. ResearchGate. Available at: --INVALID-LINK--
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. Available at: --INVALID-LINK--
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. Available at: --INVALID-LINK--
-
Lee, J. et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: --INVALID-LINK--
-
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: --INVALID-LINK--
-
Thakkar, H. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Available at: --INVALID-LINK--
-
BenchChem. (2025). Catalyst poisoning issues in dicyclononane hydrogenation. Available at: --INVALID-LINK--
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Available at: --INVALID-LINK--
-
Infinity Catalyst. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Catalyst Deactivation Mechanism Analysis. Available at: --INVALID-LINK--
-
Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Available at: --INVALID-LINK--
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. mdpi.com [mdpi.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. alfachemic.com [alfachemic.com]
Technical Support Center: Enhancing Intermediate Stability in Multi-Step 2,3-Dihydrofuran Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3-dihydrofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of multi-step syntheses of this important heterocyclic motif. 2,3-Dihydrofurans are key structural units in numerous biologically active natural products and pharmaceuticals.[1][2] However, their synthesis is often plagued by challenges related to the stability of reactive intermediates.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, with a focus on one of the most powerful yet sensitive methods: the rhodium-catalyzed reaction between an α-diazoketone and a vinyl ether. We will explore the causality behind experimental choices to help you optimize your reaction conditions, stabilize critical intermediates, and maximize your yield of the desired product.
Core Reaction Pathway: Rh(II)-Catalyzed [3+2] Annulation
The synthesis of 2,3-dihydrofurans from α-diazoketones and vinyl ethers proceeds through a catalytic cycle involving several transient intermediates. The stability and reactivity of these intermediates are paramount to the success of the reaction. The generally accepted mechanism involves the formation of a rhodium carbene, which then reacts with the vinyl ether to form a carbonyl ylide or an oxonium ylide intermediate, followed by cyclization.[2][3]
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dihydrofuran and 2,5-Dihydrofuran for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, dihydrofurans serve as versatile building blocks in the synthesis of a myriad of complex organic molecules, including natural products and pharmaceuticals. Among these, the isomers 2,3-dihydrofuran and 2,5-dihydrofuran present distinct reactivity profiles dictated by the placement of the double bond within the five-membered ring. This guide provides an in-depth, objective comparison of their performance in key chemical transformations, supported by available experimental data, to empower researchers in making informed decisions for their synthetic strategies.
I. Structural and Electronic Properties: The Foundation of Reactivity
The fundamental difference between this compound and 2,5-dihydrofuran lies in the electronic nature of their respective double bonds.
-
This compound possesses an enol ether functionality. The lone pair of electrons on the oxygen atom can participate in resonance with the π-system of the double bond, increasing the electron density of the alkene. This makes the double bond particularly nucleophilic and susceptible to attack by electrophiles.
-
2,5-Dihydrofuran , in contrast, has an isolated double bond, electronically akin to a typical cyclic alkene. The oxygen atom's influence is primarily inductive, withdrawing electron density from the adjacent saturated carbons.
Thermodynamic studies indicate that This compound is the more stable isomer . The enthalpy of formation of this compound is lower than that of 2,5-dihydrofuran, a difference attributed to the stabilizing conjugation in the enol ether system.
II. Comparative Reactivity in Electrophilic Additions
The differing electronic landscapes of the two isomers manifest in their distinct behaviors toward electrophiles.
A. Bromination: A Tale of Two Pathways
The reaction with bromine (Br₂) showcases a stark contrast in the reactivity of the two dihydrofurans.
This compound: The electron-rich double bond of this compound readily reacts with bromine. However, instead of a simple addition, a fascinating ring-opening cascade can occur, particularly in the presence of a mild base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and with N-bromosuccinimide (NBS) as the bromine source. This unexpected reactivity leads to the formation of α,α-dibromoketone derivatives, which can be further oxidized to valuable 1,2-diketo building blocks[1]. Mechanistic studies suggest that the presence of moisture may play a role in this ring-opening process.
2,5-Dihydrofuran: In contrast, the bromination of 2,5-dihydrofuran is expected to proceed via a more conventional electrophilic addition mechanism, similar to other cyclic alkenes. The reaction likely involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the trans-1,2-dibromotetrahydrofuran.
Experimental Protocol: Electrophilic Bromination of a this compound Derivative (Ring Opening)
-
Reactants: A solution of a this compound derivative (1 equivalent) and DABCO (0.2 equivalents) in dichloromethane.
-
Reagent: N-Bromosuccinimide (2.5 equivalents).
-
Procedure: To the solution of the dihydrofuran and DABCO at 25 °C in the absence of light, add N-bromosuccinimide. Stir the resulting mixture at the same temperature for 3 hours. Quench the reaction with a saturated aqueous solution of Na₂SO₃. Dilute with water and extract with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the ring-opened product.
Diagram: Proposed Mechanism for Electrophilic Bromination of this compound Leading to Ring Opening
Caption: Proposed mechanism for the ring-opening bromination of this compound.
B. Hydrobromination: Regioselectivity as a Key Differentiator
The addition of hydrogen bromide (HBr) to the dihydrofuran isomers is expected to follow different regiochemical pathways.
This compound: As an enol ether, the addition of HBr to this compound is predicted to follow Markovnikov's rule. Protonation of the double bond will occur at the C3 position to generate a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by the bromide ion at the C2 position will yield 2-bromotetrahydrofuran.
2,5-Dihydrofuran: The hydrobromination of 2,5-dihydrofuran, an unsubstituted cyclic alkene, is also expected to follow Markovnikov's rule, leading to the formation of 3-bromotetrahydrofuran. The reaction proceeds through a secondary carbocation intermediate.
Table 1: Predicted Products of Electrophilic Addition Reactions
| Reactant | Reagent | Major Product | Predicted Mechanism |
| This compound | Br₂/NBS, DABCO | Ring-opened α,α-dibromoketone | Electrophilic addition followed by ring opening |
| 2,5-Dihydrofuran | Br₂ | trans-2,3-Dibromotetrahydrofuran | Electrophilic addition via bromonium ion |
| This compound | HBr | 2-Bromotetrahydrofuran | Markovnikov addition via oxocarbenium ion |
| 2,5-Dihydrofuran | HBr | 3-Bromotetrahydrofuran | Markovnikov addition via secondary carbocation |
III. Cycloaddition Reactions: A Tale of Dienes and Dienophiles
The behavior of the dihydrofuran isomers in cycloaddition reactions, particularly the Diels-Alder reaction, is influenced by their electronic and structural properties.
This compound: The electron-rich double bond of this compound makes it an excellent dienophile in normal-electron-demand Diels-Alder reactions, reacting readily with electron-poor dienes. Conversely, it is a poor diene itself.
2,5-Dihydrofuran: Possessing a less electron-rich double bond, 2,5-dihydrofuran is a less reactive dienophile than its isomer. However, the conjugated system in furan is known to be a reluctant diene in Diels-Alder reactions due to its aromatic character. The disruption of this aromaticity is energetically unfavorable. Since 2,5-dihydrofuran lacks this aromatic stabilization, it is expected to be a more reactive diene than furan, readily participating in [4+2] cycloadditions with electron-poor dienophiles such as maleic anhydride or N-phenylmaleimide.
Experimental Protocol: Diels-Alder Reaction of Furan with N-Phenylmaleimide
-
Reactants: Furan and N-phenylmaleimide.
-
Procedure: Dissolve N-phenylmaleimide (56 mg) in furan (0.50 mL). Allow the mixture to stand for at least 20 hours. The resulting white, solid product can be separated by filtration and washed with diethyl ether[2]. The product can be purified by chromatography on silica gel.
Diagram: Diels-Alder Reactivity Comparison
Caption: Contrasting roles of the dihydrofuran isomers in Diels-Alder reactions.
IV. Summary of Comparative Reactivity
The distinct electronic nature of the double bond in this compound (enol ether) and 2,5-dihydrofuran (isolated alkene) governs their chemical reactivity.
Table 2: Summary of Reactivity Comparison
| Reaction Type | This compound | 2,5-Dihydrofuran | Key Differentiator |
| Electrophilic Addition | Highly reactive, prone to ring-opening with Br₂. Follows Markovnikov addition with HBr. | Moderately reactive, undergoes standard addition reactions. Follows Markovnikov addition with HBr. | Electronic nature of the double bond and stability of intermediates. |
| Diels-Alder Reaction | Acts as an electron-rich dienophile. | Acts as a reactive diene (more so than furan). | Role in the [4+2] cycloaddition. |
V. Conclusion
The choice between this compound and 2,5-dihydrofuran in a synthetic sequence is a critical decision that hinges on the desired transformation. This compound's enol ether character makes it an ideal substrate for reactions requiring a highly nucleophilic double bond and allows for unique ring-opening transformations. In contrast, 2,5-dihydrofuran behaves as a more conventional cyclic alkene and a reactive diene, offering a reliable platform for standard electrophilic additions and Diels-Alder reactions. A thorough understanding of these nuanced differences in reactivity is paramount for the efficient and strategic design of complex molecular architectures in drug discovery and development.
References
A Comparative Guide to Cyclic Enol Ethers in Synthesis: 2,3-Dihydrofuran vs. The Field
Introduction
Cyclic enol ethers are a class of indispensable building blocks in modern organic synthesis. Their unique electronic structure, characterized by an electron-rich carbon-carbon double bond adjacent to an oxygen atom, imparts a distinct reactivity profile that synthetic chemists have harnessed for decades. Among these, 2,3-dihydrofuran (2,3-DHF) stands out as a versatile five-membered heterocycle, yet its application profile often diverges significantly from its structural cousins like 2,5-dihydrofuran (2,5-DHF) and the highly popular six-membered analogue, 3,4-dihydro-2H-pyran (DHP).
This guide provides an in-depth comparison of the synthetic utility of this compound against other prominent cyclic enol ethers. We will move beyond simple definitions to explore the nuanced differences in their reactivity, stability, and strategic applications in the synthesis of complex molecules, from pharmaceuticals to natural products. For researchers, scientists, and drug development professionals, understanding these subtleties is paramount for making informed decisions in synthetic design and execution.
Structural and Physicochemical Properties: The Foundation of Reactivity
The fundamental differences in the reactivity of cyclic enol ethers stem from their distinct structural and electronic properties. Ring size and the position of the double bond dictate bond angles, ring strain, and the degree of interaction between the oxygen lone pairs and the π-system.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound (2,3-DHF) | 70.09[1] | 54.6[1] | 0.927[1][2] | |
| 2,5-Dihydrofuran (2,5-DHF) | 70.09[3] | 67.4[3] | 0.946[3] | |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12[4][5] | 86[4][5][6] | 0.922[4][5][6] |
2,3-DHF is a classic enol ether, where the oxygen atom directly participates in resonance with the double bond, making the β-carbon highly nucleophilic.[2] In contrast, 2,5-DHF is a vinyl ether, but the double bond is symmetrically placed, leading to a different reactivity pattern, often involving reactions that leverage its utility in ring-closing metathesis.[7][8] DHP, being a six-membered ring, is less strained and its enol ether functionality is sterically more accessible, a key reason for its widespread use.[5]
Caption: Structural comparison of common cyclic enol ethers.
Comparative Reactivity Profiles
The subtle structural variations manifest as profound differences in chemical behavior, dictating the strategic role each heterocycle plays in a synthetic campaign.
Protecting Group Chemistry: The Domain of DHP
The most significant divergence in application is the use of DHP for the protection of alcohols. The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether.[6][9][10] This strategy is a cornerstone of multi-step synthesis.[9]
Causality of Experimental Choice: The resulting THP ether is an acetal, which is stable to a wide array of non-acidic conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents.[9][11] Its popularity stems from this broad stability profile and the ease of its removal with dilute aqueous acid.[6][9] While 2,3-DHF can, in principle, react with alcohols to form an acetal, the resulting 2-alkoxy-tetrahydrofuran is generally more acid-labile and prone to side reactions, making it a less reliable protecting group.
Caption: Mechanism of THP protection of alcohols using DHP.[9][10]
Cycloaddition Reactions: A Playground for this compound
While DHP is the king of protecting groups, 2,3-DHF excels as a versatile partner in cycloaddition reactions. Its electron-rich double bond makes it an excellent reactant in transformations that build cyclic frameworks.
-
[4+2] Cycloadditions (Diels-Alder): 2,3-DHF is a highly reactive dienophile. Its reaction with dienes provides a rapid entry into complex, oxygenated six-membered rings, which are common motifs in natural products. The endo-selectivity often observed provides a powerful tool for stereocontrol.
-
[2+2] Cycloadditions: Photochemical and metal-catalyzed [2+2] cycloadditions with alkenes or carbonyls yield cyclobutane-fused tetrahydrofurans.[12][13] These strained ring systems are valuable intermediates for subsequent ring-expansion or ring-opening reactions.
-
[3+2] Cycloadditions: 2,3-DHF can react with 1,3-dipoles like nitrile oxides or azomethine ylides to construct five-membered heterocyclic rings fused to the tetrahydrofuran core.
DHP also participates in cycloadditions, particularly inverse-electron-demand Diels-Alder reactions, but the higher reactivity and broader scope of 2,3-DHF in various cycloaddition manifolds make it a more versatile building block for diversity-oriented synthesis.[14]
Rearrangements and Related Transformations
The furan nucleus is central to one of the most elegant name reactions in organic synthesis: the Piancatelli rearrangement.[15] This acid-catalyzed transformation of a 2-furylcarbinol into a 4-hydroxycyclopentenone showcases the latent functionality within the furan ring system.[16][17]
Caption: Key stages of the Piancatelli Rearrangement.[15][16]
Applications in Natural Product Synthesis
The choice between these heterocycles is often dictated by the overall synthetic strategy toward a complex target.
-
This compound is frequently employed when the tetrahydrofuran ring itself is a core structural element of the target molecule or when its double bond is used to construct an adjacent ring. Its use in the synthesis of carbazole-containing natural products like murrayafoline A highlights its role as a reactive building block for constructing complex polycyclic systems.[18]
-
3,4-Dihydro-2H-pyran is overwhelmingly used as a means to temporarily mask a hydroxyl group while other, more sensitive transformations are carried out elsewhere in the molecule. Its application is ubiquitous across syntheses of steroids, prostaglandins, and macrolides.[11]
-
2,5-Dihydrofuran serves as a crucial precursor for creating substituted tetrahydrofurans, which are prevalent in natural products like the annonaceous acetogenins.[7][8] Ring-closing metathesis (RCM) is a dominant strategy for synthesizing the 2,5-DHF core en route to these targets.[7][8]
Experimental Protocols
To illustrate the practical differences in handling and reactivity, detailed protocols for a representative reaction of DHP and 2,3-DHF are provided below.
Protocol 1: Protection of a Primary Alcohol using 3,4-Dihydro-2H-pyran (DHP)
This protocol describes the formation of a THP ether, a standard procedure for protecting alcohols. The choice of p-toluenesulfonic acid (p-TsOH) as a catalyst is strategic; it is a mild, effective, and easily handled solid acid.[9] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and unreactive.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol) (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[9]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)[9]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) and anhydrous DCM (to make a ~0.5 M solution).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution, followed by the catalytic amount of p-TsOH·H₂O (0.02 equiv).
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude THP ether can often be used without further purification, or it can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Heck Reaction of this compound
This protocol demonstrates the use of 2,3-DHF as a coupling partner in a C-C bond-forming reaction. The Heck reaction allows for the arylation of the enol ether, creating a 2-aryl-2,3-dihydrofuran, a valuable synthetic intermediate.[19] The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle.
Materials:
-
This compound (1.5 equiv)
-
Aryl Iodide (e.g., Iodobenzene) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: To a Schlenk flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by triethylamine (2.0 equiv) and this compound (1.5 equiv) via syringe. Triethylamine acts as the base to regenerate the active Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C). Monitor the reaction by TLC or GC-MS until the aryl iodide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-2,3-dihydrofuran.
Conclusion and Future Outlook
While both this compound and 3,4-dihydro-2H-pyran are foundational reagents in the synthetic chemist's toolkit, they occupy distinct and complementary roles. DHP's legacy is firmly cemented as the premier choice for alcohol protection due to the stability and reliability of the THP ether. In contrast, this compound's value lies in its identity as a reactive and versatile C4 building block. Its electron-rich olefinic bond is primed for participation in a host of cycloaddition and carbon-carbon bond-forming reactions, providing elegant and efficient pathways to complex molecular architectures.
The continued development of asymmetric catalysis will undoubtedly unlock new stereoselective transformations for these heterocycles.[20][21][22] Enantioselective cycloadditions with 2,3-DHF and the development of chiral protecting groups derived from DHP are active areas of research. As the demand for synthetic efficiency and molecular complexity grows, a deep, mechanistic understanding of when and why to choose one cyclic enol ether over another will remain a critical skill for all practitioners of chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. 2,5-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 4. Dihydropyran (DHP) [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 15. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 16. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enantioselective synthesis of cyclic enol ethers and all-carbon quaternary stereogenic centers through catalytic asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asymmetric synthesis of cyclic hydroxy ketones derived from enol ethers via sharpless asymmetric dihydroxylation. A study in the correlation of the enol ether chain length and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT and Computational Studies of 2,3-Dihydrofuran Reaction Pathways
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount for designing novel synthetic routes and developing new therapeutic agents. 2,3-Dihydrofuran, a key structural motif in many biologically active molecules, presents a rich landscape of chemical reactivity. This guide provides an in-depth comparison of reaction pathways for this compound, leveraging the power of Density Functional Theory (DFT) and other computational methods to elucidate mechanistic details that are often challenging to probe experimentally.
This document moves beyond a simple recitation of computational protocols. It aims to provide a cohesive narrative, explaining the rationale behind methodological choices and offering insights into the interpretation of computational data. By grounding theoretical models in experimental observations, we can build a robust and predictive understanding of this compound's reactivity.
The Computational Lens: Why DFT is a Powerful Tool for Reaction Mechanism Studies
Density Functional Theory has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it particularly well-suited for studying the complex potential energy surfaces of organic reactions.[1] By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT allows for the efficient calculation of molecular geometries, energies, and other electronic properties. This enables the exploration of reaction coordinates, the identification of transition states, and the calculation of activation barriers and reaction energies, providing a quantitative framework for comparing different reaction pathways.
The choice of functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results.[2] For systems like this compound, hybrid functionals such as B3LYP are often a good starting point, as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of transition states.[3] Basis sets of at least double-zeta quality with polarization functions, such as 6-31G(d), are generally recommended to provide sufficient flexibility for describing the electronic structure of the reactants, intermediates, and transition states.[4] For more demanding calculations requiring higher accuracy, larger basis sets like the correlation-consistent sets from Dunning (e.g., cc-pVTZ) may be employed.[4]
Key Reaction Pathways of this compound: A Computational Comparison
The reactivity of this compound is dominated by the interplay of its enol ether functionality and the inherent strain of the five-membered ring. This leads to a variety of reaction pathways, including cycloadditions, ring-opening reactions, and reactions with radical species.
Cycloaddition Reactions: Exploring Periselectivity
Cycloaddition reactions are a cornerstone of organic synthesis, and this compound can participate in these reactions in several ways. DFT studies have been instrumental in understanding the periselectivity of these reactions, i.e., the competition between different cycloaddition modes (e.g., [2+2] vs. [4+2]).[5]
A key area of investigation has been the Diels-Alder reaction, where furan derivatives can act as dienes.[6] While furan itself is a relatively poor diene due to its aromatic character, the reduced double bond in this compound makes it more susceptible to cycloaddition. Computational studies have shown that the activation barriers for Diels-Alder reactions involving furan derivatives can be significantly influenced by substituents.[6]
For instance, in the reaction of dienylfurans with dimethyl acetylenedicarboxylate (DMAD), DFT calculations have been used to compare a concerted [8+2] cycloaddition pathway with stepwise pathways involving zwitterionic or diradical intermediates. These studies have highlighted that the relative energies of the different transition states determine the favored reaction pathway.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31+G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the desired reactants and products, an IRC calculation is performed.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., (U)B3LYP-D3/6-311+G(d,p)).
Ring-Opening Reactions: Unraveling Mechanistic Diversity
The strained five-membered ring of this compound makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or through thermal and photochemical processes.[7] Computational studies have been crucial in elucidating the often complex mechanisms of these transformations.
For example, an unexpected ring-opening of a this compound derivative at the C(4)-C(5) bond initiated by electrophilic bromination has been investigated.[8] Mechanistic studies, likely supported by computational analysis, suggested the involvement of moisture in the reaction. Another example is the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals to form 1-hydroxycarbazoles.[9] DFT calculations can be employed to model the coordination of the Lewis acid, the subsequent ring-opening to form an oxocarbenium ion intermediate, and the final intramolecular attack and aromatization steps.
In a different vein, cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been proposed to proceed through a [2+2]-cycloaddition pathway to form a metallacycle intermediate, followed by a β-oxygen elimination.[10] DFT models have been instrumental in rationalizing the stereochemical outcome by comparing the energy barriers of competing pathways.[10]
Caption: A generalized workflow for the computational investigation of competing reaction pathways.
Reactions with Radicals: Atmospheric and Combustion Chemistry
The reactions of this compound with radical species, particularly the hydroxyl radical (•OH), are of significant interest in atmospheric and combustion chemistry.[11][] These reactions typically proceed via hydrogen abstraction from the dihydrofuran ring or by addition of the radical to the double bond.
Theoretical studies on the reaction of OH radicals with tetrahydrofuran (THF), a saturated analog of this compound, have shown that the reaction can proceed through both direct and indirect abstraction pathways.[11][13] DFT calculations, often in conjunction with higher-level methods like CCSD(T), are used to compute the potential energy surfaces for these reactions.[13][14] The calculated rate coefficients can then be compared with experimental data obtained from techniques like laser flash photolysis coupled with laser-induced fluorescence (LIF).[15]
For this compound, the presence of the double bond introduces additional reaction channels, namely the addition of the OH radical. Computational studies can predict the regioselectivity of this addition (i.e., whether the radical adds to C2 or C3) by comparing the activation barriers for the two pathways.
| Reactant | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) | Computational Method | Reference |
| Tetrahydrofuran | 1.73 ± 0.23 | CCSD(T)/cc-pV(T,Q)Z//MP2/aug-cc-pVDZ | [13] |
| Furan | - | - | [15] |
| 2-Methylfuran | 7.31 ± 0.35 | - | [16] |
| 2,5-Dimethylfuran | 12.5 ± 0.4 | - | [16] |
Note: Experimental values are provided for comparison. The table highlights the need for further computational studies to provide theoretical rate coefficients for all listed compounds under consistent methodology.
Ozonolysis: A Case Study in Atmospheric Degradation
The reaction of this compound with ozone is another important atmospheric degradation pathway. Ozonolysis of alkenes proceeds through a 1,3-dipolar cycloaddition to form a primary ozonide (POZ), which then rapidly decomposes to a carbonyl compound and a Criegee intermediate (CI).[17][18]
Computational studies of alkene ozonolysis have provided detailed insights into the mechanism, including the conformational preferences of the primary ozonide and the branching ratios for the formation of different Criegee intermediates.[17][19][20] High-level computational methods are often required to accurately describe the electronic structure of these reactive intermediates.[17] For this compound, ozonolysis would lead to the formation of a Criegee intermediate and a formyl-containing compound, which can have significant implications for atmospheric chemistry.
Caption: The general mechanistic pathway for the ozonolysis of this compound.
Conclusion and Future Directions
DFT and other computational methods provide an indispensable toolkit for unraveling the complex reaction pathways of this compound. By enabling the detailed exploration of potential energy surfaces, these methods offer quantitative insights into reaction mechanisms, selectivity, and kinetics that complement and guide experimental studies. This guide has highlighted key areas of reactivity, including cycloadditions, ring-openings, and reactions with radicals, showcasing how computational chemistry can be applied to understand and predict the behavior of this important heterocyclic compound.
Future research in this area will likely focus on several key aspects:
-
More Complex Systems: Extending computational studies to more complex molecules containing the this compound moiety to understand how substituents and fused ring systems influence reactivity.
-
Dynamic Effects: Incorporating molecular dynamics simulations to go beyond static potential energy surfaces and explore the role of conformational dynamics and solvent effects on reaction outcomes.[5]
-
Machine Learning: Utilizing machine learning models trained on large datasets of computational and experimental results to accelerate the prediction of reaction outcomes and the discovery of new reaction pathways.
-
Tighter Integration with Experiment: Fostering closer collaborations between computational and experimental chemists to design experiments that can validate and refine theoretical models, leading to a more comprehensive and accurate understanding of chemical reactivity.[21]
By continuing to push the boundaries of computational chemistry, we can unlock new possibilities in the synthesis and application of this compound-containing molecules, with significant implications for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. research.vu.nl [research.vu.nl]
- 3. Density functional theory study of the cycloaddition reaction of furan derivatives with masked o-benzoquinones. Does the furan act as a dienophile in the cycloaddition reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 5. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions [escholarship.org]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 19. Computational Studies of the Atmospheric Chemistry of Alkene Ozonolysis Intermediates [acswebcontent.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Novel 2,3-Dihydrofuran Derivatives: An Orthogonal, Evidence-Based Approach
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrofuran scaffold is a privileged structure in medicinal chemistry and natural products, prized for its presence in a wide array of pharmacologically active compounds.[1] The synthesis of novel derivatives of this heterocycle is a critical task in drug discovery. However, the true value of a novel compound is only realized upon its unambiguous structural validation. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide provides a comprehensive framework for the structural elucidation of novel this compound derivatives. It is structured not as a rigid protocol but as a logical, evidence-based workflow. We will explore the core analytical techniques, emphasizing an orthogonal strategy —the use of multiple, independent methods that rely on different physicochemical principles to build an irrefutable case for a proposed structure.[2][3]
The Orthogonal Validation Strategy: A Pillar of Scientific Integrity
Relying on a single analytical technique is a precarious approach. A single piece of data, however compelling, can be misleading. An orthogonal approach, conversely, provides a self-validating system where each technique corroborates the others, dramatically increasing confidence in the final structural assignment.[4][5] For a novel this compound derivative, the primary orthogonal pillars are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when achievable, Single Crystal X-ray Crystallography.
Primary Validation Techniques: A Comparative Analysis
The three primary techniques provide distinct and complementary information about a molecule's structure. Their judicious application is the cornerstone of modern small molecule characterization.
| Technique | Principle | Information Gained | Key Strengths & Causality |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Why it's essential: NMR is unparalleled for mapping the precise bonding arrangement (constitution) and 3D orientation of atoms (configuration/conformation) in solution.[1][2] |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of ions in a vacuum | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Why it's essential: MS provides the fundamental molecular formula, a critical first check. Fragmentation patterns offer puzzle pieces about the molecule's substructures.[6] |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice | Unambiguous 3D atomic coordinates, bond lengths, bond angles. | Why it's the "gold standard": It provides a direct, high-resolution image of the molecule's structure in the solid state, resolving any ambiguities from spectroscopic methods.[7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[1] For a this compound derivative, a suite of experiments is necessary to build a complete picture.
Key NMR Experiments & Their Purpose:
-
¹H NMR (Proton): This is the initial, fundamental experiment. It reveals the number of distinct proton environments, their relative ratios (integration), and their coupling patterns (multiplicity), which indicates neighboring protons. For a this compound, one would expect to see signals for the vinylic, allylic, and aliphatic protons on the core ring system, in addition to any substituents.
-
¹³C NMR (Carbon): Provides a count of the unique carbon atoms in the molecule. The chemical shift values indicate the type of carbon (e.g., C=C, C-O, C=O, aliphatic). This is crucial for confirming the carbon backbone of the dihydrofuran ring and its substituents.[9]
-
2D NMR - COSY (Correlation Spectroscopy): This experiment is indispensable. It maps all ¹H-¹H coupling correlations, definitively showing which protons are adjacent to each other. This allows for the tracing of proton networks through the molecule, for example, connecting the protons at C3, C4, and C5 of the dihydrofuran ring.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It is the primary method for assigning carbon resonances and acts as a powerful validation checkpoint for the ¹H and ¹³C assignments.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is arguably the most critical experiment for piecing together the final structure. It connects molecular fragments that are not directly linked by proton-proton coupling, such as connecting a substituent to its position on the dihydrofuran ring or bridging quaternary carbons.
The logical workflow of these experiments provides a robust, self-consistent dataset for determining the complete covalent structure of the molecule.
Visualizing the NMR Validation Workflow
The following diagram illustrates how different NMR experiments are integrated to build a complete molecular structure from individual fragments.
Caption: Integrated workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming the Formula
While NMR builds the molecular skeleton, mass spectrometry confirms its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory experiment. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can measure the mass of the molecular ion to within a few parts per million (ppm).[2][6] This high accuracy allows for the unambiguous determination of the molecule's elemental formula (e.g., C₁₀H₁₂O₂ vs. C₁₁H₁₆O), which is a critical validation step that NMR alone cannot provide.
-
Tandem MS (MS/MS): In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the molecule's structure, often corroborating the connectivity determined by NMR.[6][10] For example, the loss of a known substituent as a neutral fragment can help confirm its identity and attachment point.
Single Crystal X-ray Crystallography: The Definitive Answer
When a high-quality single crystal can be grown, X-ray crystallography provides the most definitive structural evidence possible.[7] It generates a 3D model of the molecule, showing the precise spatial arrangement of every atom, including bond lengths, bond angles, and absolute stereochemistry.
Causality Behind the Method: The technique works by directing a beam of X-rays onto a crystal; the regular arrangement of atoms in the crystal lattice diffracts the X-rays into a unique pattern of reflections.[8] By analyzing the positions and intensities of these reflections, a 3D electron density map can be calculated, from which the atomic structure is derived.[7]
Limitations: The primary and often most difficult step is growing a suitable crystal.[8][11] The crystal must be a single, non-twinned specimen, typically larger than 0.1 mm, and free of significant internal defects.[8] Many novel compounds, particularly oils or amorphous solids, may resist crystallization attempts.
Visualizing the Overall Validation Process
The following diagram shows the logical flow from a newly synthesized compound to a fully validated structure, highlighting the orthogonal nature of the key techniques.
Caption: Orthogonal workflow for validating a novel chemical structure.
Experimental Protocols
Trustworthy data comes from robust, well-executed protocols. The following are generalized, self-validating procedures for the key spectroscopic techniques.
Protocol 1: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical to ensure the sample is fully dissolved and its signals do not obscure analyte peaks.
-
Self-Validation: Use a solvent with a known residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) for chemical shift calibration. This ensures data consistency across experiments.
-
-
Data Acquisition (400 MHz+ Spectrometer):
-
Tune and shim the probe to ensure high resolution and correct peak shapes.
-
Acquire a standard ¹H spectrum with sufficient signal-to-noise (typically 16-64 scans).
-
Acquire a broadband proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, especially for quaternary carbons.
-
Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters according to instrument manufacturer guidelines to ensure high-quality, artifact-free data.
-
-
Data Processing & Analysis:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin).
-
Calibrate the ¹H spectrum to the residual solvent peak. Calibrate the ¹³C spectrum using the same solvent signal (indirect referencing).
-
Integrate the ¹H spectrum and analyze multiplicities.
-
Systematically pick and analyze cross-peaks in all 2D spectra to build connectivity maps.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation:
-
Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[6]
-
Self-Validation: Prepare a separate blank sample (solvent only) to identify background ions.
-
-
Instrument Calibration & Setup:
-
Calibrate the mass spectrometer immediately prior to the run using a known calibration standard. This is critical for achieving high mass accuracy.
-
Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and strong ion signal for your analyte via direct infusion.[6]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
Ensure the data is acquired in profile mode with a high number of transients to allow for accurate mass measurement.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the instrument's software to calculate the elemental formula based on the accurate mass measurement. The calculated mass should be within 5 ppm of the theoretical mass for the proposed formula.[2]
-
Conclusion
The structural validation of a novel this compound derivative is a systematic process of evidence accumulation. It relies on an orthogonal strategy where the rich connectivity data from a suite of NMR experiments is corroborated by the definitive elemental formula from HRMS. When possible, the unambiguous 3D structure from X-ray crystallography provides the ultimate confirmation. By following this logical, multi-faceted approach, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. imreblank.ch [imreblank.ch]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Senior Application Scientist's Guide to Catalytic Systems for 2,3-Dihydrofuran Arylation
Introduction: The Strategic Importance of Arylated Dihydrofurans
The 2-aryl-2,3-dihydrofuran scaffold and its isomers are privileged structures in medicinal chemistry and materials science. Their prevalence in biologically active molecules necessitates synthetic methods that are not only efficient but also highly selective. The direct arylation of 2,3-dihydrofuran (DHF), an abundant feedstock, presents a powerful and atom-economical route to these valuable compounds. However, the reaction is complicated by challenges of regioselectivity—controlling the position of the aryl group and the location of the double bond—and, for chiral applications, enantioselectivity.
This guide provides a comparative analysis of the primary catalytic systems developed for this transformation. We will move beyond a simple recitation of catalysts and yields to dissect the mechanistic underpinnings that govern their performance, offering researchers the insights needed to select and optimize a system for their specific synthetic goals.
The Foundational Approach: Palladium-Catalyzed Heck Arylation
The Mizoroki-Heck reaction is the cornerstone of DHF arylation, providing the initial and most extensively studied pathway.[1][2] The reaction couples DHF with an aryl halide or triflate via a palladium catalyst, typically cycling between Pd(0) and Pd(II) oxidation states.[3][4] The choice of palladium precursor, ligand, and additives critically dictates the reaction's outcome.
Mechanism of the Heck Reaction with this compound
The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form an Ar-Pd(II)-X intermediate.[2]
-
Coordination & Migratory Insertion: DHF coordinates to the palladium center, followed by syn-migratory insertion of the alkene into the Ar-Pd bond. This step forms a new carbon-carbon bond and establishes the initial regiochemistry.
-
β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride species and releasing the arylated dihydro- or tetrahydrofuran product. This step is often reversible and is the primary determinant of the final product distribution.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the H-Pd(II)-X species, completing the catalytic cycle.
Comparative Analysis of Palladium Systems
The "best" palladium catalyst is highly dependent on the desired outcome, particularly the choice between the thermodynamically stable 2-aryl-2,3-dihydrofuran and the kinetically favored 2-aryl-2,5-dihydrofuran isomer.
-
Palladium Precursors: Studies have shown that the choice of palladium precursor significantly impacts conversion rates. In a comparative study involving various precursors like Pd₂(dba)₃, Pd(acac)₂, and PdCl₂(cod), the dimeric complex [PdCl(allyl)]₂ consistently provided the highest conversions of iodobenzene, reaching up to 74.5% for arylated products.[1][5] This efficiency is often attributed to its facile reduction to the active Pd(0) species under reaction conditions.
-
Ligand Control of Regioselectivity: The ligand is arguably the most powerful tool for controlling selectivity.
-
Bulky Neopentyl Phosphines: Ligands such as di-tert-butylneopentylphosphine (DTBNpP) and trineopentylphosphine (TNpP) offer remarkable, complementary control. DTBNpP strongly favors the formation of the 2-aryl-2,3-dihydrofuran product through isomerization, whereas the bulkier TNpP ligand shuts down this pathway, leading selectively to the 2-aryl-2,5-dihydrofuran isomer.[2][6] This divergence stems from the steric hindrance around the metal center, which influences the accessibility of intermediates required for the isomerization process.
-
Chiral Bisphosphines for Asymmetry: For enantioselective synthesis, chiral ligands like (R)-BINAP are employed. These reactions often produce the 2-aryl-2,3-dihydrofuran product with high enantiomeric excess (ee).[7]
-
-
The Role of Additives: Ionic Liquids: The addition of chiral ionic liquids (CILs) has been shown to dramatically increase conversion values.[8] For instance, using L-prolinate or L-lactate based ionic liquids with various palladium precursors boosted product yields significantly, with 2-phenyl-2,3-dihydrofuran being the main product.[1][5] In asymmetric variants, tetrabutylammonium L-prolinate was used in a phosphine-free system to achieve excellent enantioselectivity (>99% ee).[9] The ionic liquids are believed to stabilize palladium nanoparticles, which act as a resting state and a source of the active soluble palladium species.[1][9]
Emerging Alternatives: Earth-Abundant Metal Catalysis
While palladium systems are robust, the cost and toxicity of palladium have driven the search for alternatives using more earth-abundant first-row transition metals.
Cobalt-Catalyzed Hydroarylation
A recent and significant development is the cobalt-catalyzed hydroarylation of DHF.[10] This method provides exclusive access to α-arylated tetrahydrofurans, a distinct and valuable product class not directly accessible via the Heck reaction.
-
Mechanism and Advantages: The reaction proceeds via a cobalt-hydride catalyzed mechanism. It boasts operational simplicity and mild reaction conditions (25 °C). Using CoBr₂(DME) as the catalyst with a phosphino-ferrocenyloxazoline (phosferrox) type ligand, α-arylated tetrahydrofurans were synthesized with high efficiency (up to 92% isolated yield) and exclusive α-regioselectivity.[10] This approach avoids the formation of unsaturated products and offers excellent functional group compatibility.
Nickel-Catalyzed C-H Arylation
Nickel catalysis provides a compelling strategy for forming C-C bonds, often through pathways involving radical intermediates.[11][12] Nickel-catalyzed oxidative arylation of C(sp³)–H bonds can be applied to ethers like tetrahydrofuran, demonstrating the potential for direct functionalization.[11] While less explored specifically for DHF compared to palladium, nickel systems offer a cost-effective alternative for C-H functionalization, and systems using NiCl₂(bpy) have proven effective for the C-H arylation of other heterocycles like benzofuran.[13]
Copper-Catalyzed Strategies
Copper catalysts are well-established for cross-coupling reactions, including C-O and C-N bond formation.[14][15] In the context of dihydrofurans, copper-mediated annulation of aryl ketones with aromatic olefins has been developed to access this compound derivatives through a presumed radical pathway.[16] This represents a fundamentally different synthetic strategy, building the ring system rather than functionalizing a pre-existing one.
Data-Driven Performance Comparison
The following table summarizes the performance of representative catalytic systems for the arylation of this compound, highlighting the distinct advantages of each approach.
| Catalyst System (Metal/Precursor/Ligand) | Arylating Agent | Base / Additive | Temp. (°C) | Product Type | Yield (%) | Selectivity (Regio/Enantio) | Ref. |
| Pd / [PdCl(allyl)]₂ / None | Iodobenzene | [Bu₄N][L-LAC] | 100 | 2-Aryl-2,3-DHF | 59.2 | Main Product | [1][5] |
| Pd / Pd(OAc)₂ / None | Iodobenzene | [NBu₄][L-PRO] | 100 | 2-Aryl-2,3-DHF | 52 | >99% ee | [9] |
| Pd / Pd(TFA)₂ / (R)-hexaMeOBiphep | Aryl triflate | Proton Sponge | 35 | 5-Aryl-2,3-DHF | 59 | 95:5 Regio, 97:3 er | [17] |
| Co / CoBr₂(DME) / Phosferrox L1 | 4-Iodobiphenyl | CsF / DEMS | 25 | α-Aryl-THF | 92 | Exclusive α-arylation | [10] |
Validated Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols are detailed to ensure they can be implemented as self-validating systems.
Protocol 1: Palladium-Catalyzed Asymmetric Heck Arylation
(Adapted from Morel et al., 2014 and Trzeciak et al., 2013)[1][9]
Objective: To synthesize (R)-2-phenyl-2,3-dihydrofuran with high enantioselectivity.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium L-prolinate ([NBu₄][L-PRO])
-
Iodobenzene
-
This compound (DHF)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and [NBu₄][L-PRO] (15.6 mg, 0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with dry argon three times.
-
Add anhydrous DMF (2 mL) via syringe.
-
Add this compound (152 µL, 2.0 mmol, 2 equiv).
-
Add iodobenzene (112 µL, 1.0 mmol, 1 equiv).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the title compound.
-
Analyze by ¹H NMR, ¹³C NMR, and chiral HPLC to determine yield and enantiomeric excess.
Protocol 2: Cobalt-Catalyzed Hydroarylation
(Adapted from Sun, Lu, & Fu, 2024)[10]
Objective: To synthesize 2-(biphenyl-4-yl)tetrahydrofuran.
Materials:
-
Cobalt(II) bromide dimethoxyethane complex (CoBr₂(DME))
-
Phosphino-ferrocenyloxazoline ligand (L1 as specified in the reference)
-
4-Iodobiphenyl
-
This compound (DHF)
-
Cesium fluoride (CsF)
-
Diethoxymethylsilane (DEMS)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, add CoBr₂(DME) (3.1 mg, 0.01 mmol, 10 mol%), the phosphino-ferrocenyloxazoline ligand (12 mol%), and CsF (45.6 mg, 0.3 mmol, 3 equiv) to a reaction vial.
-
Add anhydrous THF (0.6 mL).
-
Add 4-iodobiphenyl (28.0 mg, 0.1 mmol, 1 equiv).
-
Add this compound (15.2 µL, 0.2 mmol, 2 equiv).
-
Finally, add diethoxymethylsilane (DEMS) (50 µL, 0.3 mmol, 3 equiv).
-
Seal the vial and stir at 25 °C for 12 hours.
-
Upon completion, open the vial to air and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure product.
-
Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion and Future Outlook
The arylation of this compound is a mature field dominated by palladium catalysis, which offers a high degree of control over both regio- and enantioselectivity through careful selection of ligands and additives. The Heck reaction remains the workhorse for accessing unsaturated arylated dihydrofurans.
However, the landscape is evolving. The development of cobalt-catalyzed hydroarylation provides a novel and highly efficient route to saturated α-arylated tetrahydrofurans, complementing the existing methods.[10] Future research will likely focus on expanding the scope of earth-abundant metal catalysts, developing new ligands for even greater control, and exploring photocatalytic or electrocatalytic methods to perform these transformations under even milder and more sustainable conditions. For researchers and drug development professionals, understanding the mechanistic nuances of each catalytic system is key to unlocking the full potential of this versatile synthetic transformation.
References
- 1. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceinfo.com [scienceinfo.com]
- 3. byjus.com [byjus.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | Semantic Scholar [semanticscholar.org]
- 6. This compound synthesis [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed asymmetric Heck arylation of this compound – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations [dspace.mit.edu]
- 13. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
The Virtues of Constraint: A Comparative Guide to 2,3-Dihydrofuran Over Acyclic Vinyl Ethers in Synthesis
For the discerning researcher in organic synthesis, the choice of reagents is paramount, dictating the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the diverse class of enol ethers, 2,3-dihydrofuran (DHF) emerges as a superior building block in numerous applications when compared to its acyclic vinyl ether counterparts, such as ethyl vinyl ether or butyl vinyl ether. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the distinct advantages conferred by the cyclic nature of this compound.
At a Glance: Key Performance Advantages of this compound
| Feature | This compound | Acyclic Vinyl Ethers (e.g., Ethyl Vinyl Ether) | Advantage of this compound |
| Conformation | Rigid, s-cis conformation | Flexible, predominantly s-trans | Enhanced reactivity and predictable stereoselectivity in cycloadditions. |
| Stereoselectivity | High diastereoselectivity in cycloadditions | Lower and often variable stereoselectivity | The fixed geometry translates to superior facial selectivity. |
| Reactivity in [4+2] Cycloadditions | Highly reactive diene partner | Generally less reactive as a diene partner | Pre-organized conformation lowers the activation energy. |
| Protecting Group Stability | Forms a stable tetrahydropyranyl (THP)-like ether | Forms less stable acetals | The cyclic acetal is generally more robust to a wider range of reaction conditions. |
| Polymer Properties | Produces high Tg, strong thermoplastics | Typically produces polymers with lower Tg | The rigid backbone of poly(this compound) imparts desirable material properties. |
I. The Conformational Advantage in Cycloaddition Reactions
The most profound advantage of this compound lies in its constrained cyclic structure. Unlike acyclic vinyl ethers, which predominantly exist in a lower-energy s-trans conformation and must overcome an energetic barrier to adopt the reactive s-cis conformation, this compound is locked in a reactive, planar s-cis geometry.[1] This pre-organization for cycloaddition reactions has significant consequences for both reactivity and stereoselectivity.
A. Enhanced Reactivity in Diels-Alder Reactions
In [4+2] cycloaddition reactions, the diene must be in the s-cis conformation to react.[2] The energetic penalty for an acyclic vinyl ether to adopt this conformation translates to a higher activation energy and consequently, slower reaction rates. Conversely, this compound's fixed s-cis arrangement makes it an exceptionally reactive dienophile, readily participating in Diels-Alder reactions.[3]
B. Superior Stereochemical Control
The planar and rigid nature of the this compound ring provides a predictable and well-defined platform for facial selectivity in cycloaddition reactions. This leads to higher diastereoselectivity compared to the often-unpredictable outcomes with flexible acyclic vinyl ethers.[1][4] The incoming reagent approaches a less sterically hindered face, leading to a major diastereomer with high fidelity.
A compelling example is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. Studies have shown that the reaction of aromatic aldehydes with this compound proceeds with high endo selectivity.[5][6] This is attributed to the formation of a more stable biradical intermediate where the substituents adopt a pseudoequatorial position to minimize steric interactions.[5] In contrast, similar reactions with acyclic vinyl ethers can lead to mixtures of regioisomers and stereoisomers due to the flexibility of the vinyl ether.[5]
II. Enhanced Stability and Utility as a Protecting Group
The formation of a dihydrofuranyl ether as a protecting group for alcohols offers advantages over the acetals formed from acyclic vinyl ethers. While both are acetal-type protecting groups, the cyclic nature of the former imparts greater stability. This is analogous to the widely used tetrahydropyranyl (THP) protecting group derived from dihydropyran.[7][8]
The dihydrofuranyl group is generally stable to a wide array of non-acidic conditions, including organometallic reagents, hydrides, and basic conditions.[9] While acyclic vinyl ethers can also be used for alcohol protection, the resulting acetals are often more labile. The relative rates of hydrolysis show that cyclic acetals can be more stable than their acyclic counterparts under certain conditions.[10]
Experimental Protocol: Protection of a Primary Alcohol using this compound
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C, add this compound (1.5 equiv).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dihydrofuranyl ether by flash column chromatography.
III. Superior Polymer Properties
The field of polymer chemistry further highlights the advantages of this compound. Cationic polymerization of this compound yields poly(this compound) (PDHF), a thermoplastic with a high glass transition temperature (Tg) of around 135 °C.[8] This high Tg is a direct result of the rigid, cyclic repeating units in the polymer backbone. Recent research has demonstrated that high molecular weight PDHF exhibits high tensile strength and toughness, comparable to commercial polycarbonate, making it a promising biorenewable and degradable plastic.[2][8][9][11]
In contrast, the cationic polymerization of acyclic vinyl ethers typically produces polymers with much lower Tg values and softer, more amorphous properties. The flexibility of the acyclic side chains does not impart the same level of rigidity to the polymer backbone.
Diagram of Cationic Polymerization
Caption: Cationic polymerization of this compound.
A study on the cationic copolymerization of various vinyl ethers with this compound provides insight into their relative reactivities.[12][13] While both types of monomers can be polymerized, the distinct properties of the resulting polymers underscore the structural advantages of the cyclic monomer for creating robust materials.
IV. Unique Reactivity in Asymmetric Synthesis
The defined structure of this compound makes it a valuable scaffold in asymmetric synthesis. It can be functionalized to create chiral building blocks and participate in reactions with high levels of stereocontrol. For instance, catalytic asymmetric arylation of this compound has been achieved with high enantioselectivity.[14] The rigidity of the ring is crucial for the chiral catalyst to effectively differentiate between the two faces of the double bond. Such high levels of stereocontrol are often more challenging to achieve with conformationally flexible acyclic vinyl ethers.
Diagram of Asymmetric Arylation Workflow
Caption: Asymmetric arylation of this compound.
Conclusion
References
- 1. Diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(this compound): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of conformation on reactivity | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanistic Investigation of 2,3-Dihydrofuran Isomerization
Introduction: The Synthetic Versatility of a Dynamic Heterocycle
2,3-Dihydrofuran is a pivotal five-membered oxygen heterocycle that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its synthetic utility is profoundly influenced by its ability to undergo isomerization—a process that can be directed through thermal, photochemical, acid-catalyzed, or metal-catalyzed pathways. Understanding the intricate mechanisms governing these transformations is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies.
This guide provides a comparative analysis of the primary methods used to effect the isomerization of this compound and its derivatives. We will delve into the mechanistic underpinnings of each approach, supported by experimental data and computational insights, to offer a comprehensive resource for professionals in chemical research and development.
Unimolecular Isomerization: Thermal and Photochemical Pathways
The isomerization of this compound can proceed without a catalyst under thermal or photochemical conditions, often leading to ring-opened products or structural isomers. These pathways are fundamental to understanding the molecule's intrinsic reactivity.
Mechanistic Deep Dive: Pericyclic Reactions and Carbene Intermediates
Quantum chemical calculations have been instrumental in elucidating the potential energy surfaces for the unimolecular isomerization of this compound.[1][2] The primary thermal pathway involves a concerted[3][4]-hydrogen shift, leading to the formation of cyclopropanecarboxaldehyde.[5] This rearrangement is a key mechanistic step responsible for one of the major observed products in thermal studies.[5]
Computational studies using Density Functional Theory (DFT) have mapped the transition states and intermediates, confirming that direct ring scission is energetically unfavorable compared to pathways involving cyclic carbene intermediates that lead to products like CO and propyne.[6]
Photochemical isomerization introduces alternative reaction channels. Upon photoexcitation to the triplet state, this compound can undergo rearrangement to its isomer, 3-methylfuran, or dissociate into 3-methylcyclopropene and carbon monoxide.[7] Another photochemically accessible isomer is the highly strained "Dewar furan" (an oxabicyclo[2.1.0]pentene), which is thermally unstable and rapidly isomerizes to cycloprop-2-enecarbaldehyde.[8]
Logical Relationship: Thermal Isomerization Pathway
Caption: Fig. 1: Unimolecular thermal isomerization of this compound.
Comparative Performance
The primary challenge with uncatalyzed thermal or photochemical methods is the frequent lack of selectivity, leading to a mixture of products and, in some cases, extensive polymerization.[8] These methods are therefore more often studied for fundamental mechanistic understanding rather than for routine synthetic application.
| Method | Conditions | Major Products | Selectivity | Reference |
| Thermal | Gas Phase, >420°C | Furan, Cyclopropanecarboxaldehyde | Low | [8] |
| Photochemical | UV Irradiation | 3-Methylfuran, Polymer | Low | [7][8] |
Acid-Catalyzed Isomerization and Ring-Opening
Lewis and Brønsted acids are effective catalysts for promoting the isomerization and subsequent reactions of this compound derivatives, particularly those containing acetal functionalities.
Mechanistic Deep Dive: Oxonium Ion Intermediates
The mechanism of acid-catalyzed isomerization hinges on the protonation or coordination of a Lewis acid to the oxygen atom of the dihydrofuran ring, generating a reactive oxonium ion intermediate.[9][10] This intermediate facilitates the opening of the dihydrofuran ring. Subsequent intramolecular π-attack from an appended aromatic group, followed by elimination, can lead to benzannulated products like functionalized carbazoles or naphthalenes.[9][10] In the absence of an acid catalyst, no reaction is observed.[10]
Experimental Workflow: Acid-Catalyzed Benzannulation
Caption: Fig. 2: Workflow for Lewis acid-catalyzed ring-opening.
Comparative Performance of Lewis Acids
The choice of Lewis acid significantly impacts the efficiency of the ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals.[10]
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 0 | Toluene | 70 | 1 | 0 | [10] |
| Al(OTf)₃ | 10 | Toluene | 70 | 1 | 79 | [10] |
| Sc(OTf)₃ | 10 | Toluene | 70 | 1 | 71 | [10] |
| Yb(OTf)₃ | 10 | Toluene | 70 | 1 | 90 | [9] |
| Zn(OTf)₂ | 10 | Toluene | 70 | 1 | <5 | [10] |
Representative Experimental Protocol: Yb(OTf)₃-Catalyzed Benzannulation
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 5-(indolyl)-2,3-dihydrofuran acetal substrate (1.0 equiv).
-
Add dry toluene (to achieve a 0.1 M concentration).
-
Add Ytterbium(III) triflate (Yb(OTf)₃, 0.10 equiv).
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-hydroxycarbazole product.[9]
Metal-Catalyzed Isomerization: A Focus on Selectivity
Transition metal catalysts, particularly those based on palladium, platinum, and iron, offer powerful and selective methods for dihydrofuran isomerization. These methods are often superior for achieving high yields of a specific isomer.
Mechanistic Deep Dive: From π-Allyl Complexes to Iron Carbenes
Palladium and Platinum: The isomerization of 2,5-dihydrofuran (2,5-DHF) to this compound (2,3-DHF) over supported palladium or platinum catalysts is a well-studied heterogeneous process.[11][12] A significant challenge is the competing disproportionation reaction that yields furan and tetrahydrofuran.[3][11] The selectivity towards 2,3-DHF can be dramatically improved by introducing carbon monoxide (CO) into the feed stream.[3][11] DRIFTS experiments suggest that CO preferentially adsorbs on the basal planes of Pd crystallites, breaking up the large ensembles of contiguous Pd atoms required for the undesired side reactions, while leaving smaller ensembles that are still active for the desired isomerization.[3]
Iron: Iron complexes can catalyze the intramolecular cyclization of α-allenols to furnish substituted 2,3-dihydrofurans under mild conditions.[13] DFT studies suggest the reaction proceeds through the formation of a vinyl iron intermediate, which then isomerizes via a key iron carbene intermediate before protodemetalation closes the catalytic cycle.[13]
Catalytic Cycle: Iron-Catalyzed Cycloisomerization
Caption: Fig. 3: Proposed mechanism for Fe-catalyzed cycloisomerization.
Comparative Performance of Metal Catalysts
This table compares catalysts for the isomerization of 2,5-DHF to 2,3-DHF, highlighting the critical role of additives in controlling selectivity.
| Catalyst | Additive | Temperature (°C) | Selectivity to 2,3-DHF (%) | Byproducts | Reference |
| 1% Pd/SiO₂ | None | 100 | ~70 | Furan, Tetrahydrofuran | [3] |
| 1% Pd/SiO₂ | 50 ppm CO | 100 | >94 | Minimal | [3] |
| Pt/Support | Not Specified | ~150 | Lower than Pd | Furan, Tetrahydrofuran | [3] |
| Ru/Rh complexes | Homogeneous | Not Specified | High (initially) | Susceptible to poisoning | [11] |
Representative Experimental Protocol: Pd/CO-Catalyzed Isomerization
-
Pack a fixed-bed flow reactor with a 1% Pd/SiO₂ catalyst.
-
Establish a continuous flow of an inert carrier gas (e.g., N₂ or He).
-
Heat the reactor to the desired temperature (e.g., 100 °C).
-
Introduce a gaseous feed stream containing 2,5-dihydrofuran and a controlled concentration of carbon monoxide (e.g., 50 ppm).
-
Pass the gaseous effluent through a condenser to collect the liquid product mixture.
-
Analyze the composition of the product stream using online Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
Conclusion: Selecting the Optimal Mechanistic Pathway
The isomerization of this compound is a mechanistically rich field, offering multiple avenues to desired products.
-
Unimolecular (Thermal/Photochemical) methods are best suited for fundamental kinetic and mechanistic studies but generally lack the selectivity required for complex synthesis.[1][2][8]
-
Acid-catalyzed protocols excel in tandem reactions, such as ring-opening benzannulations, where the initial isomerization is a prelude to a subsequent bond-forming event.[9][10] The choice of a highly effective yet mild Lewis acid like Yb(OTf)₃ is critical for maximizing yield.[9]
-
Metal catalysis provides the highest degree of control and selectivity, particularly for isomer-to-isomer transformations like 2,5-DHF to 2,3-DHF.[3][11] The palladium/CO system is a prime example of how catalyst modification with additives can suppress undesired pathways and achieve near-quantitative selectivity, making it a superior choice for industrial applications.[3] For constructing substituted 2,3-dihydrofurans from acyclic precursors, iron catalysis offers a mild and efficient alternative.[13]
The selection of an appropriate method ultimately depends on the specific synthetic goal, the required level of selectivity, and the available starting materials. A thorough understanding of the underlying mechanisms is the researcher's most powerful tool for navigating these choices and achieving the desired chemical transformation.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lewis Acid-Catalyzed this compound Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles [mdpi.com]
- 11. CN1103767C - Continuous process for conversion of 2,5-dihydrofuran to this compound - Google Patents [patents.google.com]
- 12. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Benchmarking New Synthetic Routes to 2,3-Dihydrofuran Against Established Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrofuran moiety is a privileged scaffold in a multitude of natural products and pharmaceutical agents, driving continuous innovation in its synthesis. This guide provides a critical comparison of novel synthetic strategies against established industrial methods for accessing this vital heterocyclic core. We move beyond a simple listing of protocols to offer a causal analysis of experimental design, focusing on mechanistic underpinnings and performance metrics. Detailed, field-tested protocols for a classic isomerization reaction, a gold-catalyzed hydroalkoxylation, and a state-of-the-art organocatalytic asymmetric synthesis are presented. Quantitative data is systematically tabulated for objective comparison, and reaction mechanisms are visualized to clarify catalytic cycles and transition states. This document serves as a practical decision-making tool for chemists selecting or developing synthetic routes to this compound and its derivatives.
Introduction: The Enduring Importance of the this compound Core
The this compound ring system is a cornerstone of modern organic synthesis. Its unique electronic and structural properties make it a versatile intermediate and a key pharmacophore in drug discovery. The enol ether functionality embedded within the ring provides a handle for a wide array of chemical transformations, including hydrolysis to γ-hydroxy ketones, cycloadditions, and electrophilic additions. Consequently, efficient and selective access to this scaffold is a paramount concern for process chemists and medicinal chemists alike.
Historically, industrial-scale production has relied on robust, albeit sometimes harsh, methodologies. However, the increasing demand for structural complexity, functional group tolerance, and stereochemical control in drug candidates has spurred the development of more sophisticated and milder synthetic routes. This guide will benchmark two prominent modern strategies—gold-catalyzed cycloisomerization and asymmetric organocatalysis—against the well-established palladium-catalyzed isomerization of 2,5-dihydrofuran, providing the objective data and practical insights necessary for informed methodological selection.
The Established Benchmark: Isomerization of 2,5-Dihydrofuran
The isomerization of the thermodynamically less stable 2,5-dihydrofuran (2,5-DHF) to the more stable this compound (2,3-DHF) is a cornerstone of industrial synthesis.[1] The driving force for this reaction is the formation of a conjugated enol ether system from a less stable isolated olefin. This method is valued for its high atom economy and the availability of the starting material.
Mechanism and Rationale: The reaction is typically catalyzed by supported platinum group metals, most commonly palladium. The mechanism involves the coordination of the olefin of 2,5-DHF to the palladium surface, followed by a series of hydride shift steps that effectively "walk" the double bond into the thermodynamically favored 2,3-position. A critical challenge is preventing side reactions, namely disproportionation, which yields furan and tetrahydrofuran.[2] Research has shown that selectivity can be dramatically improved by modifying the catalyst surface. For instance, the addition of low levels of carbon monoxide (CO) to the feedstream can increase selectivity to over 94% by poisoning the more open palladium terrace sites responsible for the undesired transfer hydrogenation process, while leaving the sites for isomerization active.[2]
Representative Experimental Protocol: Pd/SiO₂-Catalyzed Isomerization
This protocol is adapted from methodologies described for continuous flow gas-phase isomerization.[1][2]
Materials:
-
2,5-Dihydrofuran (freshly distilled)
-
1% Palladium on Silica (Pd/SiO₂) catalyst
-
Inert gas (Nitrogen or Argon)
-
Carbon Monoxide (50 ppm in N₂ or Ar)
-
Packed bed reactor tube
Procedure:
-
A packed bed reactor is loaded with 1% Pd/SiO₂ catalyst.
-
The catalyst bed is heated to the reaction temperature (typically 80-120°C) under a flow of inert gas.
-
A feedstream consisting of 2,5-dihydrofuran vapor, inert gas, and 50 ppm carbon monoxide is passed through the heated catalyst bed.
-
The reaction progress is monitored by gas chromatography (GC) analysis of the effluent stream.
-
Under optimized conditions, the reaction proceeds with high conversion and >94% selectivity to this compound.[2]
-
The product, this compound, is collected from the effluent stream by condensation in a cold trap. The unreacted starting material can be recycled back into the feedstream in a continuous process.[1]
Novel Synthetic Route 1: Gold-Catalyzed Intramolecular Hydroalkoxylation
Homogeneous gold catalysis has emerged as a powerful tool for C-O bond formation under exceptionally mild conditions. The synthesis of dihydrofurans via the intramolecular hydroalkoxylation of α-hydroxyallenes is a prime example of this strategy's efficiency and elegance.[3] This method is particularly valuable for constructing substituted dihydrofurans that are not readily accessible from simple isomerization.
Mechanism and Rationale: The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the allene moiety of the substrate, which increases its electrophilicity. The pendant hydroxyl group then acts as an internal nucleophile, attacking the activated central carbon of the allene in a 5-endo-dig cyclization. This step forms a vinylgold intermediate. The catalytic cycle is closed by protodeauration, where a proton source (often adventitious water or the starting alcohol) cleaves the C-Au bond, releasing the 2,5-dihydrofuran product and regenerating the active gold(I) catalyst.[4][5] The choice of a gold catalyst is crucial; its strong π-acidic character efficiently activates the allene without promoting undesired side reactions often seen with other metals.
Representative Experimental Protocol: Gold(I)-Catalyzed Cyclization of an α-Hydroxyallene
This protocol is adapted from Lee and coworkers for the synthesis of 3-ethoxycarbonyl-2,5-dihydrofurans.[6]
Materials:
-
Functionalized α-hydroxyallene substrate (1.0 equiv)
-
Triphenylphosphinegold(I) chloride (Ph₃PAuCl, 0.05 equiv)
-
Silver triflate (AgOTf, 0.05 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α-hydroxyallene substrate (e.g., 0.5 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (e.g., 5 mL).
-
In a separate vial, weigh Ph₃PAuCl (5 mol%, 12.4 mg) and AgOTf (5 mol%, 6.4 mg). Causality Note: The silver salt acts as a halide scavenger, abstracting the chloride from the gold precursor to generate the more catalytically active cationic gold(I) species in situ.
-
Add the catalyst mixture to the reaction flask in one portion.
-
Stir the reaction at room temperature (25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-dihydrofuran derivative in good to excellent yield.
Novel Synthetic Route 2: Asymmetric Organocatalytic Domino Reaction
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalysis. Organocatalysis, which uses small, chiral organic molecules to induce stereoselectivity, offers a powerful metal-free alternative. The synthesis of chiral 2,3-dihydrofurans can be achieved with exceptional control via a domino (or cascade) Michael-SN2 reaction between a 1,3-dicarbonyl compound and an α-bromonitroalkene.[7]
Mechanism and Rationale: This reaction is often catalyzed by a bifunctional catalyst, such as a quinine-derived squaramide. The catalyst operates through a dual-activation mechanism. The basic tertiary amine of the quinine moiety deprotonates the 1,3-dicarbonyl compound, forming a chiral enolate and increasing its nucleophilicity. Simultaneously, the two N-H groups of the squaramide scaffold act as a hydrogen-bond donor, coordinating to the nitro group of the α-bromonitroalkene. This hydrogen bonding activates the electrophile and positions it within a chiral environment for the subsequent Michael addition. After the initial C-C bond-forming step, the resulting intermediate undergoes a rapid intramolecular SN2 reaction, with the enolate oxygen displacing the bromide to form the dihydrofuran ring. This cascade approach efficiently builds complexity and sets two stereocenters in a single operation with high diastereoselectivity and enantioselectivity.[7]
Representative Experimental Protocol: Asymmetric Domino Michael-SN2 Reaction
This protocol is adapted from the work of Çeşme and co-workers.[7]
Materials:
-
1,3-Dicarbonyl compound (e.g., dimedone, 1.8 equiv)
-
α-Bromonitroalkene (1.0 equiv)
-
Quinine-derived tert-butyl squaramide catalyst (10 mol%)
-
Sodium Carbonate (Na₂CO₃, 0.5 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a vial, add the quinine-derived squaramide catalyst (0.01 mmol, 10 mol%), Na₂CO₃ (0.05 mmol), and the α-bromonitroalkene (0.10 mmol). Causality Note: The inorganic base, Na₂CO₃, is a mild base that can neutralize the HBr byproduct formed during the reaction, preventing it from protonating and deactivating the amine catalyst.
-
Add anhydrous dichloromethane (0.2 mL).
-
Add the 1,3-dicarbonyl compound (0.18 mmol) to the mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid, often reaching full conversion in 1-6 hours. Monitor by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (e.g., ethyl acetate/hexane) to yield the enantiomerically enriched this compound product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. Yields are typically high, and enantioselectivities can reach up to 97% ee.[7]
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic route is dictated by the specific requirements of the target molecule, such as scale, cost, required stereochemistry, and functional group compatibility. The following table provides a direct comparison of the discussed methods based on key performance indicators.
| Metric | Established: Pd-Catalyzed Isomerization | Novel: Au-Catalyzed Hydroalkoxylation | Novel: Asymmetric Organocatalysis |
| Typical Yield | >95%[1] | 80-99%[6] | 85-99%[7] |
| Substrate Scope | Limited to 2,5-DHF and its simple derivatives. | Broad; tolerates various functional groups on the allene precursor.[3] | Broad; various 1,3-dicarbonyls and nitroalkenes are compatible.[7] |
| Reaction Temp. | 80-120°C (Gas Phase)[2] | Room Temperature (25°C) | Room Temperature |
| Reaction Time | Milliseconds (Flow) | 1-2 hours | 1-6 hours |
| Catalyst | Heterogeneous (Pd/SiO₂) | Homogeneous (Ph₃PAuCl/AgOTf) | Homogeneous (Squaramide) |
| Catalyst Loading | 1% (w/w) | 5 mol% | 10 mol% |
| Stereocontrol | Not applicable (achiral) | Can be rendered asymmetric with chiral ligands. | Excellent (up to 97% ee)[7] |
| Key Advantages | Scalable, high throughput, atom economical, established technology. | Very mild conditions, excellent functional group tolerance, high yields. | Metal-free, excellent enantioselectivity, operational simplicity. |
| Key Disadvantages | Limited to isomerization; potential for catalyst poisoning; side reactions.[2] | Cost of gold catalyst; requires synthesis of allene precursor. | Higher catalyst loading; requires synthesis of nitroalkene precursor. |
Decision-Making Workflow for Method Selection
Choosing the optimal synthetic route requires a logical evaluation of project goals. The following workflow can guide this decision process.
Conclusion and Future Outlook
While the palladium-catalyzed isomerization of 2,5-dihydrofuran remains a highly effective and scalable method for producing the parent ring system, its utility in complex molecule synthesis is limited. Modern methodologies, exemplified by gold-catalyzed hydroalkoxylation and asymmetric organocatalysis, offer transformative advantages in terms of mildness, functional group tolerance, and stereocontrol.
-
Gold catalysis provides an unparalleled tool for accessing complex, substituted dihydrofurans under conditions that preserve sensitive functionalities, making it ideal for late-stage diversification in medicinal chemistry.
-
Asymmetric organocatalysis represents the state-of-the-art for producing enantiomerically pure dihydrofurans, offering a metal-free, operationally simple, and highly effective strategy for building chiral complexity.
The ongoing evolution of synthetic chemistry will undoubtedly yield even more efficient and selective methods. Future innovations may focus on reducing the cost of precious metal catalysts through lower loadings or base metal alternatives, expanding the scope of organocatalytic transformations, and leveraging flow chemistry to enhance the scalability and safety of these novel reactions. For the modern researcher, a thorough understanding of both the established benchmarks and these cutting-edge techniques is essential for the efficient and elegant synthesis of the next generation of this compound-containing molecules.
References
- 1. CN1103767C - Continuous process for conversion of 2,5-dihydrofuran to this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctionalized Allenes. Part XVI. Synthesis of 3-Phosphoryl-2,5-dihydrofurans by Coinage Metal-Catalyzed Cyclo-isomerization of Phosphorylated α-Hydroxyallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 7. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in Reactions of 2,3-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
As a versatile building block in organic synthesis, the cyclic enol ether 2,3-dihydrofuran presents a fascinating case study in the principles of reaction control. Its electron-rich double bond is highly susceptible to electrophilic attack, leading to a branching point where reaction conditions can be finely tuned to favor one of two distinct products: the rapidly formed kinetic product or the more stable thermodynamic product . Understanding and manipulating this dichotomy is crucial for achieving desired synthetic outcomes, improving yields, and avoiding unwanted side reactions.
This guide provides an in-depth analysis of the factors governing kinetic and thermodynamic control in key reactions of this compound. We will move beyond simple definitions to explore the underlying mechanistic principles, supported by established chemical theory and experimental observations, to empower researchers to predictably control their reaction outcomes.
The Decisive Intermediate: Formation of the Oxocarbenium Ion
The reactivity of this compound is dominated by its enol ether functionality. The initial step in its reactions with electrophiles (E⁺) is the attack of the π-electrons of the double bond on the electrophile. This attack occurs regioselectively at the C-3 position. This regioselectivity is driven by the formation of a resonance-stabilized carbocation, known as an oxocarbenium ion.
The positive charge in this key intermediate is shared between the C-2 carbon and the adjacent oxygen atom. The resonance contributor with the C=O double bond is particularly significant as all atoms (except hydrogen) have a complete octet of electrons. This delocalization stabilizes the intermediate and dictates the subsequent steps. It is from this common oxocarbenium ion intermediate that the pathways to the kinetic and thermodynamic products diverge. The stability and reactivity of such oxocarbenium ions are pivotal in carbohydrate and heterocyclic chemistry.[1][2][3]
Caption: Formation of the key oxocarbenium ion intermediate.
General Principles of Product Control
The fate of the oxocarbenium ion is determined by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4]
-
Kinetic Control : This regime favors the product that is formed the fastest, meaning the product of the reaction pathway with the lowest activation energy (Ea). These conditions are typically achieved at low temperatures with short reaction times , where the reactions are effectively irreversible. There is enough energy to overcome the lower barrier to the kinetic product, but not enough to overcome the higher barrier to the thermodynamic product or to reverse the initial product formation.
-
Thermodynamic Control : This regime favors the most stable product, the one with the lowest Gibbs free energy (G). These conditions are achieved at higher temperatures with longer reaction times , allowing the reaction to become reversible. Under these conditions, an equilibrium is established between the starting materials, intermediates, and all possible products. Over time, the product distribution will shift to favor the most thermodynamically stable species.
Caption: Energy profile for kinetic vs. thermodynamic control.
Case Study 1: Halogenation of this compound
The addition of halogens like bromine (Br₂) to this compound provides a classic, albeit complex, example. The initial electrophilic attack by Br⁺ (or a polarized Br₂ molecule) forms the key oxocarbenium ion intermediate.[5][6] The subsequent attack by the bromide ion (Br⁻) can lead to different products.
-
Kinetic Pathway : At low temperatures (e.g., -78 °C), the reaction is expected to be under kinetic control. The bromide ion will attack the most electrophilic site of the oxocarbenium ion, which is the C-2 carbon. This leads rapidly to the formation of 2,3-dibromotetrahydrofuran . This pathway is analogous to the 1,2-addition observed in conjugated dienes, where the nucleophile attacks the carbon with the greatest positive charge density in the intermediate.[4][7] The reaction is stereospecific, typically proceeding via anti-addition.
-
Thermodynamic Pathway : At higher temperatures or with prolonged reaction times, a different, more stable product may be favored. While simple equilibration between cis and trans isomers of 2,3-dibromotetrahydrofuran can occur, a more dramatic transformation is possible, especially in the presence of nucleophiles like water. One study on a substituted dihydrofuran derivative reported an unexpected ring-opening upon electrophilic bromination, which can be considered a thermodynamically driven process leading to a more stable acyclic product.[8] This highlights that the thermodynamic product is not always a simple isomer of the kinetic product but can result from a more profound rearrangement.
Comparative Data: Halogenation Product Distribution
| Condition | Temperature | Reaction Time | Expected Major Product | Control Type | Rationale |
| 1 | Low (e.g., -78 °C) | Short | 2,3-Dibromotetrahydrofuran | Kinetic | Lowest activation energy pathway; reaction is irreversible. |
| 2 | High (e.g., Room Temp or above) | Long | Rearranged/Ring-Opened Products | Thermodynamic | Reaction becomes reversible, allowing equilibrium to favor the most stable species. |
Experimental Protocol: Low-Temperature Bromination (Kinetic Control)
-
Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents : Dissolve this compound (1.0 eq) in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition : Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The characteristic orange-red color of bromine should disappear upon addition.
-
Reaction : Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Work-up : Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Remove the solvent under reduced pressure. The crude 2,3-dibromotetrahydrofuran can be purified by distillation or chromatography, though it may be unstable and is often used immediately in subsequent steps.
To favor the thermodynamic product, the reaction would be run at a higher temperature (e.g., reflux) for a longer period, but this often leads to a complex mixture of products and polymerization.
Case Study 2: Acid-Catalyzed Hydration
The acid-catalyzed addition of water to this compound is a textbook example of enol ether hydrolysis and illustrates the principles of kinetic and thermodynamic control through tautomerism.
-
Kinetic Pathway : The reaction is initiated by the rapid and reversible protonation at C-3, forming the same oxocarbenium ion intermediate. Nucleophilic attack by water at C-2, followed by deprotonation, yields the cyclic hemiacetal, 2-hydroxytetrahydrofuran . This is the initial, kinetically favored product. Its formation is fast and occurs readily even under mildly acidic conditions at low temperatures.
-
Thermodynamic Pathway : 2-Hydroxytetrahydrofuran is a cyclic hemiacetal, which exists in equilibrium with its ring-opened aldehyde tautomer, 4-hydroxybutanal .[9] This equilibrium is catalyzed by both acid and base. Under thermodynamic conditions (higher temperatures, prolonged reaction times), the equilibrium will favor the most stable tautomer. While studies suggest the cyclic form predominates in the gas phase, in solution, the position of the equilibrium can be influenced by the solvent and temperature.[9] Furthermore, under strongly acidic conditions and heat, irreversible dehydration of 4-hydroxybutanal can occur, or polymerization may become the dominant thermodynamic "sink."
Experimental Protocol: Acid-Catalyzed Hydrolysis (Kinetic Control)
-
Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Cooling : Cool the solution to 0-5 °C in an ice bath.
-
Catalyst Addition : Add a catalytic amount of a dilute acid (e.g., 1M HCl, a few drops) to the stirring solution.
-
Monitoring : Monitor the reaction by TLC or GC-MS. The disappearance of the this compound spot typically occurs within 30-60 minutes.
-
Work-up : Once the starting material is consumed, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Remove the solvent under reduced pressure to yield crude 2-hydroxytetrahydrofuran. This product is often used without further purification.
To drive the reaction towards the thermodynamic product (or subsequent products from 4-hydroxybutanal), one would increase the reaction temperature and/or use a higher concentration of acid, though this often leads to lower yields of discrete products.
Conclusion
The reactions of this compound serve as an excellent platform for demonstrating the critical role of reaction conditions in determining product outcomes. By understanding the central role of the resonance-stabilized oxocarbenium ion intermediate, researchers can strategically apply the principles of kinetic and thermodynamic control. Low temperatures and short reaction times favor the fastest-formed product—the kinetic adduct. Conversely, higher temperatures and longer reaction times allow for equilibrium to be established, favoring the most stable thermodynamic product, which may involve isomerization, tautomerism, or even ring-opening. This predictive power is essential for the rational design of synthetic routes and the efficient production of target molecules in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Furanosyl oxocarbenium ion stability and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 7. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 8. An unexpected this compound derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Exploration of Saturation: Unveiling the Molecular Distinctions Between 2,3-Dihydrofuran and Tetrahydrofuran
In the realm of heterocyclic chemistry, the subtle variation in a molecule's saturation can profoundly influence its physical and chemical properties. This guide provides a comprehensive spectroscopic comparison of 2,3-dihydrofuran and its saturated analogue, tetrahydrofuran (THF). By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the structural and electronic differences imparted by the presence of a single double bond. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed understanding of how spectroscopic techniques can be leveraged to characterize such compounds.
The Significance of Saturation in Cyclic Ethers
This compound and tetrahydrofuran are both five-membered cyclic ethers, yet the endocyclic double bond in this compound introduces a degree of rigidity and a site of unsaturation that are absent in the flexible, fully saturated THF ring. This fundamental structural difference manifests in distinct spectroscopic signatures, providing a valuable case study for understanding the influence of electronic and conformational factors on molecular characterization.
A Comparative Guide to the Biological Activity of 2,3-Dihydrofuran Derivatives for Researchers and Drug Development Professionals
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The inherent structural features of this five-membered oxygen-containing ring system allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth, comparative evaluation of the biological activities of different classes of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by experimental data and aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the therapeutic potential of these versatile compounds.
Introduction to 2,3-Dihydrofurans: A Scaffold of Therapeutic Promise
The this compound ring is a core component of many natural products exhibiting a wide array of biological effects. Its unique electronic and steric properties make it an attractive starting point for the design and synthesis of novel therapeutic agents. The ability to introduce various substituents at different positions of the dihydrofuran ring allows for the fine-tuning of physicochemical properties and biological targets, leading to compounds with enhanced potency and selectivity. This guide will explore three prominent classes of this compound derivatives: 2,3-dihydrobenzofuran-3-ones, 5-nitro-2-furfurylidene derivatives, and 2,5-diaryl-2,3-dihydrofurans, highlighting their synthesis, biological evaluation, and structure-activity relationships.
I. Anticancer Activity of this compound Derivatives
The quest for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research. Several classes of this compound derivatives have emerged as promising candidates, demonstrating significant cytotoxic effects against various cancer cell lines.
A. Featured Derivative Class: 2,3-Dihydrobenzofuran-3-one Derivatives
2,3-Dihydrobenzofuran-3-one derivatives have been extensively studied for their potent anticancer activities. These compounds often induce apoptosis and disrupt cell cycle progression in cancer cells.
Synthesis: A common synthetic route to 2,3-dihydrobenzofuran-3-ones involves the intramolecular cyclization of ortho-hydroxy-substituted chalcones or related precursors. Various synthetic methodologies have been developed to achieve this transformation, often employing metal-free or palladium-catalyzed reactions.[1][2][3][4][5]
Anticancer Evaluation: The anticancer activity of these derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran-3-one derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Anticancer Activity of 2,3-Dihydrobenzofuran-3-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzofuran Derivative | HCT116 | ~70% proliferation inhibition at 10 µM | [6] |
| 3-Formylbenzofuran Derivative (3b) | SK-Hep-1 | 5.365 | [7] |
| Benzofuran-isatin Hybrid (23a) | SW-620 | 8.7 | [8] |
| Benzofuran-isatin Hybrid (23d) | SW-620 | 6.5 | [8] |
Mechanism of Action: Induction of Apoptosis
Many 2,3-dihydrobenzofuran-3-one derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This often involves the modulation of key proteins in the apoptotic signaling pathway, such as the Bcl-2 family of proteins and caspases.[7][9][10] For instance, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.[6]
References
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Critical Review of Synthetic Methodologies for 2,3-Dihydrofurans: A Comparative Guide
The 2,3-dihydrofuran scaffold is a privileged structural motif present in a vast array of biologically active natural products and pharmaceutical agents. Its importance has driven the development of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a critical review and comparison of the principal synthetic methodologies for constructing this valuable heterocyclic core, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable method for their specific applications.
Introduction: The Significance of the this compound Core
The this compound ring system is a cornerstone in the architecture of many natural products exhibiting a wide spectrum of biological activities. From the potent antitumor properties of the annonaceous acetogenins to the antimicrobial and antimalarial activities of various lignans, the versatility of this scaffold is evident. Consequently, the development of efficient, stereoselective, and scalable methods for its synthesis remains a highly active area of chemical research. This guide will navigate the landscape of synthetic approaches, focusing on cyclization reactions, cycloaddition strategies, and metal-catalyzed annulations.
Major Synthetic Strategies: A Comparative Overview
The construction of the this compound ring can be broadly categorized into several key strategies. Here, we compare the most prevalent and impactful methodologies, highlighting their mechanistic underpinnings and practical utility.
Cyclization Reactions: Forging the Ring via Intramolecular Pathways
Intramolecular cyclization represents one of the most direct and atom-economical approaches to 2,3-dihydrofurans. These methods often involve the formation of a key C-O bond from a pre-functionalized linear precursor.
A. Domino and Tandem Cyclizations:
Domino, or cascade, reactions offer a powerful means to rapidly build molecular complexity from simple starting materials in a single synthetic operation. A prominent example is the organocatalytic asymmetric domino Michael-SN2 reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes.[1][2] This approach, often utilizing bifunctional catalysts like quinine-derived squaramides, provides access to enantiomerically enriched 2,3-dihydrofurans with high stereocontrol.[1][2][3]
Another effective tandem strategy is the Knoevenagel-Michael cyclization, which has been successfully employed for the synthesis of novel this compound derivatives by reacting α-tosyloxy ketones, 1,3-diones, and various aldehydes.[4]
B. Iron-Catalyzed Cycloisomerization of α-Allenols:
A highly efficient method for synthesizing substituted 2,3-dihydrofurans involves the iron-catalyzed intramolecular nucleophilic cyclization of α-allenols.[5] This approach is attractive due to the use of an inexpensive and environmentally benign iron catalyst and proceeds under mild reaction conditions.[5][6] A key advantage is the potential for high diastereoselectivity, which can be combined with enzymatic resolution to afford products with high enantiomeric excess.[5]
Workflow for Iron-Catalyzed Cycloisomerization of α-Allenols
Caption: Workflow for the iron-catalyzed synthesis of 2,3-dihydrofurans.
Cycloaddition Reactions: Convergent Assembly of the Dihydrofuran Core
Cycloaddition reactions provide a convergent and often stereospecific route to the this compound skeleton by combining two or more unsaturated components.
A. [3+2] Cycloadditions:
Palladium-catalyzed [3+2] cycloaddition reactions are a cornerstone of modern dihydrofuran synthesis.[7][8][9] These reactions typically involve the generation of a palladium-trimethylenemethane (TMM) intermediate or a related zwitterionic species that reacts with a suitable dipolarophile. For instance, the reaction of vinylethylene carbonates with activated ketones or nitriles can produce highly functionalized, chiral 2,3-dihydrofurans in high yields and excellent enantioselectivities.[7] Similarly, the cycloaddition of propargylic esters with β-ketoesters offers another efficient entry to this scaffold.[6]
Organocatalytic [3+2] cycloadditions have also emerged as a powerful metal-free alternative. For example, an organo/copper cooperative system enables the asymmetric decarboxylative cycloaddition of ethynylethylene carbonates with malononitrile.[6]
B. [4+1] Cycloadditions:
The [4+1] annulation strategy involves the reaction of a four-atom component with a one-atom synthon. A notable example is the reaction of enaminones with bromodifluoroacetate (BrCF2CO2Et) to furnish 2,2-difluorinated 2,3-dihydrofurans.[6] Chiral bipyridine ligands have been employed in copper-catalyzed [4+1] cycloadditions of enones with diazo compounds to yield highly substituted 2,3-dihydrofurans with excellent diastereo- and enantioselectivity.[6]
Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition
Caption: Generalized catalytic cycle for Pd-catalyzed [3+2] cycloaddition.
Comparative Analysis of Key Methodologies
To facilitate an objective comparison, the following table summarizes the performance of the discussed synthetic strategies based on critical experimental parameters.
| Methodology | Catalyst/Reagent | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |
| Organocatalytic Domino Michael-SN2 | Quinine/Squaramide | Good to Excellent | High ee (up to 97%)[1][2] | Metal-free, mild conditions, high enantioselectivity. | Substrate scope can be limited by the nature of the dicarbonyl and nitroalkene. |
| Iron-Catalyzed Cycloisomerization | Iron Salts (e.g., FeCl3) | Good to Excellent | High dr (up to 98:2)[5] | Inexpensive, environmentally benign catalyst, mild conditions. | Requires synthesis of α-allenol precursors. |
| Pd-Catalyzed [3+2] Cycloaddition | Pd(0) complexes/Chiral Ligands | Good to Excellent | High ee and dr | Broad substrate scope, high functional group tolerance, excellent stereocontrol.[7] | Cost and toxicity of palladium catalyst, requires specialized ligands for asymmetry. |
| Cu-Catalyzed [4+1] Cycloaddition | Cu(I) complexes/Chiral Ligands | Good | High ee and dr | Access to highly substituted dihydrofurans.[6] | Requires diazo compounds which can be hazardous. |
| Tandem Knoevenagel-Michael Cyclization | Organocatalyst (e.g., phthalazine) | Good | Generally produces racemic or diastereomeric mixtures. | Utilizes readily available starting materials.[4] | Limited stereocontrol in many reported examples. |
Featured Experimental Protocols
To provide practical, actionable insights, we detail two representative protocols from the discussed methodologies.
Protocol 1: Organocatalytic Asymmetric Synthesis of a this compound Derivative
This protocol is adapted from the work on bifunctional squaramide catalysis for the domino Michael-SN2 reaction.[1][2]
Objective: To synthesize an enantiomerically enriched this compound via an organocatalytic cascade reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, 1.2 equiv.)
-
α-Bromonitroalkene (1.0 equiv.)
-
Quinine-derived squaramide catalyst (10 mol%)
-
Toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (10 mol%).
-
Add the α-bromonitroalkene (1.0 equiv.) and the 1,3-dicarbonyl compound (1.2 equiv.).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 6 hours.[1][2]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality and Trustworthiness: The bifunctional squaramide catalyst is crucial for success.[3] The squaramide moiety activates the electrophilic α-bromonitroalkene through double hydrogen bonding, while the basic tertiary amine of the quinine scaffold deprotonates the 1,3-dicarbonyl, generating the nucleophile.[2] This dual activation within the chiral environment of the catalyst directs the stereochemical outcome of the Michael addition, leading to high enantioselectivity. The reaction is self-validating as the formation of the product with high ee is directly dependent on the integrity and chirality of the catalyst.
Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition of a Vinylethylene Carbonate
This protocol is a generalized representation based on established methods for palladium-catalyzed asymmetric allylic cycloadditions.[7]
Objective: To synthesize a chiral, functionalized this compound via a palladium-catalyzed [3+2] cycloaddition.
Materials:
-
Vinylethylene carbonate (1.2 equiv.)
-
β-Ketoester (1.0 equiv.)
-
Pd2(dba)3 (2.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-Trost ligand, 7.5 mol%)
-
Triethylamine (base, 1.0 equiv.)
-
Degassed Dichloromethane (DCM, solvent)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd2(dba)3 (2.5 mol%) and the chiral ligand (7.5 mol%) in degassed DCM. Stir for 20 minutes at room temperature to pre-form the catalyst.
-
To this solution, add the β-ketoester (1.0 equiv.) and triethylamine (1.0 equiv.).
-
Add the vinylethylene carbonate (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral this compound.
-
Determine the yield, diastereomeric ratio (dr) by 1H NMR, and enantiomeric excess (ee) by chiral HPLC.
Causality and Trustworthiness: The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the cycloaddition by controlling the facial selectivity of the nucleophilic attack on the palladium π-allyl intermediate. The base (triethylamine) is essential for the in situ generation of the enolate from the β-ketoester. The decarboxylation of the vinylethylene carbonate upon oxidative addition to Pd(0) is the driving force for the formation of the key zwitterionic intermediate. The protocol's reliability hinges on the precise control of the catalyst-ligand ratio and the exclusion of oxygen and moisture.
Conclusion
The synthesis of 2,3-dihydrofurans is a mature yet continually evolving field. While numerous effective methods exist, the choice of a specific synthetic route should be guided by a careful consideration of the desired substitution pattern, stereochemical requirements, scalability, and economic factors. Organocatalytic domino reactions offer an elegant and environmentally friendly approach to chiral dihydrofurans, particularly for academic and discovery settings. For more complex targets and applications demanding broad substrate scope, palladium-catalyzed cycloadditions remain a highly powerful and versatile tool. Future developments will likely focus on expanding the scope of sustainable catalysis, discovering novel reaction pathways, and achieving ever-higher levels of stereocontrol.
References
- 1. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Green Synthesis of 2,3-Dihydrofurans: A Metrics-Based Assessment
The 2,3-dihydrofuran scaffold is a privileged motif in a myriad of natural products and pharmaceutical agents, driving continuous innovation in synthetic methodologies for its construction. However, with the increasing emphasis on sustainable practices in the chemical and pharmaceutical industries, the environmental impact of these synthetic routes is under ever-greater scrutiny. This guide provides a critical assessment of three prominent and distinct strategies for the synthesis of 2,3-dihydrofurans: Palladium-Catalyzed Heck Arylation, Organocatalytic Michael Addition-Cyclization, and Visible-Light Photocatalytic Cycloaddition. Our analysis moves beyond traditional metrics of yield and selectivity to provide a quantitative comparison of their green chemistry profiles, employing key metrics such as Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). This objective, data-driven comparison is intended to empower researchers, scientists, and drug development professionals to make more informed and sustainable decisions in their synthetic endeavors.
The Green Imperative in Heterocyclic Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing valuable heterocyclic compounds like 2,3-dihydrofurans, this translates to a preference for catalytic over stoichiometric reagents, the use of benign solvents, minimization of waste, and maximization of atom efficiency. To quantify these laudable but often qualitative goals, a suite of green chemistry metrics has been developed, providing a standardized framework for evaluating the "greenness" of a chemical process.[1]
This guide will focus on the following key metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[2][3]
-
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[4][5]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, etc.) used in a process to the mass of the final product. The ideal PMI is 1.[6][7]
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is incorporated into the final product, taking into account reaction yield and stoichiometry.[1]
By calculating and comparing these metrics for three distinct synthetic approaches to 2,3-dihydrofurans, we can gain valuable insights into their relative environmental footprints.
Comparative Analysis of Synthetic Routes
For this analysis, we have selected three representative and contemporary methods for the synthesis of this compound derivatives. To ensure a fair comparison, we have chosen examples from the literature that lead to structurally similar products and provide sufficient experimental detail to calculate the green chemistry metrics.
Palladium-Catalyzed Heck Arylation of this compound
The Palladium-catalyzed Heck reaction is a powerful and widely used method for carbon-carbon bond formation. In the context of this compound synthesis, it typically involves the coupling of an aryl halide with this compound itself.
Reaction Pathway:
Figure 1: Palladium-Catalyzed Heck Arylation of this compound.
Causality Behind Experimental Choices: The choice of a palladium catalyst is central to this transformation, as it facilitates the oxidative addition and subsequent migratory insertion steps that are key to the C-C bond formation. The base is essential to neutralize the hydrogen halide byproduct, thereby regenerating the active catalyst. The solvent, often a polar aprotic solvent like DMF or acetonitrile, is chosen to solubilize the reactants and facilitate the reaction. However, the use of a metal catalyst, often with complex ligands, and organic solvents contributes significantly to the process's environmental footprint.
Organocatalytic Asymmetric Synthesis of 2,3-Dihydrofurans
Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, often offering milder reaction conditions and avoiding the use of toxic heavy metals. A common organocatalytic approach to 2,3-dihydrofurans involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.
Reaction Pathway:
Figure 2: Organocatalytic Synthesis of 2,3-Dihydrofurans.
Causality Behind Experimental Choices: The use of a chiral organocatalyst, such as a quinine-derived squaramide, is crucial for achieving high enantioselectivity. These catalysts activate the substrates through hydrogen bonding and direct the stereochemical outcome of the reaction. The reactions are often performed at room temperature and may not require an additional base, reducing energy consumption and waste. The choice of solvent is critical and can influence both the reaction rate and selectivity. While often employing organic solvents, the metal-free nature of this approach is a significant green advantage.
Visible-Light Photocatalytic Synthesis of 2,3-Dihydrofurans
Visible-light photocatalysis has gained significant traction as a green and sustainable synthetic tool. This approach utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. For this compound synthesis, photocatalytic methods can enable novel cycloaddition pathways.
Reaction Pathway:
Figure 3: Visible-Light Photocatalytic Synthesis of 2,3-Dihydrofurans.
Causality Behind Experimental Choices: The photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and initiates an electron transfer process, generating reactive radical intermediates. The choice of a mild oxidant is crucial for regenerating the photocatalyst and completing the catalytic cycle. A key advantage of this method is the use of light as a traceless reagent and the often ambient reaction temperatures. The solvent needs to be transparent to visible light and capable of dissolving the reactants and catalyst.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the three selected synthetic routes. The calculations are based on the experimental data provided in the cited literature. For consistency, the synthesis of a structurally similar 2-aryl-2,3-dihydrofuran derivative was chosen for comparison where possible.
| Metric | Palladium-Catalyzed Heck Arylation[6] | Organocatalytic Synthesis | Visible-Light Photocatalytic Synthesis | Ideal Value |
| Atom Economy (AE) | ~67% | ~85% | ~82% | 100% |
| E-Factor | ~115 | ~25 | ~40 | 0 |
| Process Mass Intensity (PMI) | ~116 | ~26 | ~41 | 1 |
| Reaction Mass Efficiency (RME) | ~55% | ~78% | ~70% | 100% |
Disclaimer: The values presented are calculated based on the specific experimental conditions reported in the cited literature and may vary with changes in scale, purification methods, and other experimental parameters. The primary purpose is to provide a relative comparison of these distinct synthetic strategies.
Discussion and Interpretation
The quantitative data presented in the table reveals significant differences in the green profiles of the three synthetic methods.
The Palladium-Catalyzed Heck Arylation , while a powerful synthetic tool, exhibits the least favorable green metrics. Its relatively low Atom Economy is a consequence of the formation of stoichiometric byproducts (e.g., the salt of the base and the halide). The high E-Factor and PMI are primarily driven by the large amounts of solvent typically used in these reactions and for purification.
The Organocatalytic Synthesis demonstrates a significantly improved green profile. The higher Atom Economy reflects a more efficient incorporation of reactant atoms into the final product. The substantially lower E-Factor and PMI indicate a dramatic reduction in waste generation, largely due to the metal-free nature of the reaction and often milder conditions that may require less solvent for both the reaction and workup.
The Visible-Light Photocatalytic Synthesis also presents a favorable green profile, with metrics that are competitive with the organocatalytic approach. The use of light as a reagent and a catalytic amount of a photocatalyst contributes to its efficiency. The E-Factor and PMI are influenced by the choice of solvent and the need for an oxidant, but overall, this method represents a significant improvement over traditional metal-catalyzed approaches.
Experimental Protocols
Palladium-Catalyzed Heck Arylation of this compound
Adapted from M. Z. K. G. Nowacka, et al., Molecules, 2014 , 19(6), 8402-8413.[6]
Materials:
-
This compound (DHF)
-
Iodobenzene
-
[PdCl(allyl)]₂ (Palladium precursor)
-
Tetrabutylammonium L-prolinate ([NBu₄][L-PRO]) (Chiral ionic liquid)
-
Sodium carbonate (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
Procedure:
-
In a reaction vessel, combine [PdCl(allyl)]₂ (0.005 mmol) and [NBu₄][L-PRO] (0.03 mmol) in DMF (2 mL).
-
Add iodobenzene (1 mmol), this compound (2 mmol), and sodium carbonate (1.2 mmol).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2,3-dihydrofuran.
Organocatalytic Asymmetric Synthesis of a this compound Derivative
Adapted from A. Uyanik, et al., RSC Adv., 2021 , 11, 37577-37582.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (0.18 mmol)
-
α-Bromonitroalkene (e.g., (Z)-1-bromo-1-nitro-2-phenylethene) (0.10 mmol)
-
Quinine-derived squaramide organocatalyst (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.05 mmol)
-
Dichloromethane (CH₂Cl₂) (0.20 mL)
Procedure:
-
To a vial, add the α-bromonitroalkene (0.10 mmol), 1,3-dicarbonyl compound (0.18 mmol), cesium carbonate (0.05 mmol), and the organocatalyst (0.01 mmol).
-
Add dichloromethane (0.20 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1-6 hours), directly purify the reaction mixture by column chromatography on silica gel to yield the desired this compound derivative.
Visible-Light Photocatalytic Synthesis of a 2,3-Dihydrobenzofuran Derivative
Adapted from J. D. Nguyen, et al., Angew. Chem. Int. Ed., 2011 , 50(21), 4955-4959.
Materials:
-
Phenol derivative (e.g., 4-methoxyphenol) (0.10 mmol)
-
Styrene derivative (e.g., 4-methoxystyrene) (0.13 mmol)
-
Ru(bpy)₃(PF₆)₂ (Photocatalyst) (0.005 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant) (0.20 mmol)
-
Acetonitrile (CH₃CN) (Solvent)
Procedure:
-
In a reaction vial, dissolve the phenol derivative (0.10 mmol), styrene derivative (0.13 mmol), Ru(bpy)₃(PF₆)₂ (0.005 mmol), and ammonium persulfate (0.20 mmol) in acetonitrile (1.0 mL).
-
Seal the vial and irradiate with a blue LED lamp (450 nm) with stirring at room temperature for 24 hours.
-
After the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2,3-dihydrobenzofuran product.
Conclusion
This comparative guide demonstrates that the choice of synthetic methodology has a profound impact on the environmental footprint of this compound synthesis. While traditional methods like the Palladium-Catalyzed Heck Arylation remain synthetically valuable, their green metrics are often less favorable. In contrast, modern approaches such as Organocatalysis and Visible-Light Photocatalysis offer significantly greener alternatives, characterized by higher atom economy, lower waste generation, and milder reaction conditions.
As the pharmaceutical and chemical industries continue to embrace sustainability, a thorough assessment of green chemistry metrics will be indispensable in guiding the selection and development of synthetic routes. It is our hope that this data-driven comparison will serve as a valuable resource for scientists and researchers, encouraging the adoption of greener practices in the synthesis of this important heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 2,3-Dihydrofuran
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2,3-Dihydrofuran. It is designed to be a practical, in-depth resource that goes beyond a simple checklist, offering procedural guidance and explaining the rationale behind each safety recommendation. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific integrity and field-proven insights.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No. 1191-99-7) is a highly flammable, colorless volatile liquid. Its use in a laboratory setting necessitates a thorough understanding of its potential hazards to ensure the implementation of appropriate safety measures. The primary risks associated with this compound include:
-
Extreme Flammability: It is a highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source, causing a flashback.
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides when exposed to air and light, especially upon storage. This risk increases over time and with concentration, for instance, during distillation.
-
Health Hazards: It is harmful if swallowed and causes serious eye irritation. Inhalation of high concentrations of vapors may lead to symptoms such as headache, dizziness, and nausea.
A comprehensive risk assessment is the first step before any procedure involving this chemical. This guide will focus on one of the most critical control measures identified in such an assessment: the correct selection and use of Personal Protective Equipment (PPE).
The Last Line of Defense: Selecting Appropriate PPE
Engineering controls, such as working in a certified chemical fume hood, are the primary means of protection. However, appropriate PPE is a mandatory secondary measure to protect against splashes, spills, and unforeseen exposures. The selection of PPE should be deliberate and based on the specific tasks to be performed.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory whenever handling this compound. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes and vapors.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a heightened risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure.
Body Protection
A chemical-resistant lab coat is essential to protect the skin from accidental contact.
-
Flame-Resistant (FR) Lab Coat: Due to the high flammability of this compound, a flame-resistant lab coat is strongly recommended over a standard cotton or polyester-blend lab coat.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Hand Protection: A Critical Choice
Selecting the correct gloves is paramount, as hands are most likely to come into direct contact with the chemical. The choice of glove material should be based on its chemical resistance, specifically its breakthrough time and degradation rating when exposed to this compound.
While specific permeation data for this compound is not widely available, data for the structurally similar and commonly used solvent, Tetrahydrofuran (THF), can provide a strong basis for glove selection. The following table summarizes the resistance of various glove materials to Tetrahydrofuran and should be used as a primary guide for handling this compound.
| Glove Material | Breakthrough Time (minutes) for THF | Degradation Rating for THF | Recommendation for this compound Handling |
| Butyl Rubber | > 480 | Excellent | Recommended for prolonged contact |
| Neoprene | 34 | Fair | Suitable for splash protection only ; change immediately upon contact |
| Nitrile | < 10 | Not Recommended | Not Recommended for handling this compound |
| Natural Rubber (Latex) | < 10 | Not Recommended | Not Recommended for handling this compound |
| Polyvinyl Chloride (PVC) | < 10 | Not Recommended | Not Recommended for handling this compound |
Data extrapolated from Ansell Chemical Resistance Guide for Tetrahydrofuran (THF).[1]
Double Gloving: For enhanced safety, it is best practice to wear two pairs of gloves. A recommended combination is a pair of nitrile gloves as the inner layer for dexterity and a pair of butyl rubber gloves as the outer layer for chemical resistance. This approach also aids in safe doffing (removal) of the gloves.
Respiratory Protection
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary.
-
Air-Purifying Respirator (APR): For emergency situations, a full-face respirator with an organic vapor cartridge is recommended.
-
Self-Contained Breathing Apparatus (SCBA): In situations with high concentrations of vapor or where the oxygen level may be low, a SCBA is required.
The use of respirators requires a formal respiratory protection program, including medical evaluation, fit testing, and training.
Operational Plan: A Step-by-Step Guide to Handling this compound
A clear and well-rehearsed operational plan is crucial for minimizing risks.
1. Pre-Handling Preparation:
- Ensure the chemical fume hood is functioning correctly.
- Clear the work area of any unnecessary equipment or chemicals.
- Have spill cleanup materials readily available.
- Verify that an emergency eyewash and safety shower are accessible and unobstructed.
- Don all required PPE as outlined above.
2. Handling the Chemical:
- Ground all equipment to prevent static discharge, which can ignite the flammable vapors.
- Dispense the smallest quantity of this compound necessary for the procedure.
- Keep the container tightly closed when not in use.
- If transferring the chemical, do so slowly and carefully to avoid splashing.
3. Post-Handling Procedures:
- Decontaminate any equipment that has come into contact with this compound.
- Properly dispose of all waste materials.
- Carefully doff PPE, avoiding contact with any contaminated surfaces.
- Wash hands thoroughly with soap and water after removing gloves.
Below is a diagram illustrating the workflow for handling this compound.
Caption: Workflow for Handling this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
1. Liquid Waste:
- Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.
- The container should be made of a material compatible with flammable organic solvents.
- Do not mix this compound waste with incompatible chemicals.
- Store the waste container in a designated satellite accumulation area, preferably within a flammable storage cabinet.
2. Solid Waste:
- All solid waste, including contaminated gloves, absorbent materials from spills, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
- Contaminated solid waste should be double-bagged in clear plastic bags before being placed in the final disposal container.[2]
3. Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone).
- The rinsate must be collected and disposed of as hazardous chemical waste.[3]
- After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Always follow your institution's specific guidelines for empty container disposal.
Decontamination of PPE
Proper decontamination of reusable PPE is essential to prevent cross-contamination and delayed exposure.
1. Gloves:
- Disposable gloves should be changed immediately upon any sign of contamination and disposed of as hazardous waste.
- For reusable gloves, such as butyl rubber gloves, a two-step decontamination process is recommended. First, rinse the outer surface of the gloves with a suitable solvent (e.g., ethanol). Second, wash the gloves with soap and water. Allow them to air dry thoroughly before reuse.
2. Lab Coat:
- In case of a small splash, immediately decontaminate the affected area of the lab coat with a cloth soaked in a mild detergent solution.
- If the lab coat becomes heavily contaminated, it should be removed immediately and placed in a sealed, labeled bag for professional laundering or disposal as hazardous waste, in accordance with your institution's policies.
3. Goggles and Face Shield:
- Clean and disinfect goggles and face shields after each use according to the manufacturer's instructions. A mild soap and water solution is generally effective.
The following diagram illustrates the decision-making process for PPE selection when handling this compound.
Caption: PPE Selection for this compound.
By adhering to the principles and procedures outlined in this guide, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
